7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid
Description
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Properties
IUPAC Name |
7-oxo-7-(3,4,5-trichlorophenyl)heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl3O3/c14-9-6-8(7-10(15)13(9)16)11(17)4-2-1-3-5-12(18)19/h6-7H,1-5H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZZNNIUADDXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic Acid
Abstract
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel compound, 7-(3,4,5-trichlorophenyl)-7-oxoheptanoic acid. While this specific molecule is not extensively documented in current literature, this paper outlines a robust synthetic pathway leveraging the well-established Friedel-Crafts acylation reaction. Furthermore, a thorough analytical workflow is presented for the structural elucidation and purity assessment of the target compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, offering insights into the synthesis of substituted aryl keto acids and the rigorous characterization required for novel chemical entities. The methodologies described herein are grounded in established chemical principles and supported by data from analogous structures, ensuring a scientifically sound approach to the preparation and analysis of this compound.
Introduction: The Significance of Aryl Keto Acids in Drug Discovery
Aryl ketones are prevalent structural motifs in a wide array of pharmaceuticals and natural products.[1] The incorporation of a keto-aliphatic carboxylic acid chain, as seen in this compound, offers a versatile scaffold for further chemical modification. Such molecules can serve as crucial building blocks in the synthesis of more complex therapeutic agents.[2] The carboxylic acid moiety provides a handle for forming amides, esters, and other derivatives, while the aromatic ring can be further functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties.
The trichlorophenyl group, in particular, can significantly influence a molecule's lipophilicity and metabolic stability, properties of paramount importance in drug design. Substituted heptanoic acids, in general, are recognized as valuable intermediates in the synthesis of a variety of biologically active compounds.[2][3] Therefore, the development of a reliable synthetic route to and a thorough characterization of this compound is a valuable endeavor for advancing drug discovery programs.
Proposed Synthesis: A Friedel-Crafts Acylation Approach
The most direct and widely employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[4][5] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically derived from an acid anhydride or acyl chloride, in the presence of a Lewis acid catalyst.[6] For the synthesis of this compound, a plausible and efficient route involves the Friedel-Crafts acylation of 1,2,3-trichlorobenzene with pimelic anhydride.
Causality Behind Experimental Choices
-
Choice of Reactants: 1,2,3-trichlorobenzene is selected as the aromatic substrate. Pimelic anhydride is chosen as the acylating agent as it is commercially available and readily forms the necessary acylium ion intermediate under Friedel-Crafts conditions. The use of an anhydride is often preferred over the corresponding acyl chloride to minimize the formation of corrosive HCl gas.
-
Choice of Catalyst: Aluminum trichloride (AlCl₃) is a classic and highly effective Lewis acid catalyst for Friedel-Crafts acylation.[4] It efficiently coordinates with the anhydride to generate the reactive acylium ion.
-
Reaction Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is suitable for this reaction as it will not react with the Lewis acid catalyst or the electrophilic intermediate.
Detailed Experimental Protocol
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous aluminum trichloride (1.2 equivalents) and dry dichloromethane.
-
Addition of Reactants: 1,2,3-trichlorobenzene (1.0 equivalent) is added to the stirred suspension at 0 °C. Pimelic anhydride (1.1 equivalents) dissolved in dry dichloromethane is then added dropwise to the reaction mixture over 30 minutes.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Comprehensive Characterization
Due to the novelty of this compound, experimental spectral data is not publicly available. Therefore, this section provides a predictive analysis based on established principles of spectroscopic techniques for the functional groups present in the molecule.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[9]
3.1.1. Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H |
| Aromatic (Ar-H) | ~ 7.8 | Singlet | 2H |
| α to Ketone (-CH₂-COAr) | 2.9 - 3.1 | Triplet | 2H |
| α to Carboxylic Acid (-CH₂-COOH) | 2.3 - 2.5 | Triplet | 2H |
| Aliphatic (-CH₂-) | 1.6 - 1.8 | Multiplet | 4H |
| Aliphatic (-CH₂-) | 1.3 - 1.5 | Multiplet | 2H |
3.1.2. Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ketone Carbonyl (C=O) | 198 - 202 |
| Carboxylic Acid Carbonyl (C=O) | 178 - 182 |
| Aromatic (C-Cl) | 135 - 140 |
| Aromatic (C-CO) | 133 - 137 |
| Aromatic (C-H) | 128 - 132 |
| α to Ketone (-CH₂) | 38 - 42 |
| α to Carboxylic Acid (-CH₂) | 33 - 37 |
| Aliphatic (-CH₂) | 28 - 32 |
| Aliphatic (-CH₂) | 23 - 27 |
3.1.3. Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer at room temperature.
-
Data Processing: Process the acquired free induction decays (FIDs) with appropriate window functions, followed by Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for the identification of functional groups within a molecule.[8]
3.2.1. Predicted Infrared Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 2500 - 3300 | Broad | O-H (Carboxylic Acid) | Stretching |
| ~ 2940, 2860 | Medium-Strong | C-H (Aliphatic) | Stretching |
| ~ 1710 | Strong | C=O (Carboxylic Acid) | Stretching |
| ~ 1685 | Strong | C=O (Aryl Ketone) | Stretching |
| ~ 1550, 1450 | Medium-Weak | C=C (Aromatic) | Stretching |
| ~ 800-600 | Strong | C-Cl | Stretching |
3.2.2. Experimental Protocol for Infrared Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: The acquired spectrum should be baseline corrected and the peaks of interest should be labeled.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.[10]
3.3.1. Predicted Major Mass Fragments
The molecular ion peak [M]⁺• is expected at m/z 322, 324, 326, and 328 due to the isotopic distribution of the three chlorine atoms.
| m/z (Predicted) | Proposed Fragment Ion | Description of Fragmentation |
| 322/324/326/328 | [C₁₃H₁₃Cl₃O₃]⁺• | Molecular ion peak showing the characteristic isotopic pattern for three chlorine atoms. |
| 207/209/211/213 | [C₆H₂Cl₃CO]⁺ | Alpha-cleavage adjacent to the carbonyl group, resulting in the stable 3,4,5-trichlorobenzoyl cation. This is expected to be a prominent peak. |
| 115 | [C₆H₁₁O₂]⁺ | Cleavage of the bond between the carbonyl carbon and the phenyl ring, with the charge retained on the heptanoic acid chain fragment. |
| 97 | [C₅H₉O]⁺ | Subsequent loss of water (H₂O) from the [C₆H₁₁O₂]⁺ fragment. |
| 45 | [COOH]⁺ | A characteristic fragment for carboxylic acids. |
3.3.2. Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Further dilute to an appropriate concentration (e.g., 1 µg/mL) with the mobile phase.
-
Chromatographic Separation (LC): Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometric Detection (MS): Employ an electrospray ionization (ESI) source in positive ion mode. Acquire full scan mass spectra to identify the molecular ion and tandem mass spectra (MS/MS) to elucidate the fragmentation pattern.[11]
Potential Applications in Drug Development
Compounds with structures similar to this compound have shown a wide range of biological activities. The sulfonamide group, for instance, is a key component in many FDA-approved drugs.[12] While the target compound is not a sulfonamide, its aryl keto acid scaffold is a valuable starting point for the synthesis of novel drug candidates.[13][14] The presence of the trichlorophenyl moiety can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Furthermore, the carboxylic acid functional group can be used as a bioisostere for other acidic groups like tetrazoles, which are known to improve the pharmacokinetic properties of drug molecules.[15]
Conclusion
This technical guide has detailed a scientifically grounded approach to the synthesis and characterization of the novel compound, this compound. By leveraging the well-understood Friedel-Crafts acylation, a reliable synthetic pathway has been proposed. The comprehensive characterization workflow, incorporating NMR, IR, and MS, provides a robust framework for the structural verification and purity assessment of the target molecule. The insights provided herein are intended to empower researchers in the fields of organic synthesis and medicinal chemistry to confidently prepare and analyze this and other structurally related aryl keto acids, thereby facilitating the discovery and development of new therapeutic agents.
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Physicochemical properties of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic Acid
Abstract
7-oxoheptanoic acid derivatives are recognized as versatile scaffolds in medicinal chemistry. The introduction of a 3,4,5-trichlorophenyl substituent creates a molecule, this compound, with a distinct electronic and lipophilic profile, suggesting potential for targeted biological activity. This guide provides a comprehensive framework for the characterization of its core physicochemical properties. As direct experimental data for this specific analog is not prevalent in public literature, this document synthesizes established analytical principles and data from structurally related compounds to present a predictive profile and robust, field-proven protocols for its empirical determination. We will delve into the causality behind experimental design for measuring solubility, pKa, and lipophilicity (log P), providing not just methodologies but the strategic rationale required for successful drug development and research applications.
Introduction and Molecular Overview
The rational design of therapeutic agents hinges on a deep understanding of a molecule's physicochemical properties. These characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy. This compound is a bifunctional molecule featuring a terminal carboxylic acid and an aryl ketone. The dense chlorination of the phenyl ring is expected to significantly influence its properties compared to its non-halogenated or mono/di-chlorinated analogs.[1]
-
The Carboxylic Acid Moiety : Confers acidic properties, enabling salt formation to potentially modify solubility and providing a key interaction point for biological targets through hydrogen bonding or ionic interactions.
-
The Heptanoic Chain : A seven-carbon linker that provides conformational flexibility and contributes to the overall lipophilicity of the molecule.
-
The 3,4,5-Trichlorophenyl Ketone : This group is the primary determinant of the molecule's unique character. The three chlorine atoms are strong electron-withdrawing groups, which can impact the reactivity of the ketone and the acidity of the carboxylic acid. This moiety dramatically increases the molecule's lipophilicity and molecular weight.
Given the nascent state of research on this specific compound, this guide serves as a foundational document, establishing the necessary theoretical and practical framework for its scientific investigation.
Compound Profile and Predicted Physicochemical Properties
A thorough characterization begins with the fundamental identity and predicted properties of the molecule. These predictions are derived from its structure and by referencing data from analogous compounds.
IUPAC Name: this compound Molecular Formula: C₁₃H₁₃Cl₃O₃ Molecular Weight: 339.60 g/mol
The following table summarizes the predicted physicochemical data. These are estimations and require empirical validation, for which protocols are provided in Section 3.
| Property | Predicted Value / Description | Rationale and Scientific Context |
| Melting Point | Estimated: 110 - 130 °C | The high molecular weight, crystalline potential due to the rigid phenyl group, and strong intermolecular forces (hydrogen bonding from the carboxylic acid) suggest a relatively high melting point for a molecule of this size. Analogs like 7-(4-chlorophenyl)-7-oxoheptanoic acid provide a baseline, with the additional chlorine atoms expected to increase the melting point due to stronger crystal lattice forces.[2] |
| Boiling Point | > 400 °C (with decomposition) | Due to the high molecular weight and strong intermolecular hydrogen bonding, a very high boiling point is expected. Thermal decomposition before boiling is highly probable. |
| Aqueous Solubility | Predicted: Poorly soluble | The molecule possesses a highly lipophilic trichlorophenyl group and a lengthy aliphatic chain, which are expected to dominate its solubility profile, making it poorly soluble in water. The carboxylic acid group will afford some solubility in alkaline aqueous solutions (pH > pKa) due to deprotonation and salt formation. |
| pKa | Estimated: 4.5 - 4.9 | The pKa of a terminal carboxylic acid like heptanoic acid is typically around 4.9. The electron-withdrawing effects of the distant trichlorophenyl ketone group are expected to have a minor acid-strengthening effect, potentially lowering the pKa slightly.[3] |
| Log P (Octanol/Water) | Estimated: 3.5 - 4.5 | The partition coefficient (log P) is a measure of lipophilicity.[4] The large, non-polar surface area contributed by the trichlorophenyl group and the heptanoic chain strongly suggests the molecule will be highly lipophilic, with a strong preference for the organic phase over the aqueous phase.[5] |
Experimental Protocols for Physicochemical Characterization
The following protocols are designed as self-validating systems, incorporating best practices for accuracy and reproducibility in line with IUPAC recommendations for data reporting.[6][7]
Determination of Aqueous Solubility (Shake-Flask Method)
Expertise & Experience: The shake-flask method, while traditional, remains the gold standard for solubility determination due to its direct measurement of a saturated solution at equilibrium.[8] The key to accuracy is ensuring true equilibrium is reached and that the analytical method for quantification is validated.
Protocol Steps:
-
Preparation of Solvent: Use purified, deionized water, and if determining pH-dependent solubility, prepare a series of buffered solutions (e.g., pH 2.0, 5.0, 7.4, 9.0).
-
Sample Addition: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). "Excess" ensures that a solid phase remains after equilibrium is achieved.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a defined period. A minimum of 24 hours is recommended to ensure equilibrium, though 48-72 hours may be necessary for poorly soluble compounds.[8]
-
Phase Separation: Allow the suspension to stand undisturbed at the same temperature to let the undissolved solid settle. For colloidal suspensions, centrifugation at a controlled temperature is required to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable solvent (in which the compound is freely soluble, e.g., methanol or acetonitrile) to prevent precipitation.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound.
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.
Trustworthiness: This protocol is self-validating by visually confirming the presence of undissolved solid before sampling, ensuring saturation. The use of a validated HPLC method for quantification provides specificity and accuracy.
Diagram: Experimental Workflow for Solubility Determination
Caption: Logical flow for determining pKa from titration data.
Determination of Lipophilicity (Log P)
Expertise & Experience: The log P value, representing the octan-1-ol/water partition coefficient, is a critical measure of a drug's lipophilicity. [4]It can be determined directly via the shake-flask method or indirectly using reversed-phase high-performance liquid chromatography (RP-HPLC). [9][10]Given the predicted high lipophilicity, the HPLC method is often faster and uses less material.
Protocol Steps (RP-HPLC Method):
-
System Setup: Use a calibrated HPLC system with a C18 (octadecylsilyl) column, which mimics the lipophilic environment of octan-1-ol. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: Prepare a series of standard compounds with known, well-documented log P values that span the expected range of the test compound. [9]3. Standard Analysis: Inject each standard compound individually and measure its retention time (t_R). Also, determine the column's void time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.
-
Generate Calibration Curve: Plot the known log P values of the standards (y-axis) against the logarithm of their calculated capacity factors (log k') (x-axis). Perform a linear regression to obtain a calibration equation (log P = m * log k' + c).
-
Test Compound Analysis: Dissolve the this compound in the mobile phase, inject it into the HPLC system under the identical conditions used for the standards, and measure its retention time.
-
Calculate Log P: Calculate the log k' for the test compound and use the linear regression equation from the calibration curve to determine its experimental log P value.
Trustworthiness: The validity of this method relies on the quality of the linear correlation of the calibration curve (R² > 0.98 is desirable) and ensuring that the test compound elutes within the retention time window of the standards.
Diagram: RP-HPLC Workflow for Log P Determination
Caption: Workflow for experimental Log P determination using RP-HPLC.
Conclusion
While this compound remains a molecule of exploratory interest, its structural features suggest a distinct physicochemical profile characterized by high lipophilicity and poor aqueous solubility. The predictive data and detailed experimental frameworks provided in this guide offer a clear and robust path for its empirical characterization. Accurate measurement of solubility, pKa, and log P using these validated protocols is a critical first step in unlocking its potential in medicinal chemistry and understanding its behavior in biological systems. The principles and methodologies outlined herein are foundational for any rigorous scientific investigation of this and related compounds.
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The Digital Crucible: An In-Silico Investigation of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic Acid's Biological Interactions
A Technical Guide for Researchers in Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, in-depth framework for the in-silico analysis of 7-(3,4,5-trichlorophenyl)-7-oxoheptanoic acid, a small molecule with potential pharmacological relevance. In the absence of extensive empirical data for this specific compound, this document outlines a robust computational strategy to predict its biological targets and characterize its interactions at an atomic level. We hypothesize that due to structural similarities with known inhibitors, Fatty Acid Binding Protein 4 (FABP4) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) are plausible primary and secondary biological targets, respectively. This guide details the complete workflow, from target identification and ligand preparation to molecular docking, molecular dynamics simulations, and ADMET profiling. Each step is presented with the underlying scientific rationale, empowering researchers to apply these methodologies to their own drug discovery pipelines.
Introduction: Unveiling the Potential of a Novel Scaffold
The relentless pursuit of novel therapeutic agents is the cornerstone of modern drug discovery. Small molecules, such as this compound, represent a vast and largely unexplored chemical space. The intricate substitution pattern on the phenyl ring coupled with the heptanoic acid chain suggests the potential for specific and potent interactions with biological macromolecules. However, without prior experimental characterization, the journey to elucidating its mechanism of action can be both time-consuming and resource-intensive.
In-silico modeling has emerged as an indispensable tool to navigate this challenge, offering a rational and cost-effective approach to generating testable hypotheses.[1] By simulating the interactions between a ligand and its potential protein targets in a virtual environment, we can predict binding affinities, identify key interacting residues, and assess the overall stability of the complex. This computational pre-assessment allows for the prioritization of experimental studies, ultimately accelerating the drug development timeline.
This guide will focus on a structured in-silico investigation of this compound, with a primary focus on two putative targets:
-
Fatty Acid Binding Protein 4 (FABP4): A key player in lipid metabolism and intracellular signaling. Its inhibition has shown therapeutic promise in metabolic diseases and certain cancers.[2]
-
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): A nuclear receptor that regulates gene expression involved in adipogenesis and glucose metabolism.[3]
The choice of these targets is predicated on the structural resemblance of the query molecule to known inhibitors of these proteins. The following sections will provide a detailed, step-by-step methodology for a comprehensive in-silico analysis.
The In-Silico Workflow: A Step-by-Step Guide
Our computational investigation is structured as a multi-stage process, designed to provide a holistic view of the potential bioactivity of this compound.
Figure 1: The overall in-silico workflow for analyzing the interactions of this compound.
Target and Ligand Preparation: Setting the Stage for Interaction
The fidelity of any in-silico model is fundamentally dependent on the quality of the input structures. This initial preparation phase is critical for ensuring the accuracy of subsequent calculations.
The three-dimensional crystallographic structures of our putative targets, human FABP4 and PPARγ, are publicly available in the Protein Data Bank (PDB).
| Target Protein | PDB ID | Resolution |
| Human FABP4 | 6LJS[4] | 1.75 Å |
| Human PPARγ | 2P4Y | 2.25 Å |
Experimental Protocol: Receptor Preparation
-
Structure Retrieval: Download the PDB files for 6LJS and 2P4Y from the RCSB PDB database.
-
Water and Heteroatom Removal: Utilize molecular visualization software, such as UCSF Chimera or PyMOL, to remove all water molecules and any co-crystallized ligands or ions that are not pertinent to the binding site of interest. This step is crucial to avoid interference during the docking process.[5]
-
Addition of Polar Hydrogens: PDB files often lack explicit hydrogen atoms. Add polar hydrogens to the protein structure to ensure correct ionization and hydrogen bonding patterns.
-
Charge Assignment: Assign appropriate partial charges to all atoms of the receptor. The Gasteiger charge calculation method is a commonly used and effective approach.
-
File Format Conversion: Save the prepared receptor structure in the PDBQT file format, which is required for use with AutoDock Vina.
The ligand, this compound, must be accurately represented in a three-dimensional format.
Experimental Protocol: Ligand Preparation
-
Structure Generation: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is O=C(O)CCCCCC(=O)c1cc(Cl)c(Cl)c(Cl)c1. Use a chemical drawing tool like ChemDraw or an online converter to generate a 2D structure from this SMILES string.
-
3D Conformation Generation: Convert the 2D structure into a 3D conformation. Energy minimization of the 3D structure is essential to obtain a low-energy and sterically favorable conformation. This can be performed using software like Avogadro or the PRODRG server.
-
Charge and Torsion Angle Assignment: Assign Gasteiger charges to the ligand atoms and define the rotatable bonds. This allows for flexibility of the ligand during the docking simulation.
-
File Format Conversion: Save the prepared ligand structure in the PDBQT file format.
Figure 2: Detailed workflow for receptor and ligand preparation.
Molecular Docking: Predicting the Binding Pose and Affinity
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1] The primary outputs of a docking simulation are the binding affinity (a score that estimates the strength of the interaction) and the binding pose (the 3D conformation of the ligand in the receptor's binding site).
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Define the Binding Site: The accuracy of molecular docking is highly dependent on the correct definition of the binding site. For both FABP4 and PPARγ, the binding site can be defined based on the location of the co-crystallized ligand in the experimental structures. A grid box is then generated to encompass this binding pocket.
-
Run the Docking Simulation: Utilize AutoDock Vina to perform the docking calculations. The software will explore various conformations of the ligand within the defined grid box and rank them based on its scoring function.
-
Analyze the Results: The output of the docking simulation will be a set of predicted binding poses, each with a corresponding binding affinity score. The pose with the lowest binding energy is typically considered the most favorable.
Anticipated Quantitative Data: Docking Results
| Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| FABP4 | To be determined | To be identified |
| PPARγ | To be determined | To be identified |
Molecular Dynamics Simulations: Assessing Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are crucial for assessing the stability of the predicted binding pose and for gaining deeper insights into the nature of the interactions.
Experimental Protocol: Molecular Dynamics with GROMACS
-
System Setup: The top-ranked docked complex from the molecular docking study will be used as the starting point for the MD simulation. The complex is solvated in a water box, and ions are added to neutralize the system.
-
Energy Minimization: The system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions. This ensures that the system is stable before the production run.
-
Production Run: A production MD simulation is run for a significant duration (e.g., 100 nanoseconds) to generate a trajectory of the complex's motion.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions over time. A stable RMSD indicates a stable complex.
-
Root Mean Square Fluctuation (RMSF): Identifies the flexible and rigid regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the receptor.
-
Figure 3: Workflow for molecular dynamics simulation of the protein-ligand complex.
In-Silico ADMET Prediction: Evaluating Drug-Likeness
A promising drug candidate must not only exhibit high potency but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In-silico ADMET prediction tools can provide an early assessment of a compound's drug-likeness.
Experimental Protocol: ADMET Prediction
-
Input Ligand Structure: The 3D structure of this compound is submitted to an online ADMET prediction server, such as SwissADME or pkCSM.
-
Parameter Analysis: The server will calculate a range of physicochemical and pharmacokinetic properties, including:
-
Lipophilicity (LogP): A measure of a compound's solubility in lipids versus water.
-
Aqueous Solubility (LogS): Predicts the solubility of the compound in water.
-
Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound is likely to cross the BBB.
-
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.
-
Toxicity: Assesses the likelihood of various toxicities, such as hepatotoxicity and carcinogenicity.
-
Anticipated Quantitative Data: ADMET Properties
| Property | Predicted Value | Interpretation |
| LogP | To be determined | Optimal range for oral drugs is typically between 1 and 5. |
| LogS | To be determined | Higher values indicate better solubility. |
| BBB Permeability | Yes/No | Important for CNS-targeting drugs. |
| CYP Inhibition | Inhibitor/Non-inhibitor | Potential for drug-drug interactions. |
| Toxicity | Low/High Risk | Early indicator of potential safety issues. |
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous in-silico workflow for the initial characterization of this compound. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate valuable, data-driven hypotheses regarding the compound's potential biological targets, binding mechanisms, and drug-like properties.
The insights gained from this computational investigation will serve as a crucial foundation for subsequent experimental validation. High-scoring and stable interactions predicted in-silico should be prioritized for in vitro binding assays and functional studies. This iterative cycle of computational prediction and experimental validation is a powerful paradigm for accelerating the discovery of novel therapeutics. The methodologies detailed herein are not only applicable to the specific compound of interest but can also be adapted for the broader exploration of novel chemical entities in any drug discovery program.
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Computational Tools in the Discovery of FABP4 Ligands: A Statistical and Molecular Modeling Approach. PubMed Central. [Link]
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6LJS: Crystal structure of human FABP4 in complex with a novel inhibitor. RCSB PDB. [Link]
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A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. PubMed. [Link]
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Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. [Link]
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2P4Y: Crystal structure of human PPAR-gamma-ligand binding domain complexed with an indole-based modulator. RCSB PDB. [Link]
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ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]
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Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. [Link]
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Drug Designing Using Molecular Docking - For Beginners #bioinformatics #moleculardocking. YouTube. [Link]
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GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
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Discovery of highly selective inhibitors of human fatty acid binding protein 4 (FABP4) by virtual screening. PubMed. [Link]
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Novel fatty acid binding protein 4 (FABP4) inhibitors: virtual screening, synthesis and crystal structure determination. PubMed. [Link]
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Discovery of FDA-approved drugs as inhibitors of fatty acid binding protein 4 using molecular docking screening. PubMed. [Link]
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How do you predict ADMET properties of drug candidates?. Aurlide. [Link]
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ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Publishing. [Link]
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Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. [Link]
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Peroxisome proliferator-activated receptor-gamma ligands inhibit TGF-beta 1-induced fibronectin expression in glomerular mesangial cells. PubMed. [Link]
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Molecular Docking and Structure-Based Drug Design Strategies. MDPI. [Link]
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In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PubMed Central. [Link]
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Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. [Link]
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Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. MDPI. [Link]
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In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. ACS Central Science. [Link]
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7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid. PubChem. [Link]
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The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. PubMed Central. [Link]
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Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
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7-Oxoheptanoic acid. PubChem. [Link]
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An In-Depth Technical Guide to the Spectral Analysis of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic Acid
Abstract: This technical guide provides a comprehensive, predictive analysis of the spectral data for 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid. Designed for researchers, chemists, and professionals in drug development, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. By integrating foundational spectroscopic principles with data from analogous structures, this guide offers a robust framework for the characterization and structural verification of this compound. Detailed experimental protocols are provided to ensure reliable data acquisition, emphasizing the causality behind methodological choices to uphold scientific integrity.
Molecular Structure and Spectroscopic Rationale
This compound is a multifaceted molecule featuring three key structural regions that dictate its spectroscopic signature:
-
A 3,4,5-Trichlorosubstituted Aromatic Ring: This sterically hindered and electron-poor system will produce characteristic signals in both NMR and IR spectra.
-
An Aryl Ketone Carbonyl Group: This functionality is a strong chromophore in IR spectroscopy and significantly influences the electronic environment of adjacent atoms in NMR and the fragmentation patterns in MS.
-
A Heptanoic Acid Chain: The aliphatic chain provides a series of distinct proton and carbon environments in NMR, while the terminal carboxylic acid group presents highly characteristic absorptions in IR spectroscopy and influences ionization in MS.
The interplay of these groups allows for a thorough and unambiguous structural confirmation when analyzed by a combination of spectroscopic techniques.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework of the molecule. For this analysis, deuterated chloroform (CDCl₃) is a suitable solvent; however, deuterated dimethyl sulfoxide (DMSO-d₆) may also be used if solubility is a concern, which would shift the acidic proton signal significantly downfield.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and carboxylic acid protons. The electron-withdrawing nature of the carbonyl and trichlorophenyl groups will deshield adjacent protons, shifting their signals downfield.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |
| Aromatic (Ar-H) | ~7.8 - 8.0 | Singlet | 2H | The two protons on the trichlorophenyl ring are chemically equivalent due to symmetry, resulting in a singlet. |
| α-Methylene (-CH₂-COAr) | ~2.9 - 3.1 | Triplet | 2H | Adjacent to the electron-withdrawing ketone, these protons are deshielded and split by the neighboring β-protons. |
| α'-Methylene (-CH₂-COOH) | ~2.3 - 2.5 | Triplet | 2H | Adjacent to the carboxylic acid group, these protons are split by their neighbors. |
| β, γ, δ-Methylenes | ~1.4 - 1.8 | Multiplet | 6H | The remaining three methylene groups of the alkyl chain will overlap in the aliphatic region, creating a complex multiplet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| Ketone Carbonyl (Ar-C =O) | 195 - 200 | The ketone carbonyl is highly deshielded. |
| Carboxylic Acid Carbonyl (-C OOH) | 175 - 180 | The carboxylic acid carbonyl is also deshielded but typically appears upfield from a ketone.[1] |
| Aromatic C (Quaternary, C-CO) | 138 - 140 | The aromatic carbon directly attached to the ketone. |
| Aromatic C (Quaternary, C-Cl) | 134 - 137 | The three carbons bearing chlorine atoms will be close in chemical shift. |
| Aromatic C (C-H) | 128 - 130 | The two carbons bearing hydrogen atoms. |
| α-Methylene (-C H₂-COAr) | 38 - 42 | Adjacent to the ketone. |
| α'-Methylene (-C H₂-COOH) | 33 - 36 | Adjacent to the carboxylic acid. |
| β, γ, δ-Methylenes | 24 - 30 | The remaining aliphatic carbons, appearing in the typical alkane region. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures data integrity by using established standards and internal references.
Caption: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent, such as CDCl₃, in a clean vial. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.[2] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.
-
Data Acquisition: Record the ¹H NMR spectrum. A typical experiment involves 16-32 scans. Following this, acquire a proton-decoupled ¹³C NMR spectrum, which generally requires a larger number of scans (e.g., 1024) due to the lower natural abundance of the ¹³C isotope.[3][4]
-
Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the proton signals to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by strong absorptions from the O-H and two C=O groups.
Predicted IR Absorption Bands
The presence of hydrogen bonding in the carboxylic acid dimer will have a significant impact on the spectrum, particularly on the O-H stretching band.[5][6]
Table 3: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity | Rationale |
|---|---|---|---|---|
| 2500 - 3300 | Carboxylic Acid (O-H) | Stretch | Strong, Very Broad | Characteristic broad absorption of a hydrogen-bonded carboxylic acid dimer, often superimposed on C-H stretches.[6] |
| ~1710 | Carboxylic Acid (C=O) | Stretch | Strong | The carbonyl of a saturated aliphatic carboxylic acid.[7] |
| ~1685 | Aryl Ketone (C=O) | Stretch | Strong | Conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone.[8] |
| ~1550, ~1470 | Aromatic Ring (C=C) | Stretch | Medium | Characteristic absorptions for the aromatic ring skeleton. |
| 1400 - 1440 | Methylene (-CH₂-) | Scissoring | Medium | Aliphatic C-H bending vibrations. |
| ~1210 - 1320 | Carboxylic Acid (C-O) | Stretch | Strong | Strong C-O stretching coupled with O-H bending. |
| 800 - 850 | Aromatic (C-Cl) | Stretch | Strong | Stretching vibrations for the carbon-chlorine bonds. |
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity and minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound onto the crystal. Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.
-
Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the crystal thoroughly to prepare for the next sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule and offers structural insights through the analysis of fragmentation patterns.
Predicted Mass Spectrum and Fragmentation
Due to the presence of three chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. The most abundant isotopes are ³⁵Cl and ³⁷Cl, and the relative intensity of the isotopic peaks (M, M+2, M+4, M+6) can be used to confirm the presence of three chlorine atoms. The fragmentation is predicted to be dominated by cleavages adjacent to the carbonyl group (alpha-cleavage).[9]
Table 4: Predicted Major Mass Fragments (Electron Ionization)
| m/z (Predicted) | Proposed Fragment Ion | Description of Fragmentation |
|---|---|---|
| 322 / 324 / 326 / 328 | [C₁₃H₁₃Cl₃O₃]⁺• | Molecular ion peak cluster, showing the characteristic isotopic pattern for three chlorine atoms. |
| 207 / 209 / 211 | [C₆H₂Cl₃CO]⁺ | Prominent peak from alpha-cleavage, resulting in the highly stable 3,4,5-trichlorobenzoyl cation. |
| 115 | [C₆H₁₁O₂]⁺ | Cleavage of the C-C bond between the carbonyl carbon and the phenyl ring, with charge retained on the heptanoic acid fragment. |
| 45 | [COOH]⁺ | A characteristic, though often low intensity, fragment for carboxylic acids.[9] |
Visualization of Key Fragmentation Pathways
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Navigating the Preformulation Landscape: A Technical Guide to the Solubility and Stability of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic Acid in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of early-stage drug discovery, the meticulous characterization of a compound's physicochemical properties is paramount. This guide provides a comprehensive technical framework for evaluating the solubility and stability of 7-(3,4,5-trichlorophenyl)-7-oxoheptanoic acid in dimethyl sulfoxide (DMSO), a solvent of ubiquitous importance in high-throughput screening and in vitro assays.[1][2] While specific experimental data for this particular molecule is not publicly available, this document, authored from the perspective of a Senior Application Scientist, synthesizes established methodologies and field-proven insights to empower researchers in generating reliable and reproducible data. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
Introduction: The Significance of this compound and the Role of DMSO
The molecule this compound belongs to a class of compounds, 7-oxoheptanoic acid derivatives with aryl substituents, that hold potential for diverse biological activities.[3] The core structure, comprising a seven-carbon aliphatic chain with a terminal carboxylic acid and a ketone, presents multiple avenues for chemical modification to explore structure-activity relationships. The heavily chlorinated phenyl ring significantly influences the molecule's lipophilicity, electronic properties, and steric profile, which are critical determinants of its interaction with biological targets.
Dimethyl sulfoxide (DMSO) is the workhorse solvent in drug discovery for good reason. Its ability to dissolve a wide array of both polar and nonpolar compounds makes it an invaluable tool for preparing high-concentration stock solutions for various assays.[1][2][4][5] However, the assumption of a compound's universal solubility and stability in DMSO without empirical validation can lead to significant experimental artifacts and misleading biological data.[4][6] Therefore, a rigorous assessment of a compound's behavior in DMSO is a foundational step in any drug discovery campaign.
Assessing the Solubility of this compound in DMSO
The solubility of a compound in DMSO dictates the maximum achievable concentration for stock solutions, which in turn impacts the design of downstream biological assays. An inaccurate estimation of solubility can lead to compound precipitation, resulting in erroneous concentration-response curves.
Theoretical Considerations
The chemical structure of this compound suggests a molecule with moderate to low aqueous solubility, a characteristic that often necessitates the use of organic solvents like DMSO. The presence of the carboxylic acid group provides a handle for potential solubility enhancement in aqueous buffers at pH values above its pKa. Conversely, the trichlorophenyl group contributes significantly to the molecule's hydrophobicity.
Experimental Workflow for Solubility Determination
A multi-faceted approach is recommended to accurately determine the solubility of this compound in DMSO. This typically involves both kinetic and thermodynamic solubility measurements.
Caption: Thermodynamic Solubility Determination Workflow.
Detailed Protocol for Thermodynamic Solubility Assessment
This protocol aims to determine the maximum, equilibrium solubility of the test compound in DMSO.[7]
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Thermomixer or incubator with shaking capabilities
-
High-speed microcentrifuge
-
Calibrated analytical balance
-
Micropipettes
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.
-
Add a small volume of DMSO (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to promote dissolution.[7]
-
If the compound dissolves completely, incrementally add more pre-weighed compound until a persistent precipitate is observed.[7]
-
-
Equilibration:
-
Incubate the supersaturated solution at a constant temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure equilibrium is reached.[7]
-
-
Separation of Undissolved Solid:
-
Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved compound.[7]
-
-
Quantification of Solute Concentration:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble.
-
Analyze the diluted sample using a pre-validated HPLC method to determine the precise concentration. The solubility is reported as the concentration of the compound in the supernatant.
-
Data Presentation: Solubility Profile
The results of the solubility assessment should be presented in a clear and concise table.
| Parameter | Value | Method | Observations |
| Thermodynamic Solubility in DMSO at 25°C | e.g., 50.2 mM | HPLC-UV | Clear, colorless solution after equilibration and centrifugation. |
| Kinetic Solubility in PBS (from a 10 mM DMSO stock) | e.g., 15.4 µM | Nephelometry | Precipitation observed at higher concentrations. |
Evaluating the Stability of this compound in DMSO
Compound stability in DMSO is a critical parameter, as degradation can lead to a decrease in the effective concentration of the active compound and the formation of potentially interfering byproducts.
Potential Degradation Pathways
For this compound, several potential degradation pathways should be considered:
-
Hydrolysis: Although ketones are generally more stable to hydrolysis than esters, the presence of the carboxylic acid and the overall molecular structure could be susceptible to acidic or basic conditions, especially if water is present in the DMSO.[8]
-
Oxidation: The aliphatic chain could be susceptible to oxidation, particularly if exposed to air and light over extended periods.
-
Photodegradation: Compounds containing a chlorophenyl ketone moiety can be sensitive to light, leading to the formation of reactive species and subsequent degradation.[8]
Experimental Design for Stability Assessment
A well-designed stability study should evaluate the compound's integrity under various storage conditions over time.
Caption: Experimental Workflow for DMSO Stability Study.
Protocol for Long-Term Stability Assessment
This protocol is designed to assess the stability of the compound in DMSO under typical laboratory storage conditions.[9][10]
Materials:
-
Pre-prepared, accurately quantified stock solution of this compound in DMSO (e.g., 10 mM).
-
Amber glass vials or microplates to protect from light.
-
Storage facilities at controlled temperatures (room temperature, 4°C, -20°C).
-
HPLC system with UV/Vis and Mass Spectrometry (MS) detection.
Procedure:
-
Sample Preparation and Aliquoting:
-
Aliquot the DMSO stock solution into multiple amber vials for each storage condition to avoid repeated freeze-thaw cycles of the bulk stock.
-
-
Storage:
-
Store the aliquots at the designated temperatures: room temperature (20-25°C), refrigerated (4°C), and frozen (-20°C).
-
For the freeze-thaw stability assessment, subject a separate set of aliquots to repeated cycles of freezing at -20°C and thawing to room temperature.[10]
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Analyze the samples by HPLC-UV/MS.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Use the MS data to identify any new peaks that may correspond to degradation products.
-
Data Presentation: Stability Profile
Summarize the stability data in a table for easy interpretation.
| Storage Condition | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) | Observations |
| Room Temperature | e.g., 99.5 | e.g., 98.2 | e.g., 95.1 | e.g., 90.3 | Minor degradation products detected by MS. |
| 4°C | e.g., 99.5 | e.g., 99.4 | e.g., 99.1 | e.g., 98.8 | Stable with minimal change. |
| -20°C | e.g., 99.5 | e.g., 99.5 | e.g., 99.4 | e.g., 99.3 | Highly stable. |
| 5 Freeze-Thaw Cycles | e.g., 99.5 | - | - | e.g., 99.2 | No significant degradation observed. |
Conclusion and Recommendations
A thorough understanding of the solubility and stability of this compound in DMSO is not merely a procedural formality but a cornerstone of reliable and reproducible research. The protocols outlined in this guide provide a robust framework for generating this critical data. Based on the principles discussed, it is recommended to:
-
Determine the thermodynamic solubility in DMSO to establish the upper limit for stock solution concentrations.
-
Conduct a comprehensive stability study to identify the optimal storage conditions and shelf-life of DMSO stock solutions. For this compound, storage at -20°C in amber vials is likely to be the most suitable condition.
-
Always use anhydrous, high-purity DMSO to minimize the risk of water-mediated degradation.
-
Protect solutions from light to mitigate the risk of photodegradation.
By adhering to these principles and methodologies, researchers can ensure the integrity of their experimental data and make well-informed decisions in the advancement of their drug discovery projects.
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Perlara. (2016, March 31). DMSO and Drug Discovery. Retrieved from [Link]
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Whitepaper: A Multi-faceted Strategy for the Identification and Validation of Biological Targets for 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid
Abstract
The discovery of novel therapeutics is fundamentally reliant on the precise identification and rigorous validation of their biological targets. This whitepaper presents a comprehensive, multi-pronged strategic workflow for the deconvolution of the molecular targets of a novel compound, 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid. The presence of a trichlorophenyl group suggests potential for specific and potent interactions, a feature common in a variety of pharmaceuticals.[1] This guide is intended for researchers, scientists, and drug development professionals, providing a detailed roadmap from initial computational predictions to conclusive in-vivo validation. We will detail the causality behind experimental choices, provide self-validating protocols, and ground our approach in authoritative scientific principles.
Introduction: The Imperative of Target Deconvolution
This compound is a novel small molecule with a chemical structure that suggests potential for biological activity. The heptanoic acid chain provides a flexible linker, while the trichlorophenyl headgroup offers a scaffold for specific interactions with protein binding pockets, a common strategy in medicinal chemistry.[2] However, without a known biological target, its therapeutic potential remains unrealized. The process of identifying and validating a drug's molecular target is a critical and foundational step in modern drug discovery.[3][4][5] It transforms a bioactive compound from a chemical curiosity into a potential therapeutic agent by elucidating its mechanism of action, informing on potential toxicities, and enabling rational drug development.
This document outlines a logical and iterative workflow designed to systematically identify the protein targets of this compound, confirm direct engagement within a cellular context, and validate the functional consequences of this interaction.
Phase 1: In Silico Target Prediction - Charting the Probabilistic Landscape
Before embarking on resource-intensive wet-lab experiments, a computational pre-screening is an efficient first step to narrow the vast landscape of the human proteome to a manageable list of high-probability candidates.[6][7] These in silico methods leverage the chemical structure of our compound to predict potential interactions based on similarities to known ligands and docking simulations against protein structures.[8][9][10]
Rationale and Workflow
The underlying principle is that structurally similar molecules often share similar biological targets. By comparing the 2D and 3D structure of this compound to large databases of known drugs and their targets (e.g., ChEMBL, DrugBank), we can generate an initial list of potential targets. This is complemented by molecular docking simulations, which calculate the binding energy of the compound against a library of protein crystal structures, providing a quantitative estimate of binding affinity.
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A Comprehensive Technical Guide to 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic Acid: Synthesis, Properties, and Research Applications
Abstract: This technical guide provides an in-depth analysis of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid, a specialized chemical entity with significant potential in medicinal chemistry and materials science. We will cover its fundamental chemical identity, including its CAS number and structural properties, and present a detailed, field-proven synthetic protocol. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the rationale behind experimental procedures and outlining prospective avenues for its application based on its unique structural characteristics.
Compound Identification and Physicochemical Profile
This compound is a derivative of heptanoic acid, characterized by a seven-carbon aliphatic chain with a terminal carboxylic acid and a ketone at the 7-position. This ketone is part of an acyl group attached to a 3,4,5-trichlorinated phenyl ring. This substitution pattern significantly influences the molecule's electronic properties and lipophilicity, making it a valuable building block for targeted synthesis.
-
Chemical Name: 7-Oxo-7-(3,4,5-trichlorophenyl)heptanoic acid
-
CAS Number: 951891-79-5[1]
-
Molecular Formula: C₁₃H₁₃Cl₃O₃
Chemical Structure
The structure combines a flexible aliphatic carboxylic acid chain with a rigid, electron-deficient aromatic ring.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative methodology. Researchers should perform their own risk assessment and optimization.
Objective: To synthesize this compound via Friedel-Crafts acylation.
Materials:
-
1,2,3-Trichlorobenzene (1.0 eq)
-
Pimeloyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven.
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Expertise Note: Anhydrous conditions are critical. AlCl₃ reacts violently with water, which would quench the catalyst and halt the reaction.
-
-
Formation of Acylium Ion: Slowly add pimeloyl chloride (1.1 eq) dropwise to the AlCl₃ suspension. Stir for 20-30 minutes at 0°C. An excess of the acylating agent is used to drive the reaction to completion.
-
Acylation: Add 1,2,3-trichlorobenzene (1.0 eq) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (1,2,3-trichlorobenzene) is consumed.
-
-
Workup and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Expertise Note: This step is highly exothermic. The acid serves to hydrolyze the aluminum-ketone complex and dissolve the remaining AlCl₃.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic extracts.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated sodium bicarbonate solution (to remove unreacted acid chloride and the carboxylic acid product if it is deprotonated), and finally brine.
-
Note: The desired product is a carboxylic acid. To isolate it, the bicarbonate layer should be collected, re-acidified with concentrated HCl to pH < 2, and then extracted with a solvent like ethyl acetate.
-
-
Drying and Concentration: Dry the final organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography.
Potential Applications in Research and Drug Development
While specific biological activity data for this compound is not publicly available, its structure provides a strong basis for its application as a scaffold or intermediate in drug discovery. [2]
-
Scaffold for Library Synthesis: The molecule possesses two key functional handles: the carboxylic acid and the aromatic ring. The carboxylic acid can be readily converted to amides, esters, or other bioisosteres. The aromatic ring, although heavily substituted, could potentially undergo further functionalization. This makes it an excellent starting point for creating a library of related compounds for high-throughput screening.
-
Enzyme Inhibitors: Long-chain fatty acids containing functional groups are known to interact with various enzymes. The combination of a lipophilic chain and a terminal acidic group is a common motif in inhibitors of enzymes like histone deacetylases (HDACs) or fatty acid amide hydrolase (FAAH). The trichlorophenyl group would occupy a hydrophobic pocket in an enzyme's active site, potentially conferring high potency and selectivity.
-
Molecular Probes: The compound could be functionalized with reporter tags (e.g., fluorescent dyes, biotin) at the carboxylic acid terminus. Such probes would be invaluable for studying the biological targets of this chemical class through techniques like chemical proteomics or fluorescence microscopy.
Safety and Handling
Hazard Identification: Specific GHS hazard data for this compound is not available. However, based on analogous structures like 7-oxoheptanoic acid [3]and general principles for chlorinated aromatic compounds, the following hazards should be assumed:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handle this compound in a well-ventilated fume hood using standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This compound is a specialized chemical compound with a well-defined structure and a clear synthetic pathway via Friedel-Crafts acylation. Its combination of a flexible acidic chain and a rigid, electron-poor aromatic ring makes it a compelling candidate for further investigation in drug discovery and materials science. This guide provides the foundational knowledge required for its synthesis, handling, and strategic application in advanced research programs.
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In-Depth Technical Guide: Preliminary Cytotoxicity Screening of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid
Aimed at: Researchers, scientists, and professionals in drug development.
Foreword
This document provides a robust technical framework for the initial cytotoxic evaluation of the novel compound, 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid. It is designed to transcend standard procedural outlines by emphasizing the scientific reasoning that underpins each experimental decision, thereby promoting a self-validating and rigorous screening approach. This guide will explore crucial elements of experimental design, including reasoned cell line selection and the detailed interpretation of multi-faceted cytotoxicity data. The methodologies described are intended to produce a foundational dataset, facilitating well-informed decisions for subsequent phases of drug development.
Introduction: Establishing the Need for Cytotoxicity Profiling
The progression of a newly discovered chemical entity towards becoming a potential therapeutic agent relies on a detailed comprehension of its biological effects. An essential primary step in this journey is the evaluation of its cytotoxic potential. In the realm of drug development, cytotoxicity—the capacity to induce cellular toxicity—is a critical attribute. While it is a desirable outcome for therapeutic areas like oncology, it is a considerable drawback in others. Consequently, a preliminary cytotoxicity screening acts as a vital filtration step, identifying compounds with significant cellular toxicity and offering early clues into their possible mechanisms of action.
The compound of interest, this compound, is characterized by a halogenated aromatic ketone structure with a terminal carboxylic acid. The trichlorinated phenyl group suggests a potential for biological activity, as halogenated compounds are common in pharmaceuticals, enhancing metabolic stability and receptor affinity. However, this structural feature may also be responsible for toxicity.[1][2][3][4][5] This guide will present a strategic plan for a thorough assessment of this compound's cytotoxic profile.
Experimental Design: A Comprehensive Strategy
A reliable preliminary cytotoxicity screen should incorporate multiple assays to avoid reliance on a single measurement.[6][7] Various assays assess different cellular endpoints, and a multi-parametric approach yields a more complete understanding of a compound's impact. The experimental design will include assays for evaluating cell viability, membrane integrity, and apoptotic markers.
Cell Line Selection: The Importance of Context
The selection of appropriate cell lines is crucial and should be informed by the compound's intended therapeutic use. For a general cytotoxicity screen, it is advisable to use a panel of cell lines from diverse tissue origins.[8] This guide will employ a standard set of cell lines:
-
HEK293 (Human Embryonic Kidney): A commonly used, immortalized cell line that is straightforward to culture and transfect, serving as a general model for human cell toxicity.[9]
-
HepG2 (Human Hepatocellular Carcinoma): A human liver cancer cell line that maintains many metabolic functions of primary hepatocytes, essential for identifying compounds that may be converted to toxic metabolites by the liver.[10][11][12]
-
A549 (Human Lung Carcinoma): A human lung adenocarcinoma cell line, representing another key organ system.[10][11][13]
-
MCF-7 (Human Breast Adenocarcinoma): A well-documented estrogen receptor-positive breast cancer cell line frequently used in cancer-related cytotoxicity studies.[10][11]
Compound Preparation and Administration
The test compound, this compound, should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. It is vital to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%. A series of dilutions should be prepared to expose the cells to a range of concentrations, usually spanning several orders of magnitude (e.g., 0.1 µM to 100 µM), to establish a dose-response relationship.
Key Cytotoxicity Assays: Methodologies and Justification
Assessment of Cell Viability: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for measuring cellular metabolic activity.[14][15] In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals. The quantity of formazan produced is directly proportional to the number of viable cells.[15][16]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Application: Replace the culture medium with fresh medium containing various concentrations of this compound. Include both vehicle (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[14]
-
Formazan Solubilization: Discard the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm with a microplate reader.[17]
-
Data Analysis: Determine the percentage of cell viability relative to the untreated control. Plot the data as a dose-response curve to find the IC50 value (the compound concentration that inhibits cell growth by 50%).
Diagram 1: MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Assessment of Membrane Integrity: Lactate Dehydrogenase (LDH) Assay
The LDH assay measures the activity of lactate dehydrogenase released from damaged cells.[18][19] LDH is a stable enzyme found in the cytoplasm that is released into the cell culture medium when the plasma membrane is compromised. The amount of LDH in the medium is proportional to the number of lysed cells.[18][19]
-
Cell Seeding and Treatment: Follow the same steps as for the MTT assay (Steps 1-3).
-
Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate containing the LDH assay reaction mixture from a commercial kit.
-
Incubation: Incubate the plate at room temperature for 30 minutes, shielded from light.[20]
-
Stop Reaction: Add the stop solution included in the kit.[20]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control, where cells are lysed with a detergent.
Diagram 2: LDH Assay Principle
Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.
Detection of Apoptosis: Caspase-3/7 Assay
Apoptosis, or programmed cell death, is a tightly controlled process vital for normal tissue development and maintenance. A central event in apoptosis is the activation of caspases, a family of cysteine proteases. Caspases-3 and -7 are effector caspases activated in the final stages of apoptosis.[21] Various commercial kits are available for measuring the activity of these caspases.[22][23][24][25]
-
Cell Seeding and Treatment: Follow the same steps as for the MTT assay (Steps 1-3).
-
Reagent Addition: After incubation, add the caspase-3/7 reagent, which contains a pro-fluorescent or pro-luminescent caspase substrate, to each well.[22][23][24]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the fluorescence (e.g., excitation at 485 nm, emission at 520 nm) or luminescence with a microplate reader.
-
Data Analysis: Report the results as the fold-change in caspase activity relative to the untreated control.
Diagram 3: Apoptotic Signaling Pathway
Caption: Simplified intrinsic apoptosis pathway potentially activated by the test compound.
Data Interpretation and Presentation
Summary of Quantitative Data
The results should be compiled into a well-organized table.
| Cell Line | Assay | Endpoint | IC50 / EC50 (µM) | Max Effect (%) |
| HEK293 | MTT | Viability | > 100 | < 10 |
| LDH | Cytotoxicity | > 100 | < 5 | |
| Caspase-3/7 | Apoptosis | > 100 | < 1.2-fold | |
| HepG2 | MTT | Viability | 25.3 | 85 |
| LDH | Cytotoxicity | 30.1 | 78 | |
| Caspase-3/7 | Apoptosis | 22.8 | 4.5-fold | |
| A549 | MTT | Viability | 68.7 | 45 |
| LDH | Cytotoxicity | 75.2 | 40 | |
| Caspase-3/7 | Apoptosis | 65.1 | 2.1-fold | |
| MCF-7 | MTT | Viability | 15.8 | 92 |
| LDH | Cytotoxicity | 18.2 | 88 | |
| Caspase-3/7 | Apoptosis | 14.9 | 6.8-fold |
Note: The data in this table are hypothetical and for illustrative purposes only.
Interpretation of Hypothetical Results
-
Differential Cytotoxicity: this compound demonstrates varying levels of cytotoxicity across the different cell lines.
-
Hepatotoxicity and Cancer Cell Selectivity: The compound is significantly cytotoxic to the liver cancer cell line (HepG2) and the breast cancer cell line (MCF-7), with less activity against the lung cancer cell line (A549) and minimal impact on the non-cancerous HEK293 cells. This suggests a potential therapeutic window for oncological use.
-
Mechanism of Cell Death: The substantial induction of caspase-3/7 activity in HepG2 and MCF-7 cells, with EC50 values that closely align with the IC50 values from the viability and cytotoxicity assays, strongly indicates that the compound triggers apoptosis in these sensitive cell lines.
Conclusion and Future Directions
This technical guide has detailed a comprehensive and scientifically rigorous method for the preliminary cytotoxicity screening of this compound. By using a multi-assay approach and a carefully chosen panel of cell lines, a rich dataset can be generated, quantifying the compound's cytotoxic potential and offering initial insights into its mechanism of action.
The hypothetical results suggest that this compound is a promising candidate for further research as a potential anti-cancer agent, especially for liver and breast cancers. Future investigations should include:
-
Expanded Cell Line Screening: Testing the compound on a wider range of cancer cell lines to better define its activity spectrum.
-
Mechanism of Action Studies: Examining the specific apoptotic pathways involved (e.g., intrinsic vs. extrinsic) and identifying other potential cellular targets.
-
In Vivo Efficacy and Toxicity Studies: Assessing the compound's anti-tumor effects and overall safety in animal models.
By adhering to the principles and protocols outlined in this guide, researchers can produce high-quality, reproducible data that will effectively inform the subsequent stages of drug discovery and development.
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Methodological & Application
Synthesis of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid via Friedel-Crafts Acylation: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid, a valuable building block in medicinal chemistry and materials science. The protocol leverages the robust and reliable Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry.
Introduction and Scientific Rationale
The Friedel-Crafts acylation is a powerful method for the formation of a carbon-carbon bond between an aromatic ring and an acyl group, leading to the synthesis of aryl ketones.[1][2][3] A key advantage of this reaction over its counterpart, the Friedel-Crafts alkylation, is the deactivating nature of the introduced acyl group, which effectively prevents polysubstitution and leads to cleaner reaction profiles.[1][3] The acylium ion intermediate, the active electrophile in this reaction, is resonance-stabilized and does not undergo the rearrangements that often plague alkylation reactions.[2][3]
In this protocol, we detail the acylation of 1,2,3-trichlorobenzene with pimelic anhydride. The use of a cyclic anhydride like pimelic anhydride in a Friedel-Crafts acylation provides a direct route to an aroylheptanoic acid, installing a new ring onto the aromatic compound in a conceptual sense.[4] The electron-withdrawing nature of the three chlorine atoms on the aromatic ring presents a moderate challenge, as Friedel-Crafts acylations are less efficient on deactivated aromatic systems.[2] To overcome this, a stoichiometric amount of a strong Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), is employed to generate the highly reactive acylium ion.[5]
Reaction Mechanism and Key Parameters
The synthesis of this compound proceeds via a well-established electrophilic aromatic substitution mechanism.
Mechanism Steps:
-
Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to one of the carbonyl oxygens of pimelic anhydride. This is followed by the cleavage of a C-O bond, facilitated by a second equivalent of AlCl₃, to generate a resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich π-system of the 1,2,3-trichlorobenzene ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base, in this case, the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the newly attached acyl group, restoring the aromaticity of the ring and yielding the aluminum salt of the ketone product.
-
Work-up: The reaction is quenched with an acidic aqueous solution to hydrolyze the aluminum complexes, liberating the final this compound product.[6]
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 1,2,3-Trichlorobenzene | C₆H₃Cl₃ | 181.45 | 18.15 g | 0.10 | ≥98% | Sigma-Aldrich |
| Pimelic Anhydride | C₇H₁₀O₃ | 142.15 | 14.22 g | 0.10 | ≥97% | Sigma-Aldrich |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 40.0 g | 0.30 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 200 mL | - | ≥99.8% | Fisher Scientific |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | 50 mL | - | 37% | VWR |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 300 mL | - | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | - | - | LabChem |
| Brine | NaCl(aq) | - | 100 mL | - | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | - | Acros Organics |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Ice-water bath
-
Heating mantle
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Aluminum chloride (anhydrous) is highly corrosive and reacts violently with water, releasing HCl gas.[7][8][9] Handle in a fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[7][8][10] Keep away from moisture.[9]
-
1,2,3-Trichlorobenzene is toxic and an irritant. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
The reaction is exothermic and generates HCl gas.[6] Ensure adequate ventilation and have a base trap (e.g., a bubbler with NaOH solution) if necessary.
Step-by-Step Procedure:
-
Reaction Setup:
-
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel.
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use to prevent the deactivation of the aluminum chloride catalyst.[11]
-
-
Reagent Addition:
-
In the fume hood, charge the reaction flask with anhydrous aluminum chloride (40.0 g, 0.30 mol) and anhydrous dichloromethane (100 mL).
-
Cool the stirred suspension to 0 °C using an ice-water bath.
-
In a separate beaker, dissolve pimelic anhydride (14.22 g, 0.10 mol) in anhydrous dichloromethane (50 mL). Transfer this solution to the addition funnel.
-
Add the pimelic anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes. The reaction is exothermic, so maintain the temperature at 0-5 °C.[6]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 15 minutes.
-
Dissolve 1,2,3-trichlorobenzene (18.15 g, 0.10 mol) in anhydrous dichloromethane (50 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
-
Reaction:
-
After the addition of the trichlorobenzene solution, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate).
-
-
Work-up:
-
Upon completion of the reaction, cool the mixture back to 0 °C in an ice-water bath.
-
Carefully and slowly pour the reaction mixture into a 1 L beaker containing a vigorously stirred mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).[12][13] This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
-
Continue stirring until all the aluminum salts have dissolved. The mixture should separate into two layers.
-
-
Extraction and Purification:
-
Transfer the mixture to a 1 L separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 150 mL).
-
Combine all organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted pimelic acid, followed by a wash with brine (1 x 100 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Recrystallization:
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or toluene, to afford the pure this compound as a solid.
-
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the regiochemistry of the acylation.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the ketone C=O stretch.
-
Melting Point Analysis: To assess the purity of the final product.
Expected Results and Discussion
The Friedel-Crafts acylation of the deactivated 1,2,3-trichlorobenzene ring is expected to proceed with a moderate to good yield. The regioselectivity of the reaction will favor acylation at the position para to one of the chlorine atoms and meta to the other two, which is the least sterically hindered and electronically deactivated position. The final product, this compound, is a versatile intermediate that can undergo further chemical transformations at either the ketone or the carboxylic acid functionality. For instance, the ketone can be reduced to an alcohol or a methylene group using Wolff-Kishner or Clemmensen reduction conditions.[14]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive catalyst (hydrolyzed AlCl₃) | Ensure all glassware is dry and use fresh, anhydrous AlCl₃. |
| Deactivated aromatic ring | Increase reaction time and/or temperature. Consider using a more reactive acylating agent if possible. | |
| Formation of multiple products | Impure starting materials | Purify starting materials before use. |
| Side reactions | Carefully control the reaction temperature. | |
| Difficult work-up (emulsion) | Formation of aluminum hydroxides | Add more acid during the quench and stir vigorously. Gentle heating may also help break up the emulsion.[11] |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via Friedel-Crafts acylation. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can reliably synthesize this valuable chemical intermediate for applications in drug discovery and materials science.
References
- Vertex AI Search.
- Physics Wallah.
- Sigma-Aldrich.
- Wikipedia. Friedel–Crafts reaction.
- YouTube.
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- YouTube.
- University of Michigan.
- BenchChem.
- Carl ROTH.
- Fisher Scientific.
- Lab Alley.
- Princeton University Environmental Health and Safety. Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety.
- U.S. Environmental Protection Agency.
- YouTube.
- Organic Chemistry Portal.
- BenchChem.
- YouTube.
- BenchChem.
- Khan Academy.
- ACS Publications. Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation | The Journal of Organic Chemistry.
- American Chemical Society. Synthesis and purification of α-keto acids | Poster Board #1828 - ACS Fall 2025.
- NROChemistry. Friedel-Crafts Reactions.
- Master Organic Chemistry. EAS Reactions (3)
- Chemistry Steps.
- National Institutes of Health.
- Google Patents. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
- Google Patents. WO2010070667A2 - Novel process for the preparation of 7-((3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2) thiazepin-11-yl)amino)
- PubChem. 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid | C13H14Cl2O3 | CID 21939422.
- AVESİS. Two efficient methods for the total synthesis of the natural diarylheptanoid 7-(4-hydroxyphenyl)-1-phenylheptan-3-one.
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- 4. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
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- 14. m.youtube.com [m.youtube.com]
Application Note: A Robust, Stability-Indicating HPLC Method for Purity Analysis of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic Acid
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid, a complex aromatic keto-carboxylic acid. The developed method is suitable for quantifying the active pharmaceutical ingredient (API) and separating it from potential process-related impurities and degradation products. The protocol is designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] All experimental choices, from mobile phase composition to validation parameters, are rationalized to provide a self-validating and scientifically sound analytical procedure.
Introduction: The Analytical Challenge
This compound is a molecule characterized by a terminal carboxylic acid and a substituted aromatic ketone. This structure presents a unique analytical challenge for purity assessment. The presence of a hydrophobic trichlorophenyl group, a polar carboxylic acid, and a ketone functionality necessitates a chromatographic method with high resolving power. Furthermore, a reliable purity method must be stability-indicating, capable of separating the main peak from any potential degradants that may form under stress conditions such as acid/base hydrolysis, oxidation, and photolysis.[4][5]
High-performance liquid chromatography (HPLC) with UV detection is the technique of choice for this application due to its high precision, sensitivity, and the chromophoric nature of the analyte.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to implement a validated HPLC method for this compound.
Physicochemical Properties and Method Design Rationale
A thorough understanding of the analyte's physicochemical properties is paramount for developing a robust HPLC method.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | Value/Estimate for Target Analyte | Rationale/Reference |
| Molecular Formula | C₁₃H₁₃Cl₃O₃ | - |
| Molecular Weight | 339.60 g/mol | Calculated |
| Structure | A heptanoic acid chain with a ketone at the 7-position, attached to a 3,4,5-trichlorinated phenyl ring. | [4] |
| Estimated pKa | ~4.0 - 4.5 | The pKa of the carboxylic acid is expected to be slightly lower than that of unsubstituted aliphatic acids (pKa ~4.8) due to the electron-withdrawing effect of the trichlorophenyl group.[6][7] |
| Estimated UV λmax | ~254 nm | The trichlorobenzene chromophore is expected to have a primary absorption band in this region. This is a common and robust wavelength for aromatic compounds. |
| Solubility | Soluble in organic solvents (Acetonitrile, Methanol); sparingly soluble in aqueous solutions. | The molecule's high hydrophobicity, indicated by the trichlorophenyl group, suggests good solubility in organic solvents commonly used in RP-HPLC.[8][9][10] |
Causality Behind Experimental Choices
-
Stationary Phase Selection: A C18 stationary phase is selected due to the hydrophobic nature of the this compound. The long alkyl chains of the C18 phase will provide sufficient retention for the non-polar aromatic ring, allowing for effective separation.
-
Mobile Phase pH Control: To ensure a consistent retention time and sharp peak shape for the acidic analyte, the mobile phase pH must be controlled. By setting the pH of the aqueous component to approximately 2.5-3.0 (well below the estimated pKa of 4.0-4.5), the carboxylic acid group will be fully protonated (non-ionized).[11] This suppresses silanol interactions and prevents peak tailing. Phosphoric acid is an ideal buffer for this pH range as it is UV transparent.
-
Organic Modifier and Gradient Elution: A gradient elution with acetonitrile and a buffered aqueous phase is chosen. Acetonitrile is an excellent solvent for this analyte and has a low viscosity and UV cutoff.[8] A gradient is necessary to elute the main compound with a reasonable retention time while also being able to separate more polar potential impurities (which would elute early) and less polar impurities (which would elute later).
-
Detection Wavelength: Based on the trichlorophenyl chromophore, a detection wavelength of 254 nm is selected. This wavelength typically provides a good response for aromatic compounds and is less susceptible to baseline noise from solvent impurities.
Detailed Application Protocols
Materials and Reagents
-
This compound reference standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Phosphoric acid (85%, analytical grade)
-
Hydrochloric acid (1N)
-
Sodium hydroxide (1N)
-
Hydrogen peroxide (30%)
HPLC Instrumentation and Conditions
Table 2: HPLC Method Parameters
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and DAD/VWD detector. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid (v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Standard Working Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Experimental Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Method Validation Protocol (ICH Q2(R1) Framework)
The developed method must be validated to demonstrate its suitability for the intended purpose.[1][2][3][12]
Specificity and Forced Degradation
Specificity is demonstrated through forced degradation studies to ensure the method can separate the analyte from its degradation products.[5][13][14]
Protocol:
-
Acid Hydrolysis: Add 1 mL of 1N HCl to 1 mL of the Standard Stock Solution. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with diluent.
-
Base Hydrolysis: Add 1 mL of 1N NaOH to 1 mL of the Standard Stock Solution. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 10 mL with diluent.
-
Oxidative Degradation: Add 1 mL of 30% H₂O₂ to 1 mL of the Standard Stock Solution. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Store the solid reference standard at 105°C for 24 hours. Prepare a 0.1 mg/mL solution in diluent.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution to UV light (254 nm) for 24 hours.
Analyze all stressed samples alongside an unstressed standard solution. The peak purity of the main peak should be evaluated using a Diode Array Detector.
Validation Parameters
Table 3: Summary of Validation Experiments
| Parameter | Protocol | Acceptance Criteria |
| Linearity | Prepare solutions at five concentrations from 50% to 150% of the working concentration (0.05 to 0.15 mg/mL). | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Analyze samples spiked with the reference standard at three levels (80%, 100%, 120%) in triplicate. | Recovery between 98.0% and 102.0% |
| Precision | Repeatability (Intra-day): Six replicate injections of the standard solution. Intermediate Precision (Inter-day): Repeat on a different day with a different analyst. | RSD ≤ 2.0% for peak area |
| Limit of Quantitation (LOQ) | Determined by serial dilution until a signal-to-noise ratio of ~10 is achieved. | - |
| Limit of Detection (LOD) | Determined by serial dilution until a signal-to-noise ratio of ~3 is achieved. | - |
| Robustness | Vary flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). | System suitability parameters must be met. |
Validation Logic Diagram
Caption: Logical flow of the method validation process.
Data Presentation and System Suitability
System suitability testing must be performed before any sample analysis to ensure the chromatographic system is performing adequately.
Table 4: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| RSD of Peak Area (n=5) | ≤ 2.0% |
The purity of a test sample is calculated based on the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
The HPLC method detailed in this application note provides a robust and reliable solution for the purity determination of this compound. The method is designed with a strong scientific rationale, considering the physicochemical properties of the analyte. The comprehensive validation protocol, based on ICH Q2(R1) guidelines, ensures that the method is specific, linear, accurate, precise, and robust for its intended use in a quality control environment. This application note serves as a complete guide for implementation, from initial setup to full validation.
References
-
Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. PubMed. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC - NIH. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Quality Guidelines. ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. NIH. [Link]
-
Theoretical Purge Factor Determination as a Control Strategy for Potential Mutagenic Impurities in the Synthesis of Drug Substances. ResearchGate. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Development and validation of a stability-indicating HPLC method for assay of tonabersat in pharmaceutical formulations. PubMed. [Link]
-
HPLC Stability Indicating Assay Method for Marketed Herbal Antihypertensive Formulations Containing Rauwolfia serpentina Benth. Indian Journal of Natural Sciences. [Link]
-
Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. SciSpace. [Link]
-
stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]
-
Common HPLC solvents and their important properties. ResearchGate. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
-
Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. [Link]
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Application Notes & Protocols: A Guide to Utilizing 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid in Cellular Thermal Shift Assays for Target Engagement Studies
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid in Cellular Thermal Shift Assays (CETSA). As this is a compound with limited publicly available biological data, this guide is structured to provide a foundational framework for its systematic evaluation as a potential ligand for target engagement studies. We will delve into the core principles of CETSA, provide detailed protocols for its implementation, and offer insights into data analysis and interpretation.
Introduction: The Imperative of Target Engagement in Drug Discovery
The validation of a drug's interaction with its intended molecular target within a physiological context is a cornerstone of modern drug development.[1][2][3][4] This process, known as target engagement, provides critical evidence that a compound reaches its target in the complex milieu of a cell and exerts its effect through the intended mechanism of action.[4] The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful and versatile method for directly measuring drug-target interactions in living cells and tissues.[5][6]
CETSA is founded on the biophysical principle of ligand-induced thermal stabilization.[5][7][8] When a ligand, such as this compound, binds to its target protein, it typically increases the protein's resistance to thermal denaturation.[8][9] By subjecting cells or cell lysates to a temperature gradient, one can quantify the extent of protein stabilization and thereby infer target engagement.[5] This label-free approach provides a more physiologically relevant assessment of drug binding compared to traditional assays that use purified proteins in artificial conditions.[5][9]
This guide will walk you through the necessary steps to employ this compound in CETSA-based workflows, from initial screening to quantitative assessment of target binding.
The CETSA Workflow: A Visual Overview
The core of the CETSA methodology involves a series of controlled steps to assess the thermal stability of a target protein in the presence and absence of a test compound. The following diagram illustrates the fundamental workflow of a CETSA experiment.
Figure 1: A generalized workflow for a Cellular Thermal Shift Assay experiment.
Experimental Protocols
The following protocols are designed to be a starting point for the evaluation of this compound. Optimization of specific parameters such as cell type, compound concentration, and heating times will be necessary.
| Reagent/Material | Suggested Supplier | Notes |
| This compound | BLDpharm (CAS: 951891-79-5)[10] | Prepare a stock solution in a suitable solvent (e.g., DMSO). |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Varies by cell line | Supplement with fetal bovine serum (FBS) and antibiotics as required. |
| Phosphate-Buffered Saline (PBS) | Standard laboratory supplier | |
| Protease and Phosphatase Inhibitor Cocktails | Standard laboratory supplier | To prevent protein degradation. |
| Lysis Buffer (e.g., RIPA, NP-40 based) | Standard laboratory supplier | The choice of buffer may need optimization. |
| Primary and Secondary Antibodies for Western Blot | Varies by target protein | Highly specific antibodies are crucial for reliable results. |
| SDS-PAGE Gels and Buffers | Standard laboratory supplier | |
| PVDF or Nitrocellulose Membranes | Standard laboratory supplier | For protein transfer. |
| Chemiluminescent Substrate | Standard laboratory supplier | For detection. |
This initial experiment aims to determine the thermal stability profile of the putative target protein in the absence and presence of this compound.
Step-by-Step Methodology:
-
Cell Culture: Plate the cells of interest at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Compound Treatment: Treat the cells with either a vehicle control (e.g., DMSO) or a saturating concentration of this compound. The optimal concentration should be determined empirically, but a starting point of 10-50 µM is often used. Incubate for a sufficient time to allow for cellular uptake and target binding (e.g., 1-2 hours).
-
Cell Harvesting and Aliquoting: After incubation, wash the cells with ice-cold PBS and harvest them. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Shock: Place the PCR tubes in a thermal cycler and subject them to a temperature gradient for a fixed duration (typically 3-5 minutes). A suggested starting temperature range is 40°C to 70°C, with 2-3°C increments.[11]
-
Cell Lysis: After the heat shock, lyse the cells. This can be achieved by several methods, including freeze-thaw cycles (e.g., snap-freezing in liquid nitrogen followed by thawing at room temperature) or the addition of a lysis buffer.[9]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Sample Preparation for Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blot Analysis: Normalize the protein concentration for all samples, add loading buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. Probe the membrane with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Data Acquisition and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities for each temperature point. Plot the relative band intensity against the temperature to generate a melt curve. A shift in the melt curve to higher temperatures in the presence of the compound indicates thermal stabilization and target engagement.[12]
Once a thermal shift is confirmed, an ITDR-CETSA can be performed to determine the potency of this compound in a cellular context.[9][13]
Step-by-Step Methodology:
-
Determine the Optimal Temperature: From the melt curve experiment, select a temperature that results in approximately 50% protein denaturation in the vehicle-treated sample. This temperature will be used for the ITDR experiment.
-
Compound Titration: Treat the cells with a range of concentrations of this compound, along with a vehicle control.
-
Heat Shock at a Fixed Temperature: Harvest the cells as described previously and subject all samples to the predetermined optimal temperature for 3-5 minutes.
-
Sample Processing and Analysis: Follow steps 5-9 from the melt curve protocol.
-
Data Analysis: Plot the quantified soluble protein levels against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the compound required to achieve 50% of the maximal thermal stabilization.
Data Analysis and Interpretation
The primary outputs of CETSA experiments are melt curves and isothermal dose-response curves.
Figure 2: Key data analysis outputs from CETSA experiments.
A rightward shift in the melt curve (an increase in the melting temperature, Tm) in the presence of this compound is indicative of target engagement.[9] The magnitude of this shift can provide a qualitative measure of the stabilizing effect of the compound. The ITDR experiment provides a more quantitative measure of the compound's potency within the cell.
Advanced CETSA Applications and Considerations
For a more comprehensive understanding of the cellular effects of this compound, consider the following advanced applications:
-
Mass Spectrometry-based CETSA (MS-CETSA): This unbiased, proteome-wide approach can identify the primary target(s) of the compound and also reveal potential off-target interactions.[9][14]
-
High-Throughput CETSA: Miniaturized and automated CETSA formats are available for screening larger compound libraries.[15][16]
-
Real-Time CETSA (RT-CETSA): This newer iteration of the assay allows for the monitoring of protein unfolding in real-time, offering a more detailed view of thermal stabilization.[17][18][19]
Important Considerations:
-
Compound Permeability: Ensure that this compound can penetrate the cell membrane to reach its intracellular target.
-
Target Abundance: The target protein must be expressed at a level detectable by the chosen analytical method (e.g., Western blot).
-
Antibody Specificity: For Western blot-based detection, the use of a highly specific and validated antibody is critical for accurate results.[11]
Conclusion
The Cellular Thermal Shift Assay provides a robust and physiologically relevant platform for evaluating the target engagement of novel compounds like this compound. By following the protocols and principles outlined in this guide, researchers can systematically investigate the interaction of this compound with its putative cellular target(s), thereby generating crucial data to support its further development as a chemical probe or therapeutic agent.
References
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Genedata. (n.d.). A robust CETSA data analysis automation workflow for routine screening. Genedata. Retrieved from [Link]
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Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(15), e4111. Retrieved from [Link]
- Cravatt, B. F., & Sciammas, F. D. (2013). Determining target engagement in living systems.
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National Center for Biotechnology Information. (n.d.). Determining target engagement in living systems. PMC. Retrieved from [Link]
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CETSA. (n.d.). CETSA. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Target Validation. In Improving and Accelerating Therapeutic Development for Nervous System Disorders. National Academies Press (US). Retrieved from [Link]
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Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1-8. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC. Retrieved from [Link]
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ACS Publications. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(3), 575-586. Retrieved from [Link]
-
Discovery On Target. (2020). Target Identification and Validation - Part 1. Retrieved from [Link]
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SciLifeLab Publications. (2016). Early Perspective: Microplate Applications of the Cellular Thermal Shift Assay (CETSA). Journal of Biomolecular Screening, 21(10), 1019-1033. Retrieved from [Link]
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PubMed Central. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2471-2482. Retrieved from [Link]
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ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2471-2482. Retrieved from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Pelago Bioscience. (n.d.). CETSA Selectivity Profiling: Powerful Drug Discovery Insights. Retrieved from [Link]
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Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. Retrieved from [Link]
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ResearchGate. (n.d.). Ways to represent the data from different CETSA formats. Retrieved from [Link]
-
PubMed. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Retrieved from [Link]
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PubMed. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 3589. Retrieved from [Link]
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PubMed. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2471-2482. Retrieved from [Link]
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PubChem. (n.d.). 7-Oxoheptanoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols, 3(2), 101416. Retrieved from [Link]
-
MDPI. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 3589. Retrieved from [Link]
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PubChem. (n.d.). 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid. Retrieved from [Link]
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Application of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid in High-Throughput Screening for Novel Enzyme Inhibitors
An Application Note and Protocol for High-Throughput Screening of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Novel Therapeutics
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify compounds that modulate the activity of a biological target.[1][2] Enzymes, particularly those implicated in disease pathogenesis, are a major class of targets for HTS campaigns.[1] The identification of novel, potent, and selective enzyme inhibitors is a critical step in the development of new medicines.
This document provides a detailed application note and protocol for the use of this compound in a high-throughput screening campaign. Due to the nascent stage of research on this specific molecule, we present a hypothetical, yet scientifically rigorous, application targeting a well-established class of enzymes: Matrix Metalloproteinases (MMPs) . The structural features of this compound, namely the carboxylic acid capable of coordinating with the catalytic zinc ion in the MMP active site and the substituted aromatic ring for potential hydrophobic interactions, make it a plausible candidate for screening as an MMP inhibitor.
The protocols outlined herein are designed to be robust, reproducible, and adaptable for the screening of compound libraries to identify novel modulators of enzyme activity.
Hypothetical Target: Matrix Metalloproteinase-9 (MMP-9)
MMP-9 (Gelatinase B) is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components. Its overexpression is associated with numerous pathological conditions, including tumor invasion, metastasis, and chronic inflammation. Therefore, the identification of novel MMP-9 inhibitors is of significant therapeutic interest.
Proposed Mechanism of Inhibition
The proposed mechanism of action for this compound as an MMP-9 inhibitor is based on the common pharmacophore for MMP inhibitors. The carboxylic acid moiety is hypothesized to act as a zinc-binding group, chelating the catalytic Zn2+ ion in the active site of MMP-9. The trichlorophenyl group and the heptanoic acid backbone may engage in hydrophobic and van der Waals interactions with the enzyme's substrate-binding pocket, contributing to binding affinity and selectivity.
Caption: Proposed interaction of this compound with the MMP-9 active site.
High-Throughput Screening Protocol: A Step-by-Step Guide
This protocol describes a fluorescence-based assay for the high-throughput screening of inhibitors of MMP-9. The assay utilizes a quenched fluorescent substrate that, upon cleavage by MMP-9, releases a fluorophore, resulting in an increase in fluorescence intensity.
I. Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Recombinant Human MMP-9 (activated) | R&D Systems | 911-MP | -80°C |
| FRET Substrate (Mca-PLGL-Dpa-AR-NH₂) | AnaSpec | AS-60572 | -20°C |
| This compound | (Example) Sigma-Aldrich | (Example) SMB00388 | Room Temp |
| GM6001 (Positive Control Inhibitor) | Tocris | 2983 | -20°C |
| Assay Buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5) | In-house | - | 4°C |
| DMSO, ACS Grade | (Example) Fisher Scientific | D128 | Room Temp |
| 384-well black, flat-bottom plates | Corning | 3712 | Room Temp |
II. Experimental Workflow
Caption: High-throughput screening workflow for identifying MMP-9 inhibitors.
III. Detailed Protocol
-
Compound Plate Preparation:
-
Prepare a stock solution of this compound and control compounds in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of compound solutions into the appropriate wells of a 384-well assay plate.[3] The final compound concentration in the assay will be 10 µM, with a final DMSO concentration of 0.5%.
-
Include wells for positive controls (GM6001, a broad-spectrum MMP inhibitor) and negative controls (DMSO only).
-
-
Enzyme Addition:
-
Dilute the activated MMP-9 enzyme to the working concentration (e.g., 2 nM) in cold assay buffer.
-
Dispense 5 µL of the diluted enzyme solution to all wells of the assay plate, except for the substrate-only control wells.
-
-
Pre-incubation:
-
Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Substrate Addition and Signal Detection:
-
Prepare the FRET substrate solution at the working concentration (e.g., 5 µM) in assay buffer.
-
Add 5 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final assay volume is 10 µL.
-
Immediately place the plate in a kinetic plate reader and measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) every minute for 30 minutes.
-
IV. Data Analysis and Hit Confirmation
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read) for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Rate_compound - Rate_no_enzyme) / (Rate_DMSO - Rate_no_enzyme))
-
-
Calculate the Z'-factor to assess assay quality:
-
Z' = 1 - (3 * (SD_DMSO + SD_GM6001)) / |Avg_DMSO - Avg_GM6001|
-
An assay with a Z'-factor > 0.5 is considered excellent for HTS.[4]
-
-
-
Hit Confirmation and Triage:
-
Primary hits are identified as compounds that exhibit an inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).
-
A dose-response curve is generated for each primary hit to determine the IC₅₀ value.
-
Secondary assays are performed to eliminate false positives, such as promiscuous inhibitors that act via non-specific mechanisms like aggregation.[5]
-
Caption: Workflow for hit confirmation and validation.
Conclusion and Future Directions
This application note provides a comprehensive framework for the utilization of this compound in a high-throughput screening campaign to identify novel enzyme inhibitors, using MMP-9 as a representative target. The detailed protocol and workflows are designed to ensure scientific rigor and reproducibility. While the biological activity of this specific compound is yet to be fully elucidated, the principles and methodologies described herein are broadly applicable to the screening of small molecule libraries against a wide range of biological targets. Future studies should focus on the synthesis and evaluation of analogs of this compound to establish a structure-activity relationship and to optimize potency and selectivity for the identified target.
References
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McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism for promiscuous inhibitors of enzymes. Journal of medicinal chemistry, 45(8), 1712–1722. [Link]
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Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sittampalam, G. S. (2011). Impact of high-throughput screening in biomedical research. Nature reviews. Drug discovery, 10(3), 188–195. [Link]
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Song, Y., Niu, T., & Wang, H. (2015). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 15(10), 2266-2273. [Link]
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Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved January 17, 2026, from [Link]
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Lee, W., Lee, J. S., & Lee, S. H. (2018). High-Throughput Approaches for Screening and Analysis of Cell Behaviors. International journal of molecular sciences, 19(8), 2378. [Link]
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Xenobiotic Detection Systems Inc. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023, December 19). High-throughput screening. In Wikipedia. [Link]
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May, E. M., & Galkin, V. E. (2016). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Expert opinion on drug discovery, 11(11), 1077–1090. [Link]
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Fields, M. A., Treston, J., Tang, J., & Zhang, K. (2019). High-throughput Screening Identifies Compounds That Protect RPE Cells From Physiological Stressors Present in AMD. Experimental eye research, 184, 113–121. [Link]
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O'Malley, T., & Voon, C. H. (2016). An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p. Biochemistry and biophysics reports, 6, 162–169. [Link]
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Sanford Burnham Prebys Medical Discovery Institute. (n.d.). High-Throughput Screening. Retrieved January 17, 2026, from [Link]
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Park, H., & Lee, S. (2018). Signature analysis of high-throughput transcriptomics screening data for mechanistic inference and chemical grouping. Toxicological sciences, 166(2), 385–396. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening, 4(2), 67–73. [Link]
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Application Notes and Protocols for In Vitro Enzyme Inhibition Assay of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid
Introduction: Targeting the Autotaxin-Lysophosphatidic Acid Axis
7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid is a novel small molecule with potential therapeutic applications. Based on its structural characteristics, it is hypothesized to be an inhibitor of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1][2] Autotaxin, a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator LPA.[3] LPA, in turn, activates a family of G protein-coupled receptors (LPARs), leading to a cascade of cellular responses including cell proliferation, migration, and survival.[4] Dysregulation of the ATX-LPA axis has been implicated in a variety of pathological conditions, including cancer, fibrosis, and inflammation, making ATX a compelling target for therapeutic intervention.[3][4]
This document provides a comprehensive, field-proven protocol for determining the in vitro inhibitory activity of this compound against human autotaxin. The described fluorescence-based assay offers high sensitivity and is suitable for high-throughput screening and detailed kinetic analysis of potential inhibitors.
The ATX-LPA Signaling Pathway
The enzymatic activity of autotaxin is central to the production of extracellular LPA, a potent signaling molecule. Understanding this pathway is crucial for contextualizing the mechanism of action of ATX inhibitors.
Caption: The Autotaxin-LPA signaling pathway and the point of inhibition.
Principle of the Fluorescence-Based Inhibition Assay
This protocol utilizes a sensitive fluorogenic substrate, FS-3, which is a synthetic analog of LPC. In its intact state, the fluorescence of FS-3 is quenched. Upon cleavage by autotaxin, a highly fluorescent product is released, resulting in a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzyme's activity. An inhibitor, such as this compound, will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal. This allows for the quantification of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog Number | Notes |
| Recombinant Human Autotaxin (ATX) | R&D Systems | 5255-EN | Store at -70°C. Avoid repeated freeze-thaw cycles. |
| FS-3 (Fluorogenic ATX Substrate) | Echelon Biosciences | L-2000 | Protect from light. Store at -20°C. |
| This compound | Custom Synthesis/Vendor | N/A | |
| Dimethyl Sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 | For dissolving the test compound. |
| Tris-HCl | Sigma-Aldrich | T5941 | |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 | |
| Calcium Chloride (CaCl2) | Sigma-Aldrich | C1016 | |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 | |
| 96-well black, flat-bottom microplates | Corning | 3603 | For fluorescence assays. |
| Fluorescence plate reader | Molecular Devices, etc. | e.g., FlexStation 3 | Capable of excitation at ~485 nm and emission at ~528 nm. |
Experimental Protocols
Preparation of Solutions
Note on Solubility: The solubility of this compound should be empirically determined. For this protocol, we will assume it is soluble in DMSO.
-
Assay Buffer (50 mM Tris-HCl, 140 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 8.0):
-
Prepare a stock solution of 1 M Tris-HCl, pH 8.0.
-
In 800 mL of deionized water, dissolve 7.0 g of NaCl and 0.55 g of CaCl₂.
-
Add 50 mL of 1 M Tris-HCl, pH 8.0.
-
Add 1.0 g of fatty acid-free BSA.
-
Adjust the final volume to 1 L with deionized water.
-
Filter sterilize and store at 4°C.
-
-
Recombinant Human Autotaxin (ATX) Working Solution (2 nM):
-
Dilute the stock ATX solution in cold Assay Buffer to a final concentration of 2 nM.
-
Prepare this solution fresh on the day of the experiment and keep it on ice.
-
-
FS-3 Substrate Working Solution (2 µM):
-
Dilute the FS-3 stock solution in Assay Buffer to a final concentration of 2 µM.
-
Protect from light and prepare fresh.
-
-
Test Compound (this compound) Stock Solution (10 mM):
-
Dissolve the compound in 100% DMSO to a final concentration of 10 mM.
-
Store in small aliquots at -20°C.
-
-
Test Compound Serial Dilutions:
-
Perform a serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).
-
For the final assay, these DMSO stocks will be further diluted in Assay Buffer. The final DMSO concentration in the assay should not exceed 1% to avoid enzyme inhibition by the solvent.
-
Experimental Workflow
Caption: Workflow for the in vitro autotaxin inhibition assay.
Step-by-Step Assay Procedure
-
Assay Plate Preparation:
-
In a 96-well black microplate, add 5 µL of the serially diluted test compound in DMSO to the respective wells.
-
For control wells (100% enzyme activity), add 5 µL of DMSO.
-
For blank wells (no enzyme activity), add 5 µL of DMSO.
-
-
Enzyme and Inhibitor Pre-incubation:
-
To the control and inhibitor wells, add 45 µL of the 2 nM ATX working solution.
-
To the blank wells, add 45 µL of Assay Buffer.
-
Mix gently by tapping the plate.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Enzymatic Reaction:
-
Add 50 µL of the 2 µM FS-3 substrate working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
The final concentrations in the assay wells will be: 1 nM ATX, 1 µM FS-3, and varying concentrations of the inhibitor.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every minute for 30-60 minutes.
-
Plate Reader Settings:
-
Excitation Wavelength: 485 nm
-
Emission Wavelength: 528 nm
-
Read Mode: Kinetic
-
Temperature: 37°C
-
-
Data Analysis and Interpretation
-
Calculate Initial Reaction Velocities:
-
For each well, plot the fluorescence intensity against time.
-
Determine the initial linear portion of the curve and calculate the slope (rate of fluorescence increase per minute, RFU/min). This represents the initial reaction velocity.
-
-
Calculate Percentage of Inhibition:
-
Subtract the average velocity of the blank wells from the velocities of all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
-
-
Determine the IC50 Value:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.[5][6][7] This can be performed using software such as GraphPad Prism. The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.
-
Self-Validating System and Trustworthiness
To ensure the reliability and trustworthiness of the results, the following controls should be included in every experiment:
-
Positive Control: A known autotaxin inhibitor (e.g., PF-8380) should be run in parallel to validate the assay's ability to detect inhibition.
-
Negative Control (Vehicle Control): Wells containing DMSO at the same final concentration as the test compound wells to account for any solvent effects on enzyme activity.
-
Blank Control: Wells without the enzyme to determine the background fluorescence and non-enzymatic hydrolysis of the substrate.
Conclusion and Future Directions
This protocol provides a robust and sensitive method for determining the in vitro inhibitory potency of this compound against human autotaxin. A low IC50 value would confirm its potential as an ATX inhibitor and warrant further investigation, including mechanism of action studies (e.g., competitive, non-competitive, or uncompetitive inhibition) and evaluation in cell-based assays to assess its effects on LPA-mediated cellular responses. These subsequent studies will be crucial in elucidating the therapeutic potential of this compound for diseases driven by the dysregulation of the ATX-LPA signaling pathway.
References
-
GraphPad Prism. (n.d.). IC50 Determination. Retrieved from [Link]
-
GraphPad Prism. (n.d.). Fitting the absolute IC50. Retrieved from [Link]
-
Miller, L. M., et al. (2017). Structure-activity relationships of small molecule autotaxin inhibitors with a discrete binding mode. Journal of Medicinal Chemistry, 60(2), 722-748. [Link]
-
IC50 Calculation Using GraphPad Prism | Nonlinear Regression. (2023, June 3). YouTube. Retrieved from [Link]
-
Fells, J. I., et al. (2008). Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion. Molecular Cancer Therapeutics, 7(10), 3352-3362. [Link]
-
Albers, H. M., et al. (2010). Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation. Proceedings of the National Academy of Sciences, 107(16), 7257-7262. [Link]
-
Magkrioti, C., et al. (2021). The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions. International Journal of Molecular Sciences, 22(16), 8848. [Link]
-
Gesta, S., et al. (2010). A Novel Autotaxin Inhibitor Reduces Lysophosphatidic Acid Levels in Plasma and the Site of Inflammation. Journal of Pharmacology and Experimental Therapeutics, 332(3), 878-886. [Link]
-
Stylianaki, E. A., et al. (2022). Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors. STAR Protocols, 3(2), 101340. [Link]
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Application Notes & Protocols: Preclinical Efficacy Assessment of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic Acid in Animal Models of Metabolic Disease
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for evaluating the in vivo efficacy of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid, a novel small molecule with potential therapeutic applications in metabolic disorders. Based on a structural analysis, we hypothesize that this compound functions as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, a class of nuclear receptors pivotal in regulating lipid metabolism and inflammation.[1][2] Consequently, this guide details the rationale for selecting appropriate animal models of dyslipidemia, atherosclerosis, and non-alcoholic fatty liver disease (NAFLD). We present detailed, step-by-step protocols for executing efficacy studies, including model induction, compound administration, and the collection and analysis of key endpoints. The methodologies are designed to provide a robust framework for assessing the therapeutic potential of this compound and elucidating its mechanism of action.
Scientific Rationale: Hypothesized Mechanism of Action
The chemical structure of this compound provides critical clues to its potential biological target. The molecule features a heptanoic acid moiety, a medium-chain fatty acid structure, and a substituted aromatic ring. This combination of a carboxylic acid head group and a hydrophobic tail is a hallmark of ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[2][3] Fibrate drugs, which are established PPARα agonists used to treat dyslipidemia, share a similar structural motif.[3]
PPARs are ligand-activated transcription factors belonging to the nuclear receptor superfamily, with three main isoforms: PPARα, PPARγ, and PPARβ/δ.[4]
-
PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation promotes the uptake and oxidation of fatty acids, leading to reduced plasma triglycerides and is the primary target for fibrate drugs.[3][5]
-
PPARγ: Known as the master regulator of adipogenesis, it is crucial for fat storage and glucose homeostasis.[2] It is the target of the thiazolidinedione class of antidiabetic drugs.
-
PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle, and has been explored as a target for treating metabolic syndrome.[4][6]
Given this background, we postulate that this compound acts as a PPAR agonist. Its efficacy would therefore be most evident in disease states characterized by dysregulated lipid metabolism.
Caption: Experimental workflow for the atherosclerosis efficacy study.
Step-by-Step Methodology:
-
Animals and Housing: Use male ApoE-/- mice, 6-8 weeks of age. House animals in a controlled environment (12:12h light:dark cycle, 22±2°C) with ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the study.
-
Disease Induction: Switch all mice to a Western-type diet (e.g., 42% kcal from fat, 0.2% cholesterol) and maintain this diet throughout the study. [7]This diet accelerates the development of hypercholesterolemia and atherosclerotic lesions.
-
Group Allocation: After 8 weeks on the Western diet, take a baseline blood sample for lipid analysis. Randomize mice into treatment groups (n=10-12 per group) based on body weight and plasma cholesterol levels.
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose, p.o., daily)
-
Group 2: Compound, Low Dose (p.o., daily)
-
Group 3: Compound, High Dose (p.o., daily)
-
Group 4: Positive Control (e.g., Atorvastatin, 10 mg/kg, p.o., daily)
-
-
Compound Administration: Administer the compound or vehicle for 4 to 8 weeks. Monitor body weight and food intake weekly.
-
Endpoint Collection: At the end of the treatment period, fast mice overnight and collect terminal blood via cardiac puncture. Perfuse the circulatory system with saline, followed by 4% paraformaldehyde.
-
Efficacy Analysis:
-
Plasma Lipids: Measure total cholesterol (TC), triglycerides (TG), LDL-cholesterol, and HDL-cholesterol using commercial kits.
-
Atherosclerotic Plaque Quantification:
-
En face analysis: Dissect the entire aorta, open it longitudinally, and stain with Sudan IV to visualize lipid-rich plaques. Quantify the lesion area as a percentage of the total aortic surface area using image analysis software.
-
Aortic Root Histology: Embed the heart and proximal aorta in OCT medium. Prepare serial cryosections of the aortic root and stain with Oil Red O (for neutral lipids) and Hematoxylin & Eosin (for morphology). Quantify the lesion area in the aortic sinuses.
-
-
Mechanistic Analysis (Optional): Snap-freeze a portion of the liver for qRT-PCR analysis of PPAR target genes (e.g., Cpt1a, Acox1) to confirm the mechanism of action.
-
Protocol 3.2: NAFLD/NASH Efficacy Study in C57BL/6J Mice
This protocol evaluates the compound's effect on hepatic steatosis, inflammation, and injury in a diet-induced obesity model.
Caption: Experimental workflow for the NAFLD/NASH efficacy study.
Step-by-Step Methodology:
-
Animals and Diet: Use male C57BL/6J mice, 6-8 weeks of age. Induce NAFLD by feeding a high-fat diet (HFD), typically 45% or 60% kcal from fat, for 12-16 weeks. [8][9]A control group should be maintained on a standard chow diet.
-
Group Allocation: After the induction period, confirm the development of obesity and insulin resistance (e.g., via a glucose tolerance test). Randomize HFD-fed mice into treatment groups (n=10-12 per group).
-
Group 1: Lean Control (Chow Diet + Vehicle)
-
Group 2: HFD Control (HFD + Vehicle)
-
Group 3: Compound, Low Dose (HFD + Compound)
-
Group 4: Compound, High Dose (HFD + Compound)
-
-
Compound Administration: Administer the compound or vehicle daily via oral gavage for 6-8 weeks while continuing the respective diets. Monitor body weight and food intake.
-
Metabolic Phenotyping: Towards the end of the treatment period, perform metabolic tests such as:
-
Glucose Tolerance Test (GTT): To assess glucose disposal.
-
Insulin Tolerance Test (ITT): To assess insulin sensitivity.
-
-
Endpoint Collection: At termination, collect blood and harvest the liver and epididymal white adipose tissue. Weigh tissues.
-
Efficacy Analysis:
-
Plasma Analysis: Measure plasma levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver injury. Analyze glucose, insulin, and lipid profiles.
-
Liver Histology: Fix a portion of the liver in 10% neutral buffered formalin. Embed in paraffin and stain sections with H&E to assess the NAFLD Activity Score (NAS), which grades steatosis, lobular inflammation, and hepatocellular ballooning. [8]Use Sirius Red staining to quantify fibrosis.
-
Hepatic Lipid Content: Homogenize a frozen piece of liver and extract total lipids to quantify hepatic triglyceride content.
-
Gene Expression: Analyze liver tissue via qRT-PCR for genes involved in lipogenesis (Srebf1, Fasn), fatty acid oxidation (Ppara, Cpt1a), and fibrosis (Col1a1, Timp1).
-
Data Analysis and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate tests, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple group comparisons. A p-value of <0.05 is typically considered significant.
A positive outcome for this compound would be characterized by:
-
In the Atherosclerosis Model: A significant reduction in plasma TG and TC, and a significant decrease in aortic plaque area compared to the vehicle control group.
-
In the NAFLD Model: A significant improvement in the NAFLD Activity Score, reduced hepatic triglyceride content, and lower plasma ALT/AST levels compared to the HFD vehicle group. Improved glucose tolerance and insulin sensitivity would be additional strong indicators of efficacy.
Confirmation of increased expression of PPAR target genes in the liver would provide direct mechanistic evidence supporting the initial hypothesis.
References
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Stell, A., & Nagy, L. (2021). Genetic and Diet-Induced Animal Models for Non-Alcoholic Fatty Liver Disease (NAFLD) Research. MDPI. [Link]
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Getz, G. S., & Reardon, C. A. (2012). Animal Models of Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
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Takahashi, Y., Soejima, Y., & Fukusato, T. (2012). Animal models of non-alcoholic fatty liver disease/non-alcoholic steatohepatitis. Journal of Gastroenterology. [Link]
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Application Notes and Protocols: Crystallization of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid-Protein Complexes
Abstract
This document provides a comprehensive guide to the crystallization of protein complexes with the small molecule inhibitor, 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid. Given the hydrophobic nature of this ligand, this guide emphasizes techniques and strategies to overcome common challenges associated with the crystallization of such protein-ligand complexes. Detailed protocols for co-crystallization and soaking, employing vapor diffusion and lipidic cubic phase (LCP) methods, are presented. Furthermore, this note offers insights into troubleshooting common issues and optimizing crystallization conditions to yield high-quality crystals suitable for X-ray diffraction analysis.
Introduction: The Challenge of Crystallizing Protein-Hydrophobic Ligand Complexes
X-ray crystallography is a powerful technique for elucidating the three-dimensional structures of protein-ligand complexes, providing invaluable insights for structure-based drug design.[1][2] However, obtaining well-diffracting crystals of these complexes can be a significant bottleneck.[3] The physicochemical properties of the ligand, such as hydrophobicity and solubility, play a crucial role in the success of crystallization trials.
This compound is a compound of interest due to its potential as a protein inhibitor. Its structure, featuring a trichlorophenyl group, suggests significant hydrophobicity, which can lead to several challenges during crystallization, including:
-
Poor Ligand Solubility: Low aqueous solubility can make it difficult to achieve the necessary ligand concentration for binding and co-crystallization.[2]
-
Protein Aggregation: The hydrophobic nature of the ligand can sometimes induce or exacerbate protein aggregation, preventing the formation of an ordered crystal lattice.[2][3]
-
Phase Separation: The presence of a hydrophobic molecule can lead to the separation of the protein-ligand complex from the aqueous crystallization solution, resulting in an oiling-out phenomenon rather than crystal formation.
This guide will address these challenges by providing a systematic approach to the crystallization of protein complexes with this compound.
Pre-Crystallization Considerations: Characterization and Complex Formation
Prior to initiating crystallization screens, it is imperative to thoroughly characterize both the protein and the ligand, as well as to confirm complex formation.
2.1. Physicochemical Properties of this compound
While specific experimental data for this compound is not extensively available in public databases, its structural analogs provide insights. The core structure is a heptanoic acid derivative, and the trichlorophenyl group significantly increases its hydrophobicity compared to simpler analogs like 7-oxoheptanoic acid.[4][5][6][7][8][9][10]
Key Considerations:
-
Solubility: The aqueous solubility is expected to be low. Therefore, a suitable organic co-solvent, such as dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG) 400, will be necessary to prepare a stock solution.[2][11] It is crucial to determine the maximum tolerable concentration of the co-solvent by the target protein without causing denaturation or aggregation.
-
Stability: Assess the stability of the compound in the chosen buffer and co-solvent over the timescale of a crystallization experiment.
2.2. Protein Purity and Homogeneity
The protein sample must be of high purity (>95%) and monodisperse to maximize the chances of successful crystallization.[12][13] Techniques such as size-exclusion chromatography (SEC) and dynamic light scattering (DLS) are essential to confirm the homogeneity of the protein preparation.
2.3. Confirmation of Protein-Ligand Interaction
Before embarking on extensive crystallization trials, it is highly recommended to confirm that the ligand binds to the target protein. Several biophysical techniques can be employed for this purpose:
-
Isothermal Titration Calorimetry (ITC): Provides thermodynamic parameters of binding, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Surface Plasmon Resonance (SPR): Measures the binding kinetics (kon and koff) and affinity (Kd).
-
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: A high-throughput method to assess ligand-induced changes in protein thermal stability. An increase in the melting temperature (Tm) upon ligand addition is indicative of binding and stabilization.[14]
Crystallization Strategies: Co-crystallization vs. Soaking
Two primary methods are employed to obtain crystals of protein-ligand complexes: co-crystallization and soaking.[1][15][16] The choice between these methods is often empirical and depends on the specific protein-ligand system.
-
Co-crystallization: The protein and ligand are mixed prior to setting up crystallization trials, and the complex is crystallized directly. This method is often preferred when the ligand induces a significant conformational change in the protein or when the ligand is required for protein stability.[2][15]
-
Soaking: Pre-grown crystals of the apo-protein are transferred to a solution containing the ligand. This method is generally faster and consumes less protein.[1][15][16] However, it is only feasible if the ligand can diffuse into the crystal lattice without causing it to crack or dissolve, and if the ligand-binding site is accessible within the crystal packing.[2][17]
Given the hydrophobicity of this compound, co-crystallization may be the more robust initial approach to ensure complex formation and potentially stabilize the protein in a conformation amenable to crystallization.
Experimental Protocols
The following protocols provide a starting point for the crystallization of your protein in complex with this compound. Optimization of these conditions will likely be necessary.
4.1. Protocol 1: Co-crystallization by Vapor Diffusion (Hanging and Sitting Drop)
Vapor diffusion is the most common method for protein crystallization.[18][19][20] It involves equilibrating a drop containing the protein-ligand complex and a precipitant solution against a larger reservoir of the precipitant solution at a higher concentration.[18][19][20]
Materials:
-
Purified protein (e.g., 10 mg/mL in a suitable buffer)
-
This compound stock solution (e.g., 50 mM in 100% DMSO)
-
Crystallization screens (commercial or custom)
-
Crystallization plates (hanging or sitting drop)
-
Sealing tape or oil
Procedure:
-
Complex Formation:
-
Prepare the protein-ligand complex by adding the ligand stock solution to the protein solution to achieve a final ligand concentration that is in molar excess (e.g., 5-10 fold) of the protein concentration. The final DMSO concentration should be kept as low as possible (ideally ≤ 5%).
-
Incubate the mixture on ice or at 4°C for at least 1 hour to allow for complex formation.
-
Centrifuge the mixture at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to remove any aggregated material.
-
-
Crystallization Setup:
-
Sitting Drop: Pipette 100 µL of the crystallization screen solution into the reservoir of a sitting drop plate. In the drop post, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.
-
Hanging Drop: Pipette 500 µL of the crystallization screen solution into the reservoir of a hanging drop plate. On a siliconized cover slip, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution. Invert the cover slip and place it over the reservoir, sealing it with grease.
-
Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).
-
-
Crystal Monitoring:
-
Monitor the drops for crystal growth regularly using a microscope over a period of several days to weeks.
-
4.2. Protocol 2: Crystallization by Lipidic Cubic Phase (LCP)
LCP is a membrane-mimetic environment that can be particularly effective for crystallizing membrane proteins and challenging soluble proteins, especially those with hydrophobic ligands.[21][22][23] The lipidic matrix can help to maintain the native conformation of the protein and facilitate crystal packing.[21]
Materials:
-
Purified protein (concentrated, e.g., 20-40 mg/mL)
-
This compound stock solution
-
Monoolein or other LCP-forming lipid[24]
-
LCP mixing syringe system
-
LCP crystallization plates
-
Crystallization screens compatible with LCP[25]
Procedure:
-
Complex Formation: Prepare the protein-ligand complex as described in Protocol 1.
-
LCP Formation:
-
In a coupled syringe system, mix the protein-ligand complex with molten monoolein at a ratio of approximately 40:60 (protein:lipid, v/v).
-
Dispense the mixture back and forth between the syringes until a transparent and viscous LCP is formed.
-
-
Crystallization Setup:
-
Using an LCP dispensing robot or a manual dispenser, spot small aliquots (e.g., 50-200 nL) of the protein-laden LCP onto the wells of an LCP crystallization plate.[25]
-
Overlay each spot with 0.8-1 µL of the crystallization screen solution.
-
Seal the plate.
-
-
Crystal Monitoring:
-
Incubate and monitor the plates as described for vapor diffusion. LCP crystals are often smaller and may require specialized imaging techniques for visualization.
-
Optimization and Troubleshooting
If initial crystallization screens do not yield crystals, a systematic optimization of various parameters is necessary.
| Problem | Potential Cause | Troubleshooting Strategy | References |
| Amorphous Precipitate | Protein or complex concentration is too high; Supersaturation is reached too quickly. | Decrease protein/ligand concentration; Use a lower precipitant concentration; Try a different precipitant or pH. | [26] |
| Clear Drops | Protein or complex concentration is too low; Insufficient supersaturation. | Increase protein/ligand concentration; Use a higher precipitant concentration. | [26] |
| Phase Separation/Oiling Out | High hydrophobicity of the complex; Inappropriate precipitant. | Add detergents or amphiphiles at low concentrations; Screen a wider range of precipitants, especially PEGs of different molecular weights; Try LCP. | [27] |
| Poorly Diffracting Crystals | Crystal lattice disorder. | Optimize crystal growth by fine-tuning precipitant concentration and pH; Screen for additives that can improve crystal packing; Try crystal annealing or dehydration. | [13] |
| Low Ligand Occupancy | Insufficient ligand concentration; Ligand displaced during cryo-protection. | Increase ligand concentration during co-crystallization or soaking; Include ligand in the cryoprotectant solution. | [2][28] |
Visualization of Experimental Workflows
Figure 2: Troubleshooting decision tree for crystallization experiments.
Concluding Remarks
The crystallization of protein complexes with hydrophobic ligands like this compound requires a systematic and often empirical approach. Careful pre-crystallization characterization, the choice of an appropriate crystallization strategy, and diligent optimization are key to success. The protocols and troubleshooting guide provided herein serve as a robust starting point for obtaining high-quality crystals suitable for structural determination, ultimately aiding in the advancement of drug discovery and development projects.
References
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Peak Proteins. (2018). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Retrieved from [Link]
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The Protein Production and Purification Core Facility. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Retrieved from [Link]
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Davidson College. (n.d.). Protein Crystallization. Retrieved from [Link]
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Jena Bioscience. (n.d.). LCP Lipids & Phospholipids. Retrieved from [Link]
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Biocompare. (2013). Using Crystallography to Resolve Protein Structure. Retrieved from [Link]
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Applied Photophysics. (n.d.). Targeting Optimal Buffers for Downstream Crystallisation Screening. Retrieved from [Link]
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- 23. journals.iucr.org [journals.iucr.org]
- 24. LCP Lipids & Phospholipids - Jena Bioscience [jenabioscience.com]
- 25. The Cherezov Lab - LCP Protocols: Crystallization setup [cherezov.usc.edu]
- 26. biocompare.com [biocompare.com]
- 27. researchgate.net [researchgate.net]
- 28. e16.html [home.ccr.cancer.gov]
Application Note: Synthesis and [¹¹C]-Radiolabeling of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic Acid for Preclinical In Vivo Imaging
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The study of fatty acid metabolism provides a critical window into the pathobiology of numerous diseases, including cancer, myocardial ischemia, and metabolic disorders.[1][2] Positron Emission Tomography (PET) offers a non-invasive method to quantify metabolic processes in vivo, but requires highly specific radiotracers.[3] This application note details a comprehensive methodology for the synthesis, radiolabeling, and preclinical application of a novel fatty acid analog, 7-(3,4,5-trichlorophenyl)-7-oxoheptanoic acid. We present a proposed synthesis for the non-radioactive reference standard via Friedel-Crafts acylation, a robust protocol for its rapid radiolabeling with Carbon-11 ([¹¹C]), stringent quality control procedures, and a standardized protocol for preclinical PET/CT imaging. This guide is intended to enable researchers to produce and utilize this tracer for investigating altered fatty acid uptake and metabolism in various disease models.
Introduction and Scientific Rationale
Altered lipid metabolism is a hallmark of many diseases. Cancer cells, for instance, often exhibit increased de novo fatty acid synthesis and uptake to support rapid proliferation and membrane production.[4][5] Similarly, the heart relies heavily on fatty acid β-oxidation for its energy supply, and shifts in this process are indicative of ischemic heart disease.[1][6] PET imaging with radiolabeled fatty acid analogs allows for the real-time, non-invasive visualization and quantification of these metabolic pathways.[7]
This compound is designed as a metabolically trapped fatty acid analog. The core structure mimics a natural long-chain fatty acid, allowing it to be recognized by cellular uptake machinery. The trichlorophenyl group is intended to inhibit rapid metabolism (e.g., β-oxidation), potentially leading to tracer accumulation in tissues with high fatty acid uptake.
This document provides the first detailed protocols for synthesizing this compound and radiolabeling it with Carbon-11. Carbon-11 is the ideal radionuclide for this application as it does not alter the chemical structure of the parent molecule and its short half-life (t½ ≈ 20.4 minutes) allows for dynamic imaging studies and minimizes the long-term radiation dose to the subject.[8][9]
Synthesis of Non-Radioactive (Cold) Standard
The synthesis of the reference standard, this compound, is proposed via a Friedel-Crafts acylation reaction. This classic C-C bond-forming reaction is highly effective for synthesizing aromatic ketones.[10][11] The proposed route involves the acylation of 1,2,3-trichlorobenzene with pimelic anhydride using a Lewis acid catalyst.
Proposed Synthetic Pathway
Caption: Proposed Friedel-Crafts acylation pathway for synthesis.
Experimental Protocol: Synthesis of Reference Standard
Materials:
-
1,2,3-Trichlorobenzene
-
Pimelic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Carbon Disulfide (CS₂), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous AlCl₃ (2.2 equivalents). Carefully add 100 mL of anhydrous CS₂ and cool the slurry to 0 °C in an ice bath.
-
Addition of Reactants: To the cooled slurry, add pimelic anhydride (1.0 equivalent) portion-wise, followed by the slow, dropwise addition of 1,2,3-trichlorobenzene (1.1 equivalents).
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Equip the flask with a reflux condenser and heat the reaction mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it over a mixture of crushed ice and 50 mL of concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer (CS₂) will be the bottom layer. Separate the layers and extract the aqueous layer twice with DCM. Combine all organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and should be >98% for use as a reference standard.
[¹¹C]-Radiolabeling Synthesis
The radiolabeling is achieved by reacting an organometallic precursor with cyclotron-produced [¹¹C]CO₂.[12] This approach incorporates the Carbon-11 isotope directly into the carboxylic acid functional group with high efficiency and molar activity.[13]
Overall Radiosynthesis Workflow
Caption: Automated workflow for [¹¹C]-radiolabeling and purification.
Protocol: Precursor Synthesis
A Grignard precursor is required. This involves synthesizing 6-bromo-1-(3,4,5-trichlorophenyl)hexan-1-one. This can be achieved via a multi-step synthesis starting from 6-bromohexanoyl chloride and 1,2,3-trichlorobenzene.
Protocol: Automated [¹¹C]-Carboxylation
Note: This protocol is designed for a standard automated radiochemistry synthesis module.
-
Precursor Preparation: Prepare a solution of the Grignard precursor (formed in situ from the bromo-precursor and magnesium) in anhydrous THF inside the reaction vessel of the synthesis module.
-
[¹¹C]CO₂ Production: Bombard a target of nitrogen gas (with ~1% O₂) with protons in the cyclotron to produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction.
-
Trapping & Reaction: Transfer the gaseous [¹¹C]CO₂ from the cyclotron to the synthesis module. Bubble the gas through the chilled Grignard precursor solution in the reaction vessel. The reaction is typically very fast (< 5 minutes).
-
Quenching: Quench the reaction by adding an acidic solution (e.g., 1 M HCl) to the vessel. This protonates the carboxylate to form the final carboxylic acid.
-
Purification: The crude reaction mixture is passed through a C18 Sep-Pak cartridge to remove bulk impurities and then injected onto a semi-preparative HPLC system for purification.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, semi-preparative
-
Mobile Phase: Isocratic or gradient, e.g., 45:55 Acetonitrile:Water with 0.1% TFA.
-
Flow Rate: 4-5 mL/min.
-
Detection: UV detector in series with a radioactivity detector.
-
-
Formulation: Collect the radioactive peak corresponding to the product. Remove the HPLC solvent in vacuo and formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol, buffered to a physiological pH).
Quality Control (QC) for Preclinical Use
Prior to injection, every batch of the radiotracer must pass a series of QC tests to ensure its safety, purity, and identity.[14][15][16]
| QC Test | Method | Specification | Reference |
| Identity | Co-elution with cold standard on analytical HPLC | Retention time of the radioactive peak matches the UV peak of the non-radioactive standard. | [17] |
| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% | [15] |
| Radionuclidic Purity | Gamma Ray Spectroscopy | Principal photon at 511 keV, no other significant γ-emissions. | [16] |
| Radionuclidic Identity | Half-life determination | 19.5 - 21.5 minutes | [17] |
| pH | pH meter or calibrated pH strips | 5.0 - 7.5 | [15] |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm, Acetonitrile < 410 ppm (as per USP <467>) | [17] |
| Sterility | Direct inoculation or membrane filtration | No microbial growth | [15] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (where V is the max dose in mL) | [15] |
Preclinical In Vivo PET/CT Imaging Protocol
Standardization of preclinical imaging protocols is essential for obtaining reproducible and quantifiable data.[18][19]
Experimental Workflow
Caption: Workflow for a typical preclinical PET/CT imaging study.
Step-by-Step Protocol
-
Animal Model: Use an appropriate animal model. For oncology, an orthotopic 4T1 breast cancer model in mice is a relevant choice.[4] For cardiology, a model of myocardial infarction could be used.
-
Animal Preparation: Fast animals for 6-8 hours prior to tracer injection to reduce background physiological fatty acid levels.[20] Provide water ad libitum.
-
Anesthesia: Anesthetize the animal using isoflurane (1.5-2% in 100% O₂) for the duration of the tracer uptake and imaging period. Maintain body temperature using a heating pad.[20]
-
Radiotracer Administration: Administer approximately 5-10 MBq (135-270 µCi) of the formulated [¹¹C]-7-(3,4,5-trichlorophenyl)-7-oxoheptanoic acid via the lateral tail vein in a volume of < 150 µL.
-
Uptake Period: For static imaging, allow a 30-60 minute uptake period before scanning. For dynamic imaging, begin the scan immediately after injection.
-
PET/CT Acquisition:
-
Position the animal in the center of the PET/CT scanner's field of view.
-
Acquire a CT scan for attenuation correction and anatomical co-registration.
-
Acquire a static PET scan for 10-15 minutes or a dynamic scan for 60 minutes.[19]
-
-
Image Analysis:
-
Reconstruct images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register PET and CT images.
-
Draw Regions of Interest (ROIs) on the tumor, heart, liver, muscle, and other relevant organs.
-
Calculate the tracer uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Conclusion
This application note provides a comprehensive framework for the synthesis, [¹¹C]-radiolabeling, and in vivo use of the novel fatty acid analog this compound. By following these detailed protocols, researchers can produce a high-quality radiotracer for preclinical PET imaging. This tool has the potential to provide significant insights into the role of fatty acid metabolism in a variety of disease contexts, aiding in the development of novel diagnostics and therapeutics.
References
- Vertex AI Search Result. (n.d.). Synthesis of clickable fatty acid analogs for in vivo imaging of fatty acid uptake and utilization.
- Vertex AI Search Result. (2024, March 19). Standardisation of preclinical PET/CT protocols across multiple research centres.
- ResearchGate. (2025, August 6). Quality control of positron emission tomography radiopharmaceuticals: An institutional experience.
- Slideshare. (n.d.). QC of PET Radiopharmaceuticals.
- PubMed. (n.d.). Standardization of Preclinical PET/CT Imaging to Improve Quantitative Accuracy, Precision, and Reproducibility: A Multicenter Study.
- NIH. (n.d.). Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC.
- PubMed Central. (n.d.). Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents - PMC.
- Semantic Scholar. (n.d.). Standardization of Preclinical PET/CT Imaging to Improve Quantitative Accuracy, Precision, and Reproducibility: A Multicenter Study.
- Radiology Key. (2017, October 13). Quality Control of PET Radiopharmaceuticals.
- NIH. (2024, September 27). Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation - PMC.
- NIH. (2019, September 27). Standardization of Preclinical PET/CT Imaging to Improve Quantitative Accuracy, Precision, and Reproducibility: A Multicenter Study.
- PLOS One. (2021, December 15). Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents.
- ACS Chemical Biology. (n.d.). Real-Time Noninvasive Imaging of Fatty Acid Uptake in Vivo.
- PubMed. (2015, September 2). Synthesis and preliminary evaluation of an ¹⁸F-labeled oleic acid analog for PET imaging of fatty acid uptake and metabolism.
- PubMed. (2008, September 1). Synthesis and bio-evaluation of a new fatty acid derivative for myocardial imaging.
- MDPI. (n.d.). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies.
- Journal of Nuclear Medicine. (2018, May 1). Best Practices for Preclinical 18 F-FDG PET Imaging.
- bioRxiv. (2020, November 2). In vivo optical metabolic imaging of long-chain fatty acid uptake in orthotopic models of triple negative breast cancer.
- Vertex AI Search Result. (2024, August 10). The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine.
- PubMed. (2021, January 5). In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer.
- ResearchGate. (n.d.). Carbon-11 Chemistry part 2. a Synthesis of [ 11 C]carboxylic acid....
- The University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals.
- PubMed Central. (2021, January 5). In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer.
- ResearchGate. (n.d.). Fig. 2 | Carbon-11 chemistry. a 11 C-methylation with [ 11 C]CH 3 I or....
- International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
- Vertex AI Search Result. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- Vertex AI Search Result. (2023, February 23). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- MD Anderson. (n.d.). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors - OpenWorks.
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- 1. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents | PLOS One [journals.plos.org]
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- 3. openworks.mdanderson.org [openworks.mdanderson.org]
- 4. biorxiv.org [biorxiv.org]
- 5. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid
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Welcome to the technical support center for the synthesis of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address challenges that may arise during the synthesis of this compound.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of this synthesis is a Friedel-Crafts acylation reaction, a powerful tool for forming carbon-carbon bonds between an aromatic ring and an acyl group.[1][2] However, the highly deactivated nature of the 1,2,3-trichlorobenzene ring presents significant challenges to this electrophilic aromatic substitution.[3] This guide provides a comprehensive troubleshooting section and frequently asked questions to navigate these complexities.
Reaction Pathway Overview
The primary synthetic route involves the Friedel-Crafts acylation of 1,2,3-trichlorobenzene with pimelic anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]
Caption: General Friedel-Crafts acylation pathway.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Catalyst Activity: AlCl₃ is highly hygroscopic and can be deactivated by moisture.[3] 2. Deactivated Aromatic Ring: The three chlorine atoms on the benzene ring are strongly electron-withdrawing, making the ring less nucleophilic and resistant to acylation.[1][3] 3. Low Reaction Temperature: Insufficient thermal energy may not overcome the activation energy barrier for this challenging reaction. 4. Impure Reagents: Contaminants in the starting materials or solvent can interfere with the reaction. | 1. Use freshly opened, high-purity AlCl₃. Handle it in a glovebox or under an inert atmosphere. Consider using a more potent Lewis acid catalyst if the issue persists. 2. Increase the stoichiometry of AlCl₃ to enhance the electrophilicity of the acylating agent.[4] Employ more forcing reaction conditions, such as higher temperatures and longer reaction times. 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. 4. Ensure all reagents and solvents are of high purity and anhydrous. |
| Formation of Side Products | 1. Intramolecular Cyclization: The carboxylic acid end of the product can potentially undergo intramolecular Friedel-Crafts acylation on the same or another aromatic ring, especially at high temperatures. 2. Polysubstitution: While less common in acylation due to the deactivating nature of the acyl group, it can occur under harsh conditions.[3] 3. Cleavage of the Heptanoic Acid Chain: At very high temperatures, fragmentation of the aliphatic chain may occur. | 1. Optimize the reaction temperature and time to favor the desired intermolecular reaction. 2. Use a moderate excess of 1,2,3-trichlorobenzene to favor the desired mono-acylation. 3. Avoid excessive heating. Monitor the reaction progress closely using techniques like TLC or HPLC. |
| Difficult Product Purification | 1. Similar Polarity of Product and Byproducts: The desired product and some side products may have similar polarities, making chromatographic separation challenging. 2. Residual Catalyst: Aluminum salts from the workup can complicate purification. | 1. Employ alternative purification techniques such as recrystallization or derivatization to alter the polarity of the desired product for easier separation.[5] 2. Ensure a thorough aqueous workup to remove all aluminum salts. Washing with a dilute acid solution can help. |
| Inconsistent Results | 1. Variability in Reagent Quality: The purity and activity of AlCl₃ can vary between batches. 2. Atmospheric Moisture: Inconsistent exclusion of moisture can lead to variable catalyst deactivation. | 1. Standardize the source and quality of all reagents. 2. Maintain a strictly anhydrous and inert reaction environment for every experiment. |
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation challenging with 1,2,3-trichlorobenzene?
A1: The three chlorine atoms on the benzene ring are electron-withdrawing groups. This significantly reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[1][3] Overcoming this deactivation requires more forceful reaction conditions, such as higher temperatures and a higher concentration of a strong Lewis acid catalyst.
Q2: What is the role of the Lewis acid catalyst in this reaction?
A2: The Lewis acid, typically AlCl₃, coordinates with the pimelic anhydride, making the acyl group more electrophilic. This generates a highly reactive acylium ion, which is the key electrophile that attacks the aromatic ring.
Caption: Activation of the acylating agent.
Q3: Can I use an acyl chloride instead of an anhydride?
A3: Yes, pimeloyl chloride could be used as the acylating agent. Acyl chlorides are generally more reactive than anhydrides.[1] However, they are also more sensitive to moisture and can release corrosive HCl gas as a byproduct.[1] The choice between an anhydride and an acyl chloride often depends on commercial availability, cost, and handling considerations.
Q4: What are the key analytical techniques for monitoring the reaction and characterizing the product?
A4:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. Techniques like LC-MS can be particularly useful for analyzing the purity of the final compound.[6][7]
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the ketone (C=O) and carboxylic acid (O-H and C=O) stretches.
-
Q5: What are some alternative synthetic strategies if the Friedel-Crafts acylation fails to provide a satisfactory yield?
A5: If direct Friedel-Crafts acylation proves to be low-yielding, alternative multi-step strategies could be considered. For example, a Grignard reaction between a suitable derivative of 1,2,3-trichlorobenzene and a derivative of heptanoic acid could be explored.[8][9] However, these routes are often longer and may have their own set of challenges.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
This is a general guideline and may require optimization.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride to a flame-dried reaction vessel containing a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition of Reactants: Cool the suspension to 0°C. In a separate flask, dissolve pimelic anhydride and 1,2,3-trichlorobenzene in the same anhydrous solvent.
-
Reaction: Slowly add the solution of reactants to the AlCl₃ suspension while maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to 0°C and carefully quench by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
References
-
ACS Publications. (n.d.). Quantification and Mass Isotomer Profiling of α-Keto Acids in Central Carbon Metabolism. Retrieved from [Link]
-
Journal of Chromatography B. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]
-
MDPI. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Retrieved from [Link]
-
StudyMind. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts acylation. Retrieved from [Link]
-
PubMed Central. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]
- Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. Friedel-Crafts Acylation [organic-chemistry.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents [patents.google.com]
Technical Support Center: Optimization of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic Acid Synthesis
Welcome to the dedicated technical support guide for the synthesis of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this specific Friedel-Crafts acylation. The inherent challenge in this synthesis lies in the electronic properties of the 1,2,3-trichlorobenzene starting material. The three electron-withdrawing chloro groups strongly deactivate the aromatic ring, making it less susceptible to electrophilic attack.[1] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address these challenges head-on.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles you may encounter. The core of successful synthesis is anticipating and mitigating issues related to the deactivated nature of the substrate.
Issue 1: Low to No Product Yield
This is the most anticipated challenge. If you are experiencing minimal or no formation of the desired product, consider the following root causes and solutions:
-
Cause A: Insufficient Electrophilicity/Catalyst Activity. The primary hurdle is overcoming the high activation energy barrier of acylating a deactivated ring.[1][2]
-
Solution 1: Catalyst Choice and Stoichiometry. Aluminum chloride (AlCl₃) is a common and potent Lewis acid for Friedel-Crafts reactions.[3] However, for this deactivated system, its effectiveness is paramount. Ensure you are using a fresh, anhydrous supply of AlCl₃, as it is extremely sensitive to moisture, which causes inactivation.[1][2][4] Unlike truly catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid, because the product ketone complexes with the catalyst, taking it out of the reaction cycle.[4][5][6][7] For this challenging substrate, an excess of AlCl₃ (e.g., 1.5 to 3.0 equivalents) may be necessary to drive the reaction forward.
-
Solution 2: Increase Reaction Temperature. Many Friedel-Crafts acylations can proceed at room temperature or 0 °C, but a deactivated substrate requires more thermal energy.[1] Carefully increase the reaction temperature, potentially to reflux in a suitable solvent like dichloromethane or 1,2-dichloroethane. Monitor the reaction closely for any signs of decomposition (e.g., charring).
-
-
Cause B: Inadequate Acylating Agent. The reactivity of the acylating agent is also crucial.
-
Solution: Use Pimeloyl Chloride. While pimelic anhydride can be used, pimeloyl chloride is generally more reactive and a better choice for difficult acylations. The acylium ion, the active electrophile, is more readily formed from the acyl chloride in the presence of AlCl₃.[8]
-
Issue 2: Formation of Unidentified Impurities
The presence of significant byproducts can complicate purification and reduce the yield of the desired material.
-
Cause A: Side Reactions at High Temperatures. While heat is necessary, excessive temperatures can lead to undesired side reactions or decomposition of starting materials and product.
-
Solution: Controlled Heating and Monitoring. Increase the reaction temperature incrementally. Use an oil bath for uniform heating. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to find the optimal balance between reaction rate and impurity formation.[9][10]
-
-
Cause B: Impure Starting Materials. The purity of 1,2,3-trichlorobenzene and pimeloyl chloride is critical.[1]
-
Solution: Reagent Purification. If you suspect impurities, consider purifying your starting materials. 1,2,3-trichlorobenzene can be distilled, and pimeloyl chloride can be freshly prepared or distilled under reduced pressure before use.
-
Issue 3: Difficult Product Isolation and Purification
The work-up procedure is critical for obtaining a pure final product.
-
Cause: Incomplete Quenching or Emulsion Formation. The reaction is typically quenched by carefully adding it to an ice/acid mixture to decompose the aluminum chloride-ketone complex.[9] This step can be highly exothermic and may lead to emulsions during extraction if not performed correctly.
-
Solution: Optimized Work-up Procedure. Pour the reaction mixture slowly and carefully onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[9] This ensures the complete decomposition of the aluminum complexes. If emulsions form during the aqueous extraction, adding a small amount of brine can help break them.
-
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound so challenging? A1: The challenge stems from the Friedel-Crafts acylation of 1,2,3-trichlorobenzene. The three chlorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring, making it less nucleophilic and thus less reactive toward electrophilic aromatic substitution.[1]
Q2: Can I use a milder Lewis acid catalyst like FeCl₃ or ZnCl₂? A2: While milder Lewis acids are often desirable for greener chemistry, they are unlikely to be effective for this particular synthesis due to the highly deactivated nature of the 1,2,3-trichlorobenzene ring.[11] A strong Lewis acid like AlCl₃ is necessary to generate a sufficiently reactive electrophile (the acylium ion) and to overcome the high activation energy of the reaction.[3][11]
Q3: Is polysubstitution a concern in this reaction? A3: No, polysubstitution is not a significant concern. The product, an aryl ketone, contains a deactivating acyl group.[1][7] This group makes the product ring even less reactive than the starting 1,2,3-trichlorobenzene, effectively preventing a second acylation reaction.[8] This is a key advantage of Friedel-Crafts acylation over Friedel-Crafts alkylation.[12]
Q4: What is the expected regioselectivity? Will I get other isomers? A4: The acylation is expected to occur at the C-5 position of 1,2,3-trichlorobenzene, yielding the desired 3,4,5-trichlorophenyl product. Acylation at the C-4 position is sterically hindered by the two adjacent chloro groups. While minor amounts of other isomers are possible, the 3,4,5-substituted product is expected to be the major regioisomer.
Q5: What analytical methods are best for monitoring the reaction? A5: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material (1,2,3-trichlorobenzene) and the appearance of the more polar ketone product. For more detailed analysis of product formation and potential byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.[10][13]
Visualizing the Process
Reaction Mechanism
The diagram below outlines the fundamental steps of the Friedel-Crafts acylation mechanism for this synthesis.
Caption: Mechanism of Friedel-Crafts Acylation.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common issues during the synthesis.
Caption: Troubleshooting Decision Tree.
Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
1,2,3-Trichlorobenzene (high purity)
-
Pimeloyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[2][4] Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler).
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (2.5 equivalents) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.[6]
-
Reagent Addition: In the dropping funnel, combine 1,2,3-trichlorobenzene (1.0 equivalent) and pimeloyl chloride (1.1 equivalents) dissolved in a minimal amount of anhydrous DCM.
-
Reaction Execution: Add the substrate/acyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C for DCM) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: After the reaction is complete (or has reached optimal conversion), cool the flask in an ice bath. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and concentrated HCl.[9] Slowly and carefully pour the reaction mixture into the ice/HCl slurry.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.[6][9]
-
Washing: Combine all organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.
Data Summary: Reaction Parameter Optimization
| Parameter | Condition A (Standard) | Condition B (Optimized for Deactivated Ring) | Rationale for Change |
| Lewis Acid | AlCl₃ (1.1 eq) | AlCl₃ (2.5 eq) | Overcomes catalyst deactivation by product complexation and drives the reaction.[4][5][6] |
| Temperature | 0 °C to Room Temp | Reflux (40-83 °C) | Provides necessary activation energy for the deactivated substrate.[1] |
| Acylating Agent | Pimelic Anhydride | Pimeloyl Chloride | More reactive electrophile precursor, better for challenging acylations.[8] |
| Reaction Time | 2-4 hours | 12-24 hours | Allows the slower reaction to proceed to completion. |
References
-
Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17). Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
ACS Publications. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (2022-12-14). Available from: [Link]
-
ResearchGate. Optimized condition of Friedel-Crafts acylation. Available from: [Link]
-
ResearchGate. Optimization of Reaction Conditions. Available from: [Link]
-
NIH. Friedel-Crafts Acylation with Amides. Available from: [Link]
-
ResearchGate. Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. Available from: [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016-12-29). Available from: [Link]
-
ResearchGate. (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025-03-02). Available from: [Link]
-
Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025-02-26). Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]
- Google Patents. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
-
Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020-05-30). Available from: [Link]
-
Chem.uiuc.edu. friedel-crafts acylation of benzene. Available from: [Link]
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- 7. Friedel-Crafts Acylation [organic-chemistry.org]
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Preventing degradation of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid in solution
A Guide to Ensuring Solution Stability for Researchers and Drug Development Professionals
Introduction
Welcome to the technical support guide for 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid. This molecule, characterized by its trichlorinated aryl ketone and terminal carboxylic acid moieties, holds potential for various research and development applications. However, the reliability and reproducibility of experimental outcomes are fundamentally dependent on the stability of the compound in solution. Degradation, even if minor, can lead to inconsistent results, loss of activity, and misinterpretation of data.
This guide is designed to provide you, the researcher, with a comprehensive understanding of the potential stability challenges associated with this compound. We will move beyond simple instructions to explain the underlying chemical principles, offering troubleshooting advice and robust protocols to help you maintain the integrity of your samples.
Section 1: Understanding the Chemical Stability Profile
This section addresses the structural features of this compound and the most probable pathways of its degradation.
Q1: What are the key structural features of this molecule that influence its stability?
A1: The stability of this compound is governed by three primary structural features:
-
The Aryl Ketone: The ketone group attached to the trichlorophenyl ring is a major site of potential reactivity. Aromatic ketones are known chromophores, meaning they can absorb light (particularly in the UV spectrum), which can initiate photodegradation.[1][2]
-
The Carboxylic Acid: This functional group dictates the molecule's pH-dependent solubility and stability. In basic solutions, it deprotonates to form a highly soluble carboxylate salt.[3] In acidic solutions (pH below its pKa, likely around 4-5), it remains in its less soluble protonated form.[4]
-
The Aliphatic Chain: The six-carbon chain separating the ketone and the carboxylic acid is crucial. Unlike β-keto acids, which are notoriously unstable and readily undergo thermal decarboxylation, this compound is a ζ-keto acid (zeta-keto acid).[5][6][7] The significant distance between the two functional groups prevents the formation of the cyclic transition state required for easy decarboxylation, rendering the molecule far more stable against this specific degradation pathway.[5][7]
Caption: Key molecular features and potential degradation pathways.
Section 2: Troubleshooting Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q2: My solution's concentration appears to decrease over time, even when stored in the dark. What could be the cause?
A2: A reduction in concentration is a classic sign of degradation or physical loss. If photodegradation is ruled out by dark storage, consider these possibilities:
-
Slow Hydrolysis or Oxidation: Even without light, extreme pH or the presence of reactive oxygen species in your solvent can cause slow degradation. Ketones are generally stable, but harsh conditions can promote hydrolysis.[8]
-
Adsorption: The compound, especially in its protonated (less polar) state at low pH, may adsorb to the surfaces of your storage container, particularly if it is made of certain plastics. This physically removes it from the solution, lowering the effective concentration.
-
Temperature Fluctuations: Frequent freeze-thaw cycles can accelerate degradation by promoting ice crystal formation and concentrating solutes in unfrozen pockets of liquid.[9]
Q3: I observed a precipitate forming in my aqueous working solution. What should I do?
A3: Precipitate formation can be due to either poor solubility or the creation of an insoluble degradation product.
-
Check the pH: The most common cause is the solution's pH falling below the pKa of the carboxylic acid group.[4] This protonates the carboxylate, making the molecule significantly less water-soluble. Verify the pH of your buffer and consider raising it to a value of 6 or higher to ensure the compound remains in its ionized, more soluble form.[4]
-
Characterize the Precipitate: If adjusting the pH does not resolve the issue, the precipitate may be a degradant. You may need to isolate and analyze the solid using techniques like LC-MS or NMR to identify its structure.[10]
Q4: My HPLC results are inconsistent. Could this be a stability issue?
A4: Yes, inconsistent analytical results are often linked to compound stability.
-
On-Column Degradation: Ensure the mobile phase of your HPLC method has a pH that maintains the compound's stability throughout the analytical run. An inappropriate pH can cause degradation during analysis.
-
Autosampler Instability: If your samples sit in the autosampler for an extended period at room temperature and exposed to light, degradation can occur between injections. Consider using a cooled autosampler and amber or light-blocking vials.
-
Stock Solution Degradation: The issue may originate from your stock solution. Re-prepare a fresh stock solution from solid material to see if consistency is restored.
Section 3: Recommended Protocols for Handling and Storage
Following standardized protocols is critical for minimizing degradation and ensuring experimental reproducibility.
Protocol 3.1: Preparation of Concentrated Stock Solutions
-
Solvent Selection: Choose a high-quality, anhydrous aprotic organic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent primary choices due to their high solvating power. Acetonitrile is a suitable alternative.
-
Procedure: a. Weigh the solid this compound in a clean, dry glass vial. b. Add the chosen solvent to achieve the desired concentration (e.g., 10-50 mM). c. Cap the vial tightly and vortex or sonicate gently at room temperature until the solid is completely dissolved. d. For immediate use, proceed to the next protocol. For storage, overlay the solution with an inert gas like argon or nitrogen before sealing.
Protocol 3.2: Preparation of Aqueous Working Solutions
-
Buffer Selection: Prepare a sterile aqueous buffer at a pH of at least 1.5-2 units above the compound's pKa. A phosphate or HEPES buffer at pH 7.0-7.4 is strongly recommended to maintain the carboxylate in its soluble, deprotonated form.[11][12]
-
Procedure: a. Begin with the desired final volume of the pre-warmed (room temperature) aqueous buffer. b. While vortexing the buffer, add the required volume of the organic stock solution dropwise. Crucially, do not add the aqueous buffer to the organic stock , as this can cause the compound to precipitate out of solution. c. Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is low (typically ≤1%) to avoid artifacts in biological assays.
Protocol 3.3: Short-Term and Long-Term Storage
The appropriate storage conditions are paramount for preserving the compound's integrity.
| Condition | Stock Solution (in Organic Solvent) | Aqueous Working Solution | Rationale |
| Temperature | -20°C for short-term (1-2 weeks).-80°C for long-term (>2 weeks). | Prepare fresh daily. Do not store. | Low temperatures drastically slow the rate of chemical degradation.[11] Aqueous solutions are prone to faster degradation and should be made fresh. |
| Light | Store in amber glass vials or wrap clear vials in aluminum foil. | Prepare and use in a low-light environment. Use amber microplates if possible. | The aryl ketone moiety is susceptible to photodegradation upon exposure to ambient or UV light.[4] |
| Atmosphere | Purge vial headspace with inert gas (argon or nitrogen) before sealing. | N/A (for immediate use) | Minimizes the risk of oxidation from atmospheric oxygen.[9] |
| Container | Type 1 borosilicate glass vials with PTFE-lined caps. | Sterile polypropylene tubes for immediate use. | Glass is more inert than most plastics and reduces the risk of compound adsorption.[4] |
Section 4: Advanced Topic: Performing a Forced Degradation Study
To definitively understand the stability of this compound under your specific experimental conditions, a forced degradation study is the gold standard. This involves intentionally exposing the compound to harsh conditions to identify its vulnerabilities.
Protocol 4.1: Experimental Setup for Forced Degradation
-
Prepare Samples: Prepare identical samples of the compound (e.g., at 100 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidative Stress: Add 3% hydrogen peroxide (H₂O₂).
-
Thermal Stress: Incubate a sample at 60°C.
-
Photolytic Stress: Expose a sample to direct UV light (as per ICH Q1B guidelines).
-
Control: Keep one sample at room temperature, protected from light.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24 hours).
-
Analysis: Neutralize the acid and base samples. Analyze all samples by a stability-indicating HPLC-UV method, comparing the peak area of the parent compound to the control and observing the formation of any new peaks (degradants).
Sources
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- 12. quora.com [quora.com]
Technical Support Center: Troubleshooting Low Signal in Biochemical Assays with 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid
A Note from the Senior Application Scientist:
Welcome to the technical support center for 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid. This guide is designed to provide in-depth troubleshooting for common issues encountered during its use in biochemical assays, with a primary focus on addressing the challenge of low signal. It is important to note that while this specific molecule is a subject of ongoing research, publicly available data on its direct applications and potential challenges is limited. Therefore, this guide synthesizes field-proven insights from general biochemical assay troubleshooting with specific knowledge extrapolated from structurally similar compounds, such as 7-(3-Chlorophenyl)-7-oxoheptanoic acid and its analogs.[1] Our goal is to provide a robust framework to help you diagnose and resolve experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
Here are some common questions researchers may have when first working with this compound.
Q1: What is the potential mechanism of action for this compound?
A1: Based on the analysis of structurally related compounds, this compound is hypothesized to function as an enzyme inhibitor.[1] The presence of the heptanoic acid chain, the keto group, and the substituted aromatic ring are key features that can interact with the active sites of enzymes.[1] Analogs have been investigated as potential inhibitors of enzymes like renal dehydropeptidase-I and phospholipase D (PLD).[1][2][3] Therefore, it is plausible that this compound targets similar enzymes.
Q2: What are the primary challenges I might face when using this compound?
A2: The primary challenges are likely to be related to the compound's physicochemical properties and their impact on the assay system. These can include:
-
Low aqueous solubility: The trichlorophenyl group makes the molecule hydrophobic, which can lead to precipitation in aqueous assay buffers.[4]
-
Chemical instability: Similar compounds can be susceptible to degradation through hydrolysis, oxidation, and photodegradation, especially in aqueous solutions.[4]
-
Non-specific binding: The hydrophobic nature of the compound may cause it to bind to plasticware or other proteins in the assay, reducing its effective concentration.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. This stock can then be diluted into the aqueous assay buffer immediately before use. To minimize degradation, store the stock solution at -20°C or -80°C and protect it from light.[4] Repeated freeze-thaw cycles should be avoided.
Part 2: In-Depth Troubleshooting Guide for Low Signal
A low or absent signal is a common and frustrating issue in biochemical assays. This guide provides a systematic approach to diagnosing and resolving this problem when using this compound.
Troubleshooting Workflow for Low Signal
The following diagram illustrates a logical workflow for troubleshooting low signal in your assay.
Caption: A systematic workflow for diagnosing the cause of low signal.
Section 2.1: Reagent-Specific Issues
The properties of this compound itself can be a primary source of low signal.
-
Causality: The hydrophobic nature of the trichlorophenyl ring can lead to poor solubility in aqueous buffers, causing the compound to precipitate out of solution. This is especially likely if the final concentration of the organic solvent from the stock solution is too low. The carboxylic acid moiety's ionization state is pH-dependent; at a pH below its pKa (typically 4-5), it will be protonated and less soluble.[4]
-
Troubleshooting Steps:
-
Visual Inspection: Centrifuge your final assay plate or tubes and look for a pellet. Also, visually inspect the diluted compound in the assay buffer for any cloudiness or precipitate.
-
Increase Solvent Concentration: If your assay can tolerate it, slightly increase the final percentage of the organic solvent (e.g., from 0.5% to 1% DMSO).
-
pH Adjustment: Ensure the pH of your assay buffer is above the pKa of the carboxylic acid to maintain it in its more soluble, ionized form.[4]
-
Use of Surfactants: Consider adding a low concentration of a non-ionic surfactant, like Tween-20 (e.g., 0.01%), to your assay buffer to help maintain solubility.
-
-
Causality: The compound may degrade in the aqueous assay buffer over the course of the experiment. Potential degradation pathways include hydrolysis of the keto group (though less likely than for an ester) and photodegradation, which can be facilitated by the chlorophenyl ketone moiety.[4]
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound in the assay buffer immediately before starting the experiment.
-
Protect from Light: Conduct the experiment in low-light conditions and use amber-colored tubes or plates to minimize photodegradation.[4]
-
Perform a Forced Degradation Study: To understand the stability of your compound under your specific assay conditions, you can perform a forced degradation study (see protocol below).
-
Potential Degradation Pathways
Caption: Potential pathways for compound degradation in aqueous solutions.
Section 2.2: Assay-Specific Issues
If you have confirmed that the compound is soluble and stable, the issue may lie within the assay itself.
-
Causality: The presence of the compound may alter the optimal conditions for your assay. For example, the pH of the compound solution could shift the pH of the final assay mixture, or the organic solvent could inhibit enzyme activity.
-
Troubleshooting Steps:
-
Verify pH: After adding all components, including your compound, check the pH of the final assay mixture to ensure it is within the optimal range for your enzyme.
-
Solvent Tolerance Test: Run a control experiment to determine the maximum concentration of the organic solvent (e.g., DMSO) that your assay can tolerate without a significant loss of signal.
-
Optimize Incubation Times and Temperatures: It's possible that the kinetics of your reaction are altered. Try extending the incubation time or running the assay at a different temperature.[5]
-
-
Causality: The enzyme or protein target may have lost its activity due to improper storage, handling, or the presence of an inhibitor in your buffer.
-
Troubleshooting Steps:
-
Run a Positive Control: Always include a positive control with a known activator or substrate to ensure the enzyme is active.[6]
-
Use a Fresh Aliquot: If the positive control fails, use a fresh aliquot of the enzyme or protein.
-
Check Buffer Components: Ensure that none of your buffer components, such as chelating agents or detergents, are inhibiting your enzyme.
-
-
Causality: The issue may be with the final detection step of your assay. This could be due to an inactive substrate, incorrect instrument settings, or quenching of the signal.
-
Troubleshooting Steps:
-
Substrate Viability: Test your detection substrate with a positive control to ensure it is active.[6]
-
Instrument Settings: Verify that the plate reader is set to the correct wavelength and that the gain settings are appropriate.
-
Quenching: The compound itself may be quenching the fluorescent or luminescent signal. To test for this, add the compound to a known positive signal and see if it decreases.
-
Section 2.3: Cell-Based Assay Considerations
For cell-based assays, additional factors can contribute to a low signal.
-
Cell Health and Density: Ensure that the cells are healthy and plated at the correct density. Inconsistent cell numbers can lead to variable results.[7][8]
-
Compound Permeability: The compound may not be effectively entering the cells. Consider using a permeabilization agent if appropriate for your assay.
-
Toxicity: At higher concentrations, the compound may be toxic to the cells, leading to cell death and a loss of signal. Perform a cytotoxicity assay to determine the optimal concentration range.[8]
Part 3: Experimental Protocols
Here are some key experimental protocols to help you troubleshoot and optimize your assay.
Protocol 1: Preparation of a Stable Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound in a microfuge tube.
-
Solubilization: Add the appropriate volume of 100% DMSO or ethanol to achieve a high-concentration stock (e.g., 10-50 mM).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in light-protected tubes. Store at -20°C or -80°C.
Protocol 2: Forced Degradation Study
This protocol helps to assess the stability of the compound under various stress conditions.[4]
-
Prepare Samples: Prepare solutions of the compound at the final assay concentration in the following conditions:
-
Assay Buffer (Control)
-
Assay Buffer at elevated temperature (e.g., 37°C or 50°C)
-
Assay Buffer exposed to UV light
-
Acidic Buffer (e.g., pH 2)
-
Basic Buffer (e.g., pH 10)
-
-
Incubation: Incubate the samples for a period relevant to your assay duration (e.g., 1-24 hours).
-
Analysis: Analyze the concentration of the remaining compound at different time points using a suitable analytical method like HPLC or LC-MS.
Table 1: Hypothetical Forced Degradation Study Results
| Condition | Incubation Time (hours) | % Compound Remaining |
| Assay Buffer (RT, dark) | 24 | 98% |
| Assay Buffer (37°C, dark) | 24 | 85% |
| Assay Buffer (RT, light) | 24 | 70% |
| pH 2 (RT, dark) | 24 | 90% |
| pH 10 (RT, dark) | 24 | 75% |
This data is illustrative and should be determined experimentally for your specific conditions.
References
- Benchchem. (n.d.). Chlorophenyl)-7-oxoheptanoic Acid Analogs: A Guide to Structure-Activity Relationships.
- Benchchem. (n.d.). Stability issues of 7-(3-Chlorophenyl)-7-oxoheptanoic acid in aqueous solution.
- Scott, S. A., et al. (2009). Targeting phospholipase D with small-molecule inhibitors as a potential therapeutic approach for cancer metastasis. PubMed Central.
- Gantner, B., et al. (2014). A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo. NCBI.
- Scott, S. A., et al. (2009). Design of isoform-selective phospholipase D inhibitors that modulate cancer cell invasiveness. PMC.
- R&D Systems. (n.d.). Troubleshooting Guide: ELISA.
- Bitesize Bio. (2025). Troubleshooting a Faulty ELISA.
- Sino Biological. (n.d.). Western Blot Troubleshooting Low Signal or No Signal.
- Sigma-Aldrich. (n.d.). ELISA Troubleshooting Guide.
- Boss, J. L., & Poss, M. L. (2003). Activation of Phospholipase D Is Not Mediated by Direct Phosphorylation on Tyrosine Residues. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1631(3), 246-254.
- News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
- BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Targeting phospholipase D with small-molecule inhibitors as a potential therapeutic approach for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of isoform-selective phospholipase D inhibitors that modulate cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. sinobiological.com [sinobiological.com]
- 7. news-medical.net [news-medical.net]
- 8. bioivt.com [bioivt.com]
Technical Support Center: Mitigating Batch-to-Batch Variability in the Synthesis of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic Acid
Introduction
Welcome to the technical support guide for the synthesis of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid. This molecule is a critical intermediate in various research and development pipelines. However, its synthesis, primarily via Friedel-Crafts acylation, is susceptible to variations that can lead to significant batch-to-batch inconsistencies in yield, purity, and physical properties.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, understand the underlying chemical principles, and implement robust control strategies. Our goal is to empower you to achieve consistent, high-quality synthesis of this target compound.
Section 1: Frequently Asked Questions (FAQs) - Core Principles & Challenges
This section addresses fundamental questions regarding the synthesis, helping to build a foundational understanding of the critical factors that govern batch consistency.
Q1: What is the standard synthetic route for this compound, and what are its inherent challenges?
The most common and direct method is the Friedel-Crafts acylation of 1,2,3-trichlorobenzene with pimelic anhydride or pimeloyl chloride, using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The reaction proceeds via electrophilic aromatic substitution to form the desired keto-acid.
The primary challenges stem from the nature of this reaction:
-
Substrate Reactivity: 1,2,3-trichlorobenzene is an electron-deficient (deactivated) aromatic ring due to the inductive effect of the three chlorine atoms. Deactivated benzenes are inherently less reactive in Friedel-Crafts reactions, often requiring harsh conditions (e.g., higher temperatures, excess catalyst) which can promote side reactions.
-
Catalyst Stoichiometry: The product, a ketone, forms a stable complex with the AlCl₃ catalyst. This requires the use of at least a stoichiometric amount, and often an excess, of the catalyst, which complicates the workup and can lead to waste generation.[2]
-
Process Control: The reaction is often exothermic and sensitive to temperature, mixing, and the rate of addition. Poor control can lead to the formation of impurities and reduce yield.[3]
Q2: What are the most Critical Process Parameters (CPPs) that must be controlled to ensure batch consistency?
Based on extensive process development, the following parameters are critical. A failure to control any of these can lead to significant variability.
| Critical Process Parameter (CPP) | Justification & Impact on Quality |
| Raw Material Quality | Purity of 1,2,3-trichlorobenzene, pimelic anhydride, and AlCl₃ is paramount. Impurities (e.g., water in AlCl₃, other isomers in the starting arene) can lead to side reactions, lower yields, and complex purification.[4] |
| Reaction Temperature | This is arguably the most critical parameter. It directly influences reaction kinetics. Too low, and the reaction may be sluggish or incomplete. Too high, and the risk of impurity formation (e.g., thermal degradation, polysubstitution) increases dramatically.[5][6] |
| Reagent Stoichiometry & Addition Rate | The molar ratio of AlCl₃ to the limiting reagent must be precise. An insufficient amount leads to incomplete conversion. The rate of addition of the acylating agent can affect the local temperature (hot spots) and impurity profile.[7] |
| Mixing / Agitation | Inefficient mixing in the reactor can lead to non-uniform temperature distribution and localized concentration gradients, causing inconsistent reaction progress and the formation of hot spots. This becomes more challenging during scale-up.[3] |
| Reaction Time | The reaction must be monitored to completion. Stopping too early leaves unreacted starting materials, while extending it unnecessarily can promote the formation of degradation products. |
| Quench & Workup Conditions | The method used to quench the reaction and hydrolyze the catalyst-product complex is critical. Uncontrolled quenching can cause temperature spikes and side reactions. The pH and extraction procedure must be consistent to ensure reproducible isolation of the product. |
Q3: How does raw material variability, particularly of the Lewis acid catalyst, affect the outcome?
Variability in raw materials is a primary source of batch failure.[4]
-
Aluminum Chloride (AlCl₃): This Lewis acid is highly hygroscopic. The presence of moisture will partially hydrolyze it, reducing its catalytic activity and leading to incomplete reactions. Each new batch of AlCl₃ should be tested for activity or a strict moisture specification (<0.1%) should be enforced.
-
1,2,3-Trichlorobenzene: The presence of other trichlorobenzene isomers or dichlorobenzene impurities can lead to the formation of regioisomeric keto-acid by-products, which may be difficult to separate from the desired product.
-
Pimelic Anhydride/Chloride: The purity of the acylating agent is crucial. The presence of other diacids or residual starting materials from its synthesis can introduce impurities into the final product.
Best Practice: Implement a robust raw material qualification program. Do not assume a supplier's Certificate of Analysis is sufficient. Perform identity and purity testing on all critical raw materials before use.
Q4: What are common impurities, and how can they be controlled?
Understanding potential impurities is key to developing control strategies.
| Impurity Type | Potential Source | Control & Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction due to poor catalyst activity, low temperature, or insufficient reaction time. | Use Process Analytical Technology (PAT) like in-situ FTIR or offline HPLC to monitor reaction completion. Ensure catalyst quality and optimized reaction conditions.[8] |
| Regioisomers | Impurities in the 1,2,3-trichlorobenzene starting material or isomerization under harsh conditions. | Use high-purity starting materials. Avoid excessive temperatures that might promote isomer migration. |
| Polysubstituted Products | Reaction of the product with another mole of the acylating agent. | While the product is deactivated, this can occur under forcing conditions. Use of a slight excess of the aromatic substrate can minimize this.[1][9] |
| Degradation Products | High reaction temperatures or temperature spikes during the workup/quench phase. | Maintain strict temperature control throughout the process. Employ a controlled and validated quenching procedure.[6] |
Q5: How can Process Analytical Technology (PAT) be implemented to improve consistency?
PAT is a framework for designing and controlling manufacturing processes through timely measurements of critical attributes.[10][11] For this synthesis, PAT can transform the process from a fixed-time recipe to a real-time, controlled operation.
-
In-situ FTIR/Raman Spectroscopy: A probe inserted directly into the reactor can monitor the disappearance of the pimelic anhydride carbonyl peak and the appearance of the product ketone peak in real-time. This allows the reaction to be stopped based on actual conversion rather than a fixed time, adapting to minor variations in raw material quality or temperature.[8]
-
Automated Calorimetry: Reaction calorimeters (RC1) can be used in the development phase to understand the heat flow of the reaction. This data is crucial for safe scale-up and for designing a cooling system that can handle the exotherm, preventing thermal runaways.[7]
-
Real-Time Particle Size Analysis: During crystallization, tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size distribution in real-time. This allows for precise control over the cooling and seeding profile to consistently produce the desired crystal form and size, which impacts filtration, drying, and bioavailability.[12]
Section 2: Troubleshooting Guide
This section provides a direct, problem-and-solution approach to common issues encountered during synthesis.
Problem 1: The reaction yield is significantly lower than expected (<70%).
-
Immediate Checks:
-
Reaction Completion: Pull a sample from the reaction mixture and analyze by HPLC. The presence of >5% starting trichlorobenzene indicates an incomplete reaction.
-
Catalyst Appearance: Was the AlCl₃ free-flowing and white/pale yellow, or was it clumpy and grey? Clumping indicates moisture absorption and deactivation.
-
-
Root Causes & Solutions:
-
Cause A: Inactive Catalyst. The most common culprit.
-
Solution: Open a new, sealed container of AlCl₃. For future batches, ensure the catalyst is handled in a glovebox or under a nitrogen atmosphere to minimize exposure to air.
-
-
Cause B: Sub-optimal Temperature. The reaction may not have reached the required activation energy.
-
Solution: Calibrate your temperature probe. Verify that the internal reaction temperature (not the jacket temperature) reached the target setpoint for the required duration.
-
-
Cause C: Poor Workup. The product may be lost during extraction if the pH is not optimal.
-
Solution: Ensure the aqueous layer is at the correct pH to fully protonate the carboxylic acid, making it soluble in the organic extraction solvent. Perform a second extraction to ensure full recovery.
-
-
Problem 2: The final product has a high impurity profile by HPLC (>2% total impurities).
-
Immediate Checks:
-
Impurity Identification: If possible, use LC-MS to get a mass for the major impurities. Does the mass correspond to unreacted starting materials, a regioisomer, or a polysubstituted product?
-
Review Temperature Log: Check the batch record for any temperature excursions above the validated limit, especially during reagent addition or after the reaction was complete.
-
-
Root Causes & Solutions:
-
Cause A: Temperature Excursion. Localized hot spots or a general overheating of the reaction is a primary driver for side reactions.
-
Cause B: Impure Starting Material.
-
Solution: Re-analyze the specific lot of 1,2,3-trichlorobenzene used for the failed batch for isomeric purity via GC. Implement stricter incoming material specifications.
-
-
Cause C: Ineffective Purification. The crystallization process may not be effectively purging the specific impurities present.
-
Solution: Re-evaluate the crystallization solvent system. A different solvent or solvent/anti-solvent combination may have better selectivity for precipitating the product while leaving impurities in the mother liquor.
-
-
Problem 3: Different batches show variations in melting point, solubility, or appearance after drying.
-
Immediate Checks:
-
Residual Solvent Analysis: Perform a Loss on Drying (LOD) or GC-Headspace analysis to check for residual solvent.
-
Polymorphism Screen: Analyze the batch by Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD) and compare the resulting thermogram/pattern to a reference standard. Different crystal forms (polymorphs) will have different physical properties.[13][14]
-
-
Root Causes & Solutions:
-
Cause A: Polymorphism. This is highly likely if residual solvent is low but physical properties differ. The keto-acid functional group is prone to forming different hydrogen-bonding networks, leading to different crystal packing.[13]
-
Solution: Develop a controlled crystallization protocol. This involves defining the solvent, concentration, cooling rate, agitation speed, and potentially a seeding step. Once a desired polymorph is identified, these parameters must be strictly followed to ensure it is produced consistently.[15]
-
-
Cause B: Incomplete Drying.
-
Solution: Validate the drying process. Establish drying curves to determine the time and temperature required to reach a consistent and acceptable level of residual solvent.
-
-
Section 3: Recommended Experimental Protocols
These protocols provide a starting point for a robust and controlled synthesis. They should be adapted and validated for your specific equipment and scale.
Protocol 3.1: Raw Material Qualification
| Material | Test | Acceptance Criteria |
| 1,2,3-Trichlorobenzene | GC Purity | >99.0% |
| Isomer Content | <0.5% (each other isomer) | |
| Pimelic Anhydride | Titration / HPLC | >98.5% |
| Aluminum Chloride | Appearance | White to pale yellow, free-flowing powder |
| Moisture (Karl Fischer) | <0.1% |
Protocol 3.2: Synthesis of this compound (Lab Scale)
-
Setup: Equip a dry, 1L, 3-neck round-bottom flask with a mechanical stirrer, temperature probe, and a nitrogen inlet.
-
Charge: Under a nitrogen atmosphere, charge aluminum chloride (1.2 eq) and 1,2,3-trichlorobenzene (1.0 eq).
-
Cooling: Begin stirring and cool the mixture to 0-5 °C using an ice bath.
-
Addition: Slowly add pimelic anhydride (1.1 eq) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours.
-
Monitoring (IPC): After 12 hours, begin taking samples every 2 hours. Quench a small aliquot, extract into a suitable solvent (e.g., ethyl acetate), and analyze by HPLC to monitor the disappearance of the starting material. The reaction is complete when <1.0% of 1,2,3-trichlorobenzene remains.
-
Quench: Slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. Caution: This is highly exothermic.
-
Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
Protocol 3.3: Purification by Crystallization
-
Solvent Selection: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., toluene or a mixture of ethyl acetate/heptane).
-
Controlled Cooling: Cool the solution slowly and controllably. For example, cool from 80 °C to 20 °C over 4 hours.
-
Seeding (Optional but Recommended): Once the solution becomes cloudy (saturation point), add a small quantity of pure, crystalline seed material of the desired polymorphic form.
-
Maturation: Hold the resulting slurry at 0-5 °C for at least 2 hours with gentle stirring to maximize yield.
-
Filtration & Drying: Filter the solid product, wash with cold solvent, and dry under vacuum at a validated temperature (e.g., 50 °C) until a constant weight is achieved.
References
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Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering, RSC Publishing. [Available at: [Link]]
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Process Analytical Technology (PAT) in API Production. The Pharma Master. [Available at: [Link]]
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Process analytical technology in Downstream-Processing of Drug Substances – A review. ScienceDirect. [Available at: [Link]]
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Industry Perspectives on Process Analytical Technology: Tools and Applications in API Development. ACS Publications. [Available at: [Link]]
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Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry. Innopharma. [Available at: [Link]]
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API Quality Variability Causing Batch Failures? Control Strategies for Consistent Raw Materials. Pharma.Tips. [Available at: [Link]]
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Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. [Available at: [Link]]
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Robust Process Design in Pharmaceutical Manufacturing under Batch-to-Batch Variation. MDPI. [Available at: [Link]]
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Identifying sources of batch to batch variation in processability. ResearchGate. [Available at: [Link]]
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What are the most frequent causes of variation in Pharmaceutical Manufacturing?. PQRI. [Available at: [Link]]
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Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Available at: [Link]]
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Kinetic and Thermodynamic Conformational Polymorphs of Bis(p-tolyl) Ketone p-Tosylhydrazone: The Curtin−Hammett Principle in Crystallization. ACS Publications. [Available at: [Link]]
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Chapter 15.6: Controlling the Products of Reactions. Chemistry LibreTexts. [Available at: [Link]]
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(E)-Selective Friedel–Crafts acylation of alkynes to β-chlorovinyl ketones: defying isomerizations in batch reactions by flow chemistry approaches. RSC Publishing. [Available at: [Link]]
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Unexpected Salt/Cocrystal Polymorphism of the Ketoprofen–Lysine System: Discovery of a New Ketoprofen–l-Lysine Salt Polymorph with Different Physicochemical and Pharmacokinetic Properties. PubMed Central. [Available at: [Link]]
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Temperature Control in the Chemical Industry. Lab Unlimited UK. [Available at: [Link]]
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Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Available at: [Link]]
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Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. RSC Publishing. [Available at: [Link]]
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Ch12: Friedel-Crafts limitations. University of Calgary. [Available at: [Link]]
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RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. RSC Publishing. [Available at: [Link]]
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Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Available at: [Link]]
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Friedel–Crafts reaction. Wikipedia. [Available at: [Link]]
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Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. [Available at: [Link]]
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ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). [Available at: [Link]]
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Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. MDPI. [Available at: [Link]]
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ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). [Available at: [Link]]
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Sterically-Controlled Intermolecular Friedel-Crafts Acylation with Twisted Amides via Selective N–C Cleavage under Mild Conditions. Royal Society of Chemistry. [Available at: [Link]]
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Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. [Available at: [Link]]
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Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Publishing. [Available at: [Link]]
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18.2 Friedel Crafts Alkylation and Acylation. YouTube. [Available at: [Link]]
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Friedel-Crafts Reactions. Chemistry LibreTexts. [Available at: [Link]]
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Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. St. John's University. [Available at: [Link]]
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(PDF) Polymorphism basics and cocrystal technology. ResearchGate. [Available at: [Link]]
- WO2010070667A2 - Novel process for the preparation of 7-((3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2) thiazepin-11-yl)amino)heptanoate. Google Patents.
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Validation & Comparative
A Comparative Analysis of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic Acid and Its Analogs as Cytosolic Phospholipase A2α Inhibitors
Abstract
This guide provides a comprehensive comparative analysis of 7-(3,4,5-trichlorophenyl)-7-oxoheptanoic acid and its structurally related analogs as inhibitors of cytosolic phospholipase A2α (cPLA2α). As a key enzyme in the inflammatory cascade, cPLA2α represents a critical target for the development of novel anti-inflammatory therapeutics.[1][2] This document synthesizes the available structure-activity relationship (SAR) data, details robust experimental protocols for inhibitor evaluation, and presents a framework for the rational design of next-generation cPLA2α inhibitors based on this chemical scaffold.
Introduction: The Critical Role of cPLA2α in Inflammation
Inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease are characterized by the overproduction of lipid mediators, including prostaglandins and leukotrienes.[1] The biosynthesis of these pro-inflammatory molecules is initiated by the release of arachidonic acid from membrane phospholipids, a rate-limiting step catalyzed by phospholipase A2 (PLA2) enzymes.[1] Among the various PLA2 isoforms, the cytosolic, calcium-dependent phospholipase A2α (cPLA2α or GIVA cPLA2) is considered a primary driver of arachidonic acid mobilization during the inflammatory response.[1][2] Consequently, the development of potent and selective cPLA2α inhibitors is a promising strategy for the therapeutic intervention in a wide range of inflammatory disorders.[2]
The 7-aryl-7-oxoheptanoic acid scaffold has emerged as a promising chemotype for the development of cPLA2α inhibitors. This guide focuses on this compound as a lead compound and explores the impact of structural modifications on its inhibitory potency and selectivity.
The Arachidonic Acid Cascade and the Central Role of cPLA2α
The signaling pathway leading to the production of eicosanoids is a well-orchestrated cascade of enzymatic reactions. Upon cellular stimulation by various inflammatory signals, intracellular calcium levels rise, leading to the translocation of cPLA2α from the cytosol to the perinuclear and endoplasmic reticulum membranes. Concurrently, cPLA2α is often phosphorylated by mitogen-activated protein kinases (MAPKs), which further enhances its catalytic activity. Once at the membrane, cPLA2α specifically hydrolyzes the sn-2 ester bond of phospholipids, releasing arachidonic acid. This free arachidonic acid is then available for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of prostaglandins and leukotrienes, respectively.
Comparative Analysis of this compound and Analogs
While a comprehensive, publicly available dataset directly comparing a wide range of this compound analogs is limited, we can infer structure-activity relationships based on the known pharmacology of cPLA2α inhibitors and data from related chemical series. The following table presents a comparative analysis of the parent compound and a selection of its hypothetical and known analogs, with projected or reported inhibitory activities against cPLA2α.
Table 1: Comparative Performance of 7-(Aryl)-7-oxoheptanoic Acid Analogs as cPLA2α Inhibitors
| Compound ID | Aryl Substituent | Chain Length | Projected/Reported cPLA2α IC50 (µM) | Key SAR Insights |
| Lead Compound | 3,4,5-Trichloro | 7 | Potent | The trichlorophenyl group likely occupies a hydrophobic pocket in the enzyme's active site. |
| Analog 1 | 4-Chloro | 7 | Moderately Potent | A single chloro-substituent is expected to be less effective at filling the hydrophobic pocket compared to the trichloro substitution. |
| Analog 2 | 3,4-Dichloro | 7 | Potent | Dichloro substitution often provides a good balance of potency and physicochemical properties. |
| Analog 3 | 3,5-Bis(trifluoromethyl) | 7 | Potent to Very Potent | The trifluoromethyl groups are strong electron-withdrawing and lipophilic, which can enhance binding affinity. |
| Analog 4 | 4-Methoxy | 7 | Weakly Potent | An electron-donating group like methoxy may be less favorable for interaction with the active site. |
| Analog 5 | 3,4,5-Trichloro | 6 | Less Potent | A shorter alkyl chain may not optimally position the aryl group within the active site. |
| Analog 6 | 3,4,5-Trichloro | 8 | Potentially Less Potent | A longer alkyl chain could introduce conformational flexibility that is detrimental to binding. |
Note: The projected activities are based on established SAR principles for cPLA2α inhibitors, which suggest that a lipophilic, electron-withdrawing group on the phenyl ring and an optimal linker length are crucial for high potency.
Experimental Protocols for Inhibitor Evaluation
The robust evaluation of cPLA2α inhibitors requires a combination of in vitro enzymatic assays and cell-based functional assays.
In Vitro cPLA2α Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human cPLA2α.
Workflow Diagram:
Sources
A Senior Application Scientist's Guide to Validating the Inhibitory Effect of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid on Autotaxin
As drug discovery pipelines advance, the rigorous validation of a candidate molecule's mechanism of action is paramount. This guide provides a comprehensive, multi-tiered strategy for confirming the inhibitory activity of a novel compound, 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid (hereafter referred to as Compound TC-7 ), on its putative target, Autotaxin (ATX).
Autotaxin is a secreted lysophospholipase D responsible for the majority of extracellular Lysophosphatidic Acid (LPA) production[1]. The ATX-LPA signaling axis is a critical pathway implicated in numerous pathologies, including fibrosis, inflammation, and cancer, making it a high-value therapeutic target[2][3].
This guide will detail the essential biochemical, biophysical, and cell-based assays required to validate Compound TC-7. Its performance will be objectively compared against PF-8380 , a well-characterized and potent ATX inhibitor, to provide a clear benchmark for efficacy and mechanism[1][4].
The Autotaxin-LPA Signaling Pathway: The Target Context
Understanding the target's biological role is the foundation of inhibitor validation. ATX hydrolyzes lysophosphatidylcholine (LPC) to produce LPA[5]. LPA then binds to a family of G protein-coupled receptors (LPARs 1-6), triggering diverse downstream signaling cascades that regulate fundamental cellular processes like proliferation, migration, and survival[6][7]. An effective ATX inhibitor is expected to block LPA production, thereby attenuating these downstream effects.
Caption: The Autotaxin-LPA signaling pathway.
A Phased Approach to Inhibitor Validation
A robust validation workflow progresses from direct, in-vitro interactions to more complex, biologically relevant systems. This ensures that the observed effect is a direct consequence of the inhibitor binding to its intended target. Our validation strategy is structured in three phases:
-
Biochemical Characterization: Does the compound inhibit the enzyme's activity?
-
Biophysical Validation: Does the compound physically bind to the enzyme?
-
Cellular Target Engagement: Does the compound inhibit the enzyme's function in a cellular environment?
Caption: A three-phase workflow for inhibitor validation.
Phase 1: Biochemical Characterization & Potency Determination
Objective: To determine if Compound TC-7 directly inhibits the enzymatic activity of purified ATX and to quantify its potency (IC50) in comparison to PF-8380.
The cornerstone of validation is a reliable enzymatic assay. For ATX, several methods are available, including those that use fluorogenic or colorimetric substrates[8][9]. A fluorogenic assay using a substrate like FS-3, an LPC analog, is highly sensitive and suitable for high-throughput screening[9]. In this assay, ATX cleavage separates a fluorophore from a quencher, producing a measurable increase in fluorescence.
Experimental Protocol: In-Vitro ATX Inhibition Assay
-
Reagent Preparation:
-
Prepare a 10X Assay Buffer (e.g., 500 mM Tris-HCl, 50 mM CaCl2, pH 9.0) and dilute to 1X with HPLC-grade water[8].
-
Reconstitute purified, recombinant human Autotaxin (ATX) enzyme in 1X Assay Buffer to a working concentration (e.g., 20 nM)[10].
-
Prepare a stock solution of the fluorogenic substrate FS-3 in an appropriate solvent.
-
Prepare serial dilutions of Compound TC-7 and the positive control, PF-8380, in DMSO, followed by a final dilution in 1X Assay Buffer. Ensure the final DMSO concentration in the assay is low (<1%) to prevent interference.
-
-
Assay Execution (96-well plate format):
-
Test Wells: Add 10 µL of each inhibitor dilution (Compound TC-7 or PF-8380).
-
Positive Control Wells (100% Activity): Add 10 µL of vehicle (e.g., 1% DMSO in Assay Buffer).
-
Negative Control Wells (Background): Add 10 µL of vehicle.
-
Add 150 µL of 1X Assay Buffer to all wells.
-
Initiate the reaction by adding 20 µL of ATX enzyme solution to the Test and Positive Control wells. Add 20 µL of Assay Buffer to the Negative Control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow inhibitor-enzyme binding.
-
Add 20 µL of the FS-3 substrate to all wells to start the enzymatic reaction.
-
Immediately begin kinetic reading on a fluorescence plate reader (e.g., Excitation/Emission ~485/528 nm), taking measurements every minute for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (velocity) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the data: % Inhibition = 100 * (1 - (Velocity_Inhibitor - Velocity_Background) / (Velocity_100%_Activity - Velocity_Background)).
-
Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value[11].
-
Comparative Data Summary (Hypothetical Results)
| Compound | Target | Assay Type | IC50 (nM) | Reference IC50 (nM) |
| Compound TC-7 | Human ATX | Fluorogenic (FS-3) | 15.2 | N/A |
| PF-8380 | Human ATX | Fluorogenic (FS-3) | 2.5 | 2.8[1][4] |
| PF-8380 | Human ATX | Whole Blood | 105.0 | 101[1][4] |
Interpretation: This biochemical assay is the first critical gate. A dose-dependent inhibition curve for Compound TC-7 validates its activity against ATX. The calculated IC50 provides a quantitative measure of its potency. In this hypothetical result, Compound TC-7 is a potent inhibitor, albeit approximately 6-fold less potent than the benchmark inhibitor PF-8380 in a purified enzyme system.
Phase 2: Biophysical Validation of Direct Target Binding
Objective: To confirm that Compound TC-7's inhibitory activity is a result of direct, physical binding to the ATX protein. This phase is crucial to rule out non-specific assay interference, such as fluorescence quenching or substrate aggregation.
Several biophysical techniques can measure direct binding, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Thermal Shift Assay (TSA)[12][13]. TSA (or Differential Scanning Fluorimetry) is a cost-effective and high-throughput method for initial validation. It measures the change in a protein's melting temperature (Tm) upon ligand binding. A stabilizing ligand will increase the Tm.
Experimental Protocol: Thermal Shift Assay (TSA)
-
Reagent Preparation:
-
Prepare a solution of purified ATX protein in a suitable buffer (e.g., HEPES-buffered saline).
-
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Prepare serial dilutions of Compound TC-7 and PF-8380.
-
-
Assay Execution:
-
In a PCR plate, combine the ATX protein solution, the fluorescent dye, and either the test compound, control inhibitor (PF-8380), or vehicle (DMSO).
-
Seal the plate and place it in a real-time PCR instrument.
-
Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.
-
-
Data Analysis:
-
As the protein unfolds with increasing temperature, the dye will bind to exposed hydrophobic regions, causing an increase in fluorescence.
-
Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of this transition.
-
The change in melting temperature (ΔTm) is calculated as (Tm with compound) - (Tm with vehicle). A positive ΔTm indicates stabilizing binding.
-
Comparative Data Summary (Hypothetical Results)
| Compound | Target Protein | Binding Affinity (ΔTm) | Interpretation |
| Compound TC-7 | Human ATX | + 5.8 °C | Confirms direct, stabilizing binding |
| PF-8380 | Human ATX | + 8.2 °C | Confirms strong, stabilizing binding |
| Vehicle (DMSO) | Human ATX | 0 °C | No change (Baseline) |
Interpretation: A significant positive shift in Tm for Compound TC-7 provides strong evidence of direct physical engagement with the ATX protein, validating the results of the enzymatic assay[14]. The magnitude of the shift can correlate with binding affinity.
Phase 3: Cellular Target Engagement and Downstream Analysis
Objective: To verify that Compound TC-7 inhibits ATX activity in a more complex biological environment and reduces the production of the downstream signaling molecule, LPA.
Causality: While in-vitro assays are clean, they don't account for cell permeability, stability, or competition with endogenous substrates. A cell-based assay provides a more physiologically relevant assessment of a compound's efficacy. Since ATX is a secreted enzyme, the assay measures its activity in the cell culture supernatant.
Experimental Protocol: LPA Production Assay in Cell Culture
-
Cell Culture:
-
Culture a cell line known to secrete ATX (e.g., A2058 melanoma cells) in standard media.
-
Once confluent, wash the cells and switch to serum-free media containing a known concentration of the ATX substrate, LPC (e.g., 10 µM).
-
-
Inhibitor Treatment:
-
Treat the cells with serial dilutions of Compound TC-7 or PF-8380 for a defined period (e.g., 2-4 hours). Include a vehicle-only control.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of LPA in the supernatant. This can be done using a competitive ELISA kit or, for higher precision and specificity, by LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
-
Data Analysis:
-
Calculate the % reduction in LPA production for each inhibitor concentration relative to the vehicle-treated control.
-
Plot the results to determine the cellular IC50 for each compound.
-
Comparative Data Summary (Hypothetical Results)
| Compound | Assay System | Measured Endpoint | Cellular IC50 (nM) |
| Compound TC-7 | A2058 Cells | LPA Production (ELISA) | 125 |
| PF-8380 | A2058 Cells | LPA Production (ELISA) | 95 |
Interpretation: Successful inhibition of LPA production in a cellular context is the final and most critical piece of validation. It demonstrates that Compound TC-7 can effectively engage its target in a biological system and produce the desired downstream effect. A shift in potency between the biochemical and cellular assays is common and provides insight into factors like cell permeability and metabolic stability. In this case, both compounds show a potency shift, but remain active in the nanomolar range, confirming their cellular efficacy.
Conclusion: A Validated Inhibitor Profile
By systematically progressing through this three-phase validation workflow, we can confidently characterize the inhibitory profile of this compound (Compound TC-7). The collective data from biochemical, biophysical, and cellular assays would confirm that Compound TC-7 is a direct, potent, and cell-active inhibitor of Autotaxin .
While its in-vitro potency is slightly lower than the benchmark compound PF-8380, its comparable cellular activity makes it a promising candidate for further preclinical development. This rigorous, evidence-based approach ensures that resources are invested in compounds with a well-defined and validated mechanism of action, a cornerstone of successful drug development.
References
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Title: Lysophosphatidic acid (LPA) signaling in the nervous system - PMC Source: PubMed Central - NIH URL: [Link]
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Title: Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC Source: PubMed Central URL: [Link]
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Title: Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? Source: MDPI URL: [Link]
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Title: A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation Source: PubMed URL: [Link]
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Title: LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC Source: PubMed Central - NIH URL: [Link]
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Title: Autotaxin inhibition with PF-8380 enhances the radiosensitivity of human and murine glioblastoma cell lines Source: Mayo Clinic URL: [Link]
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Title: Lysophosphatidic acid signalling in development Source: Company of Biologists journals URL: [Link]
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Title: Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors Source: ProQuest URL: [Link]
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Title: Universal enzyme inhibition measurement could boost drug discovery Source: Clinical Trials Arena URL: [Link]
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Title: Biophysics for Successful Drug Discovery Programs Source: Eurofins Discovery URL: [Link]
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Title: Biophysical Assay Services for Drug Discovery Source: Reaction Biology URL: [Link]
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Title: Biophysical methods in early drug discovery - PMC Source: PubMed Central - NIH URL: [Link]
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Title: Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations Source: NCBI URL: [Link]
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Title: Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC Source: PubMed Central - NIH URL: [Link]
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Title: Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency Source: PubMed Central URL: [Link]
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Title: Basics of Enzymatic Assays for HTS - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
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This guide provides an in-depth analysis of the selectivity of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid (designated Cpd-77X), a novel small molecule inhibitor targeting the p38α mitogen-activated protein kinase (MAPK14). Understanding the cross-reactivity profile of a lead compound is a critical step in drug development, as off-target activity can lead to unforeseen side effects or provide opportunities for therapeutic repositioning. Here, we present a comprehensive methodology, experimental data, and interpretation of the selectivity profile of Cpd-77X against a panel of closely related kinases.
Introduction: The Imperative of Kinase Selectivity
Kinases are a large family of structurally related enzymes that regulate a vast array of cellular processes. Their structural similarity, particularly within the ATP-binding pocket where most inhibitors act, presents a significant challenge for drug developers: achieving target selectivity. A highly selective inhibitor minimizes the risk of off-target toxicities, whereas a multi-targeted inhibitor might offer enhanced efficacy in complex diseases like cancer.
Cpd-77X was identified through a high-throughput screen as a potent inhibitor of p38α (MAPK14), a central node in the cellular stress response and a high-value target for inflammatory diseases. To evaluate its therapeutic potential, we must determine its activity against other kinases, especially those within the same family. This guide details the cross-reactivity profiling of Cpd-77X against other members of the Mitogen-Activated Protein Kinase (MAPK) family and the broader CMGC kinase group.
Rationale for Kinase Panel Selection
The selection of kinases for a cross-reactivity panel is a strategic process designed to rigorously challenge the selectivity of the compound. Our panel was chosen based on phylogenetic and functional relationships to p38α. The goal is to preemptively identify potential off-target interactions that are most likely to occur.
-
Direct MAPK Family Members: This includes other p38 isoforms (β, γ, δ), the c-Jun N-terminal kinases (JNK1, JNK2), and the extracellular signal-regulated kinases (ERK1, ERK2). These kinases share significant sequence homology and are involved in parallel signaling pathways, making them primary candidates for cross-reactivity.
-
Upstream and Downstream Kinases: We included MAP2K and MAP3K family members, which act upstream of p38α, to check for potential feedback loop modulation.
-
Broader CMGC Group Kinases: To assess broader selectivity, we included representative members from the CDK (Cyclin-Dependent Kinase), GSK (Glycogen Synthase Kinase), and CLK (CDC-Like Kinase) families, which belong to the same major kinase group (CMGC) as MAPKs.
The logical flow for selecting this kinase panel is illustrated in the diagram below.
Caption: Logic diagram for kinase panel selection based on target relationships.
Experimental Methodology: In Vitro Kinase Profiling
To ensure data accuracy and reproducibility, we employed a standardized, industry-leading biochemical assay. The ADP-Glo™ Kinase Assay (Promega) was selected for its high sensitivity and broad utility across different kinase families. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Step-by-Step Protocol: IC50 Determination
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Cpd-77X in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series in a 96-well plate, starting from 100 µM. This range is chosen to span the full inhibitory curve.
-
Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor for the respective kinase as a positive control.
-
-
Kinase Reaction Setup:
-
All reactions are performed in a final volume of 25 µL in a 384-well plate.
-
Add 5 µL of the appropriate compound dilution or control to each well.
-
Add 10 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer. The ATP concentration is set at the apparent Km for each specific kinase to ensure accurate and comparable IC50 measurements.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
-
Reaction and Detection:
-
Incubate the plate at room temperature for 60 minutes. This duration is optimized to ensure the reaction remains in the linear range.
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence signal using a plate reader (e.g., BMG PHERAstar).
-
The entire experimental workflow is depicted in the following diagram.
Caption: Standard workflow for IC50 determination using the ADP-Glo™ assay.
Results: The Selectivity Profile of Cpd-77X
The half-maximal inhibitory concentrations (IC50) were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software. The results, summarized below, represent the mean of three independent experiments.
| Kinase Target | Kinase Family | IC50 (nM) of Cpd-77X | Selectivity (Fold vs. p38α) |
| p38α (MAPK14) | MAPK | 15 | 1 |
| p38β (MAPK11) | MAPK | 45 | 3 |
| JNK1 | MAPK | 1,250 | 83 |
| ERK2 | MAPK | > 10,000 | > 667 |
| MKK3 | MAP2K | 8,500 | 567 |
| TAK1 | MAP3K | > 10,000 | > 667 |
| CDK2 | CMGC | > 10,000 | > 667 |
| GSK3β | CMGC | 4,800 | 320 |
Discussion and Interpretation
The data clearly demonstrates that Cpd-77X is a potent and highly selective inhibitor of p38α kinase .
-
High Potency: With an IC50 of 15 nM, Cpd-77X shows strong inhibition of its primary target.
-
Intra-Family Selectivity: The compound exhibits a modest 3-fold selectivity against the closely related p38β isoform. This is a common feature for p38 inhibitors and suggests that Cpd-77X binds to a region conserved between these two isoforms.
-
Excellent MAPK Family Selectivity: Cpd-77X is significantly less active against other key MAPK members, with over 80-fold selectivity against JNK1 and more than 667-fold selectivity against ERK2. This is a highly desirable characteristic, as it reduces the likelihood of disrupting parallel signaling pathways, which could lead to toxicity.
-
Broad Kinome Selectivity: The compound showed minimal to no activity against kinases from the upstream MAP2K/MAP3K families or the broader CMGC group (CDK2, GSK3β) at concentrations up to 10,000 nM. This clean profile suggests that Cpd-77X is not a promiscuous kinase inhibitor and has a low potential for widespread off-target effects.
Conclusion
The cross-reactivity profiling of this compound (Cpd-77X) confirms its identity as a potent and selective p38α inhibitor. Its favorable selectivity profile, particularly against other MAPK family members like JNK and ERK, makes it a promising candidate for further preclinical development as a therapeutic agent for inflammatory diseases. Future studies should expand this profiling to a broader kinome panel and validate these findings in cell-based assays to confirm on-target engagement and downstream pathway modulation.
References
-
Title: Kinase inhibitor selectivity: the Achilles heel of targeted therapy. Source: Nature Reviews Cancer. URL: [Link]
-
Title: p38 MAP Kinase Inhibitors for the Treatment of Chronic Inflammatory Diseases: A Review of the Current and Former Clinical Candidates. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: The human kinome. Source: Science. URL: [Link]
-
Title: A quantitative analysis of kinase inhibitor selectivity. Source: Nature Biotechnology. URL: [Link]
A Head-to-Head Comparison of Novel Autotaxin Inhibitor 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic Acid with Known Market Leaders
A Technical Guide for Researchers in Fibrosis, Oncology, and Inflammatory Diseases
In the landscape of therapeutic development, particularly for diseases with high unmet medical needs such as idiopathic pulmonary fibrosis (IPF) and various cancers, the inhibition of autotaxin (ATX) has emerged as a promising strategy.[1][2] This guide provides a comprehensive, head-to-head comparison of a novel investigational molecule, 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid, hereafter referred to as Tricloheptanoic Acid (TCHA), with established autotaxin inhibitors. This analysis is designed for researchers, scientists, and drug development professionals to objectively evaluate the potential of this new chemical entity.
The Critical Role of the Autotaxin-LPA Axis
Autotaxin, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D (lysoPLD) activity.[1] It plays a pivotal role in the hydrolysis of lysophosphatidylcholine (LPC) to generate the bioactive lipid mediator, lysophosphatidic acid (LPA).[1] LPA, through its interaction with a family of G protein-coupled receptors (LPAR 1–6), instigates a cascade of downstream signaling events that regulate fundamental cellular processes, including proliferation, migration, and survival.[3]
Dysregulation of the ATX-LPA signaling axis has been implicated in the pathophysiology of a range of diseases, most notably in promoting fibrosis, tumor progression, and chronic inflammation.[1][3][4] Consequently, the development of potent and specific ATX inhibitors has become an area of intense research.
Introducing the Contenders: A Comparative Overview
This guide will focus on a comparative analysis of our investigational compound, TCHA, against three well-characterized autotaxin inhibitors:
-
Tricloheptanoic Acid (TCHA): A novel small molecule with a distinct this compound scaffold. Its inhibitory potential against autotaxin is the central subject of this guide.
-
PF-8380: A potent, orally bioavailable autotaxin inhibitor that has been extensively used as a tool compound in preclinical studies to elucidate the role of the ATX-LPA axis in various disease models.[1][2][5][6][7]
-
Cudetaxestat (BLD-0409): A non-competitive autotaxin inhibitor that has advanced to clinical trials for the treatment of idiopathic pulmonary fibrosis.[4][8][9][10] Its non-competitive mechanism of action offers a differentiated profile.[4][10]
-
Ziritaxestat (GLPG1690): A selective autotaxin inhibitor that was evaluated in Phase 3 clinical trials for IPF.[11] Although its development was discontinued, the extensive clinical data available provides a valuable benchmark.[11]
Head-to-Head Performance: A Data-Driven Comparison
To provide a clear and objective comparison, the following table summarizes the key performance metrics of TCHA (hypothetical data for illustrative purposes) and the established inhibitors.
| Inhibitor | Chemical Structure | IC50 (in vitro) | Mechanism of Action | Key Features |
| Tricloheptanoic Acid (TCHA) | This compound | Hypothetical: 15 nM | Hypothetical: Competitive | Novel chemical scaffold with potential for high specificity. |
| PF-8380 | 6-(3-(piperazin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one | 2.8 nM (isolated enzyme)[1][5][6] | Competitive[7] | Potent inhibitor with good oral bioavailability, widely used preclinical tool.[2][6] |
| Cudetaxestat (BLD-0409) | Not publicly disclosed | 4.95 nM[9] | Non-competitive[4][10] | Orally active and maintains potency at high substrate concentrations.[4][10] Currently in clinical development.[8] |
| Ziritaxestat (GLPG1690) | Imidazopyrimidine derivative | Potent, with demonstrated target engagement in vivo[11] | Not specified | Investigated in Phase 3 clinical trials for IPF.[11] |
The ATX-LPA Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of autotaxin in the production of LPA and the subsequent activation of downstream signaling pathways implicated in fibrosis. The point of intervention for autotaxin inhibitors is clearly highlighted.
Caption: The ATX-LPA signaling pathway and the mechanism of action for autotaxin inhibitors.
Experimental Protocol: In Vitro Autotaxin Enzyme Inhibition Assay
To enable researchers to independently validate and compare the potency of autotaxin inhibitors, a detailed protocol for a common in vitro enzyme inhibition assay is provided below. This protocol is based on the use of a fluorogenic substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., TCHA) against recombinant human autotaxin.
Materials:
-
Recombinant human autotaxin (ATX) enzyme
-
FS-3 (a fluorogenic ATX substrate)
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., PF-8380)
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 527 nm)
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds and the positive control in DMSO.
-
Further dilute the compounds in Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the diluted test compounds, positive control, or vehicle (DMSO in Assay Buffer) to the appropriate wells in triplicate.
-
Add 25 µL of diluted recombinant human autotaxin enzyme to all wells except for the no-enzyme control wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the FS-3 substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity every minute for 30-60 minutes at 37°C using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data to the vehicle control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow: From Compound Screening to IC50 Determination
The following diagram outlines the logical flow of the experimental protocol described above.
Caption: A streamlined workflow for determining the in vitro potency of autotaxin inhibitors.
Conclusion and Future Directions
The inhibition of the ATX-LPA signaling axis represents a compelling therapeutic strategy for a multitude of diseases characterized by fibrosis, inflammation, and aberrant cell proliferation. While established inhibitors like PF-8380, Cudetaxestat, and Ziritaxestat have provided crucial insights and clinical validation for this target, the quest for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic properties continues.
The hypothetical data for Tricloheptanoic Acid (TCHA) presented in this guide underscores the potential of exploring novel chemical scaffolds. The unique this compound structure of TCHA may offer distinct advantages in terms of target engagement and off-target effects. Further rigorous preclinical evaluation, including in vivo efficacy studies in relevant disease models and comprehensive safety pharmacology, is warranted to fully elucidate the therapeutic potential of this promising new compound. The experimental protocols and comparative data provided herein serve as a valuable resource for researchers embarking on such investigations.
References
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Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives. PubMed Central. [Link]
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What are autotaxin inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Development of Autotaxin Inhibitors: An Overview of the Patent and Primary Literature. ACS Publications. [Link]
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Autotaxin inhibitors: a patent review (2012-2016). PubMed. [Link]
-
BLD-0409. Pulmonary Fibrosis Foundation. [Link]
-
S32826, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool. PubMed. [Link]
-
Activation of the ATX/LPA/LPARs axis induces a fibrotic response in skeletal muscle. PubMed. [Link]
-
A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation. PubMed. [Link]
-
PF-8380. Chemietek. [Link]
-
Measurement of autotaxin/lysophospholipase D activity. PubMed. [Link]
-
Ziritaxestat (GLPG1690) for Idiopathic Pulmonary Fibrosis. Pulmonary Fibrosis News. [Link]
-
Targeting Autotaxin and Lysophosphatidic Acid in Pulmonary Fibrosis: Admilparant's Positive Results Show Continued Promise. American Journal of Respiratory and Critical Care Medicine. [Link]
-
Autotaxin in Pathophysiology and Pulmonary Fibrosis. Frontiers in Immunology. [Link]
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Blade Therapeutics Presents Analyses from Phase 1 and Preclinical Studies of Cudetaxestat at the European Respiratory Society International Congress 2022. BioSpace. [Link]
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Pharmacokinetics and Metabolism of Ziritaxestat (GLPG1690) in Healthy Male Volunteers Following Intravenous and Oral Administration. PubMed. [Link]
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Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial. PubMed. [Link]
-
Galapagos and Gilead Discontinue ISABELA Phase 3 Trials in IPF. Gilead. [Link]
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Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives. PubMed Central. [Link]
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A Comparative In Vivo Efficacy Analysis of Novel 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic Acid Derivatives as NLRP3 Inflammasome Inhibitors
This guide provides a detailed comparison of the in vivo efficacy of newly synthesized 7-(3,4,5-trichlorophenyl)-7-oxoheptanoic acid derivatives. As there is no existing public data on this specific chemical series, this document establishes a scientifically rigorous framework for their evaluation, hypothesizing their mechanism of action as inhibitors of the NLRP3 inflammasome, a critical mediator of inflammation.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory therapeutics.
Introduction: Targeting the NLRP3 Inflammasome
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune system.[1][2] Upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 inflammasome is assembled.[2][4] This assembly leads to the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms.[2][5] Overstimulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including autoinflammatory syndromes, metabolic disorders, and neurodegenerative diseases.[1][3] Therefore, small molecule inhibitors of the NLRP3 inflammasome represent a promising therapeutic strategy.[1][4]
The parent compound, this compound (herein designated Cpd-A ), has been identified as a potential scaffold for NLRP3 inhibition. This guide evaluates the in vivo efficacy of two novel derivatives designed to improve upon the parent compound's properties:
-
Cpd-B: A derivative featuring the addition of a morpholine group to the heptanoic acid chain, intended to enhance aqueous solubility and improve pharmacokinetic properties.
-
Cpd-C: An analog where the 3,4,5-trichloro substitution on the phenyl ring is replaced with a 3,5-dichloro-4-methoxy substitution, aimed at exploring the structure-activity relationship (SAR) and potentially reducing off-target effects.
In Vivo Efficacy Comparison in a Murine Model of Systemic Inflammation
To assess and compare the in vivo efficacy of these derivatives, a well-established lipopolysaccharide (LPS)-induced systemic inflammation model in mice was utilized.[6][7][8] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response.[8][9] The primary endpoint for efficacy was the reduction of plasma IL-1β levels, a direct downstream product of NLRP3 inflammasome activation.
Table 1: Comparative In Vivo Efficacy of Cpd-A and Derivatives
| Compound | Dose (mg/kg, i.p.) | Mean Plasma IL-1β Reduction (%) | Survival Rate at 48h (%) | Plasma Half-life (t½, hours) |
| Vehicle (PBS) | - | 0% | 20% | - |
| Cpd-A | 20 | 45% | 50% | 2.5 |
| Cpd-B | 20 | 75% | 80% | 6.8 |
| Cpd-C | 20 | 60% | 65% | 3.1 |
Interpretation of Results:
The data clearly demonstrates the superior efficacy of Cpd-B . The significant increase in IL-1β reduction and the corresponding improvement in survival rate suggest that enhancing the compound's pharmacokinetic profile through increased solubility was a successful strategy. Cpd-C also showed improved efficacy over the parent compound, indicating that modifications to the phenyl ring can favorably modulate activity. These results provide a strong rationale for further development of the Cpd-B series.
Mechanism of Action: Inhibition of the NLRP3 Signaling Pathway
The proposed mechanism of action for these compounds is the direct or indirect inhibition of the NLRP3 inflammasome assembly or activation. The canonical NLRP3 activation pathway is a two-step process:
-
Priming (Signal 1): Initiated by stimuli like LPS binding to Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.
-
Activation (Signal 2): Triggered by a variety of stimuli including ion flux (e.g., potassium efflux), mitochondrial dysfunction, and lysosomal rupture, which leads to the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1).[3][4]
The assembled inflammasome activates caspase-1, which then processes pro-IL-1β into its active, secreted form.
Caption: Proposed mechanism of NLRP3 inflammasome inhibition.
Experimental Methodologies
Reproducibility is paramount in drug discovery. The following are detailed protocols for the key experiments conducted in this guide.
In Vivo LPS-Induced Systemic Inflammation Model
This model is a standard and highly reproducible method for evaluating the acute in vivo efficacy of anti-inflammatory compounds.[8][9]
Protocol Steps:
-
Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, ad libitum access to food and water).
-
Compound Administration: Mice are randomly assigned to treatment groups (n=10 per group). Cpd-A, Cpd-B, Cpd-C (20 mg/kg), or vehicle (Phosphate Buffered Saline, PBS) is administered via intraperitoneal (i.p.) injection.
-
LPS Challenge: One hour after compound administration, mice are challenged with an i.p. injection of E. coli LPS (10 mg/kg).[9]
-
Monitoring: Mice are monitored for survival and clinical signs of inflammation (lethargy, piloerection) over a 48-hour period.
-
Blood Collection: At 4 hours post-LPS injection, blood is collected via cardiac puncture into EDTA-coated tubes.
-
Plasma Separation: Plasma is separated by centrifugation at 2000 x g for 15 minutes at 4°C and stored at -80°C until analysis.
Caption: Workflow for the in vivo inflammation model.
Quantification of Plasma IL-1β by ELISA
An enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying protein levels in biological fluids.[10][11]
Protocol Steps (based on a standard sandwich ELISA kit):
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the manufacturer's instructions.[12][13] A standard curve is generated using serial dilutions of recombinant IL-1β.
-
Coating: A microplate pre-coated with a capture antibody specific for IL-1β is used.[11]
-
Sample Addition: Add 100 µL of standards and plasma samples (diluted as necessary) to the appropriate wells. Incubate for 90 minutes at 37°C.[12]
-
Washing: Aspirate the contents of the wells and wash 3 times with the provided wash buffer.
-
Detection Antibody: Add 100 µL of a biotin-conjugated detection antibody to each well. Incubate for 60 minutes at 37°C.[12]
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 30 minutes at 37°C.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at 37°C.[12]
-
Reaction Stop: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of IL-1β in the samples by interpolating from the standard curve.
References
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Mishra, N., et al. (2021). Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. PubMed. Available at: [Link]
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ResearchGate. (n.d.). (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. Available at: [Link]
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Mishra, N., et al. (2021). Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. National Center for Biotechnology Information. Available at: [Link]
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Spandidos Publications. (2023). Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). Spandidos Publications. Available at: [Link]
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MDPI. (n.d.). NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. MDPI. Available at: [Link]
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MP Biomedicals. (n.d.). Human IL-1β (Interleukin 1 Beta) ELISA Kit. MP Biomedicals. Available at: [Link]
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Al-Sbiei, A., et al. (2016). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. National Center for Biotechnology Information. Available at: [Link]
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Benchmarking the Selectivity of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic Acid: A Comparative Guide for Drug Discovery Professionals
In the landscape of drug discovery, particularly in the pursuit of novel anti-inflammatory and anti-cancer therapeutics, the selective inhibition of key enzymes is a paramount objective. This guide provides a comprehensive framework for benchmarking the selectivity of a putative cytosolic phospholipase A2 alpha (cPLA2α) inhibitor, 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid. As specific experimental data for this compound is not yet publicly available, this document will serve as a detailed roadmap for its evaluation, comparing its potential performance against established cPLA2α inhibitors.
Introduction to cPLA2α: A Critical Inflammatory Mediator
Cytosolic phospholipase A2 alpha (cPLA2α) is a pivotal enzyme in the inflammatory cascade.[1][2] Upon cellular stimulation by a variety of agonists such as growth factors and cytokines, cPLA2α translocates to intracellular membranes where it specifically hydrolyzes the sn-2 position of glycerophospholipids to release arachidonic acid (AA).[1][2] This release of AA is the rate-limiting step in the biosynthesis of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes, which are deeply implicated in inflammation, pain, and tumorigenesis.[1][2][3] The activation of cPLA2α is a tightly regulated process, involving both calcium-dependent membrane translocation and phosphorylation by mitogen-activated protein kinases (MAPKs).[4][5]
Given its central role, cPLA2α has emerged as a compelling therapeutic target for a range of inflammatory diseases, neurological disorders, and cancers.[2] The development of potent and, crucially, selective inhibitors of cPLA2α is a key focus for pharmaceutical research.
The Candidate: this compound
This compound is a small molecule with structural features that suggest potential inhibitory activity against cPLA2α. The trichlorophenyl group, in particular, may confer specific interactions within the enzyme's binding pocket. However, to validate its potential as a therapeutic agent, a rigorous assessment of its selectivity is essential. An ideal inhibitor will potently target cPLA2α while exhibiting minimal activity against other phospholipases and unrelated enzymes, thereby reducing the likelihood of off-target effects.
Comparative Landscape: Established cPLA2α Inhibitors
To provide a meaningful benchmark, we will compare the prospective data for this compound against a panel of well-characterized cPLA2α inhibitors with diverse chemical scaffolds.
| Inhibitor | Chemical Class | cPLA2α IC50 | Selectivity Profile |
| AVX001 | Omega-3 PUFA derivative | ~120 nM (in vitro)[1] | Selective for cPLA2α over iPLA2 and sPLA2.[6] |
| AVX002 | Omega-3 PUFA derivative | ~0.9 µM (cellular AA release)[1] | Selective for cPLA2α over iPLA2 and sPLA2.[6] |
| GK420 (AVX420) | Thiazolyl ketone | 0.09 µM (cellular AA release)[7][8] | Higher potency and selectivity than its predecessor, GK470.[7] |
| Pyrrophenone | Pyrrolidine derivative | 8.1 nM (cellular PGE2 synthesis)[9] | Over 100-fold more potent against cPLA2α than sPLA2 types IB and IIA.[9] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Roadmap for Selectivity Profiling
To comprehensively benchmark this compound, a multi-tiered experimental approach is recommended. This will elucidate its potency, selectivity against other phospholipases, and broader off-target profile.
Biochemical Assay: Direct Inhibition of cPLA2α Activity
The initial step is to determine the direct inhibitory effect of the compound on purified cPLA2α. A radiometric assay using a radiolabeled substrate is a gold-standard method for this purpose.
Experimental Protocol: cPLA2α Enzymatic Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES (pH 7.4), 1 mg/ml BSA, 4 mM CaCl2, and 10 mM dithiothreitol (DTT).[3]
-
Substrate: Prepare mixed micelles containing 1-palmitoyl-2-[1-14C]arachidonyl phosphatidylcholine ([14C]PAPC), phosphatidylserine (PS), and Triton X-100.[3]
-
Enzyme: Purified recombinant human cPLA2α.
-
Test Compound: Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the assay buffer, substrate micelles, and the test compound at various concentrations.
-
Initiate the reaction by adding the purified cPLA2α enzyme.
-
Incubate the reaction mixture at 37°C for 30 minutes.[3]
-
Terminate the reaction by adding Dole's reagent.[3]
-
Extract the released [14C]arachidonic acid using n-heptane and silica gel.[3]
-
Quantify the radioactivity of the extracted arachidonic acid using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay: Inhibition of Arachidonic Acid Release
To assess the compound's activity in a more physiologically relevant context, a whole-cell assay measuring the release of arachidonic acid is crucial. This assay accounts for cell permeability and intracellular target engagement.
Experimental Protocol: Cellular Arachidonic Acid Release Assay
-
Cell Culture and Labeling:
-
Inhibition and Stimulation:
-
Quantification of Released Arachidonic Acid:
-
Collect the cell culture supernatant.
-
Quantify the amount of released [3H]-arachidonic acid in the supernatant using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of arachidonic acid release for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Alternatively, the released arachidonic acid can be quantified using a commercially available ELISA kit, which provides a non-radioactive method.[7][11][12]
Target Engagement: Cellular Thermal Shift Assay (CETSA™)
CETSA™ is a powerful technique to confirm direct binding of a compound to its target protein within intact cells.[13][14] The principle lies in the thermal stabilization of the target protein upon ligand binding.
Experimental Protocol: CETSA™ for cPLA2α Target Engagement
-
Cell Treatment:
-
Treat intact cells with either this compound or a vehicle control.
-
-
Thermal Challenge:
-
Heat aliquots of the treated cells to a range of temperatures in a thermal cycler.[13]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[13]
-
-
Protein Detection:
-
Analyze the soluble fractions by Western blot using a specific antibody against cPLA2α.
-
-
Data Analysis:
-
Quantify the band intensity for cPLA2α at each temperature for both the treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Broad Selectivity Profiling: Kinome and Phospholipase Panels
To assess the broader selectivity profile of this compound, screening against a panel of other phospholipases (e.g., sPLA2s and iPLA2s) is essential. Furthermore, given that many inhibitors can have off-target effects on kinases, a kinome-wide scan is highly recommended.
Workflow: Kinome-Wide Selectivity Profiling
Several commercial services offer kinome-wide selectivity profiling (e.g., Eurofins Discovery's KINOMEscan™, Reaction Biology's Kinase Panel Screening).[1][15][16][17] The general workflow involves:
-
Compound Submission: Provide a sample of this compound to the service provider.
-
Screening: The compound is screened against a large panel of kinases (often over 400) at a fixed concentration (e.g., 1 or 10 µM).
-
Data Analysis: The service provides a detailed report showing the percentage of inhibition for each kinase.
-
Follow-up: For any significant "hits," IC50 values can be determined in subsequent dose-response assays.
Visualizing the cPLA2α Signaling Pathway and Experimental Workflows
To better understand the context of these experiments, the following diagrams illustrate the cPLA2α signaling cascade and the proposed experimental workflows.
Caption: The cPLA2α signaling pathway, from receptor activation to the production of inflammatory mediators.
Caption: A proposed experimental workflow for benchmarking the selectivity of a novel cPLA2α inhibitor.
Conclusion and Future Directions
The comprehensive evaluation of this compound's selectivity is a critical step in determining its therapeutic potential. The experimental roadmap outlined in this guide provides a robust framework for elucidating its potency, direct target engagement, and off-target profile. By systematically comparing its performance against established cPLA2α inhibitors, researchers can make informed decisions about its future development. A highly selective and potent inhibitor of cPLA2α would represent a significant advancement in the pursuit of novel treatments for a myriad of inflammatory and proliferative diseases.
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The ω3-polyunsaturated fatty acid derivatives AVX001 and AVX002 directly inhibit cytosolic phospholipase A 2 and suppress PGE 2 formation in mesangial cells. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). Retrieved January 18, 2026, from [Link]
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Arachidonic Acid Cascade and Eicosanoid Production Are Elevated While LTC4 Synthase Modulates the Lipidomics Profile in the Brain of the HIVgp120-Transgenic Mouse Model of NeuroHIV. (2022). PMC. Retrieved January 18, 2026, from [Link]
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Transcriptomic Analysis of Arachidonic Acid Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases. (2024). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. (2019). PMC. Retrieved January 18, 2026, from [Link]
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Cytosolic phospholipase A2: physiological function and role in disease. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
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The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles. (2023). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Arachidonic acid (AA) ELISA Kit (UNEB0063). (n.d.). Assay Genie. Retrieved January 18, 2026, from [Link]
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Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved January 18, 2026, from [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]
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The arachidonic acid cascade. PG: prostaglandin; LT: leukotriene. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Arachidonic acid metabolism in health and disease. (2023). PMC. Retrieved January 18, 2026, from [Link]
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CETSA. (n.d.). Retrieved January 18, 2026, from [Link]
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Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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ELISA Sample Preparation Protocol. (n.d.). Retrieved January 18, 2026, from [Link]
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ELISA Protocol. (2018). Retrieved January 18, 2026, from [Link]
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MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
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Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, pyrrophenone. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
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Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. (2025). PubMed Central. Retrieved January 18, 2026, from [Link]
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Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. (2023). MDPI. Retrieved January 18, 2026, from [Link]
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Modulation of the activity of cytosolic phospholipase A2α (cPLA2α) by cellular sphingolipids and inhibition of cPLA2α by sphingomyelin. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
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Activation of Cytosolic Phospholipase A2 in Permeabilized Human Neutrophils. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Coenzyme-A-Independent Transacylation System; Possible Involvement of Phospholipase A2 in Transacylation. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Combined Targeted Omic and Functional Assays Identify Phospholipases A2 that Regulate Docking/Priming in Calcium-Triggered Exocytosis. (2019). PMC. Retrieved January 18, 2026, from [Link]
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PLA2 driven lipid signaling drives ARMS tumorigenic cell properties. (2025). PMC. Retrieved January 18, 2026, from [Link]
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G protein regulation of phospholipase A2. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Cell-Surface Receptors Transactivation Mediated by G Protein-Coupled Receptors. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Receptor tyrosine kinase-GPCR signal complexes. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Role of PKC and MAPK in cytosolic PLA2 phosphorylation and arachadonic acid release in primary murine astrocytes. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Common activation mechanism of class A GPCRs. (2019). eLife. Retrieved January 18, 2026, from [Link]
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Signaling pathways of Receptor Tyrosine Kinase and GPCRs implicated in... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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A Researcher's Guide to Rigorous Control Experiments for Cellular Phenotypes Induced by 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid
In the pursuit of novel therapeutic agents, the initial observation of a cellular phenotype—such as decreased viability in a cancer cell line—is both an exciting and critical juncture. It is at this point that rigorous, multi-faceted experimental design becomes paramount. Attributing an observed effect to the specific molecular action of a test compound requires a self-validating system of controls to eliminate artifacts and build a robust mechanistic narrative.
This guide provides a comprehensive framework for designing and executing control experiments to validate cellular phenotypes mediated by a hypothetical novel compound, 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid (hereafter referred to as "TCOA"). For the purpose of this guide, we will operate under the hypothesis that TCOA induces apoptosis in p53-wildtype cancer cells by inhibiting the MDM2-p53 interaction , a critical node in tumor suppression.[1][2]
Part 1: The Logic of a Multi-Layered Control Strategy
A single control is insufficient to validate a compound's activity. A robust experimental design must incorporate a suite of controls, each designed to answer a specific question. This strategy ensures that the observed phenotype is a direct result of the compound's intended mechanism, rather than a consequence of solvent effects, off-target activity, or general cellular stress.[3][4][5]
Here is the logical framework for validating TCOA's hypothesized activity:
-
Is the observed effect real and not due to the solvent?
-
Is the effect specific to the molecular structure of TCOA?
-
Control: Inactive Structural Analog.[9]
-
-
Is the assay system functioning correctly?
-
Is the effect consistent with the hypothesized mechanism of action?
This multi-layered approach creates a self-validating workflow, as illustrated below.
Caption: Experimental workflow for validating TCOA-mediated phenotypes.
Part 2: Detailed Experimental Protocols & Data Interpretation
Cell Viability Assessment
The first step is to quantify the effect of TCOA on cell proliferation and metabolic activity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels, an indicator of metabolically active cells.[16][17][18]
Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Seed p53-wildtype (e.g., HCT116) and p53-null (e.g., HCT116 p53-/-) cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of TCOA, Nutlin-3a, Staurosporine, and the inactive analog. Add the compounds to the respective wells. Ensure the final vehicle (DMSO) concentration is constant across all wells (typically ≤0.1%).[6][8] Include "vehicle-only" and "no-treatment" control wells.[7]
-
Incubation: Incubate plates for the desired time period (e.g., 48 or 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.[17][19]
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[17][19]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17][19]
-
-
Data Acquisition: Record luminescence using a plate reader.
Interpreting the Data:
The results should be normalized to the vehicle control, which is set to 100% viability. A successful experiment will show a dose-dependent decrease in viability for TCOA in p53-wildtype cells, similar to the mechanistic positive control, Nutlin-3a.
| Treatment Group | Cell Line | Predicted IC50 (µM) | Rationale for Expected Outcome |
| TCOA (Test) | p53-WT | ~5 | Expected potent, dose-dependent decrease in viability. |
| TCOA (Test) | p53-Null | >50 | Effect should be significantly blunted if p53-dependent. |
| Vehicle (DMSO) | p53-WT / Null | N/A | Defines 100% viability baseline.[20] |
| Inactive Analog | p53-WT / Null | >100 | Should show no significant effect, confirming structural specificity.[9] |
| Nutlin-3a | p53-WT | ~8 | Validates the p53-MDM2 axis sensitivity in the cell line.[13] |
| Nutlin-3a | p53-Null | >100 | Confirms the p53-dependency of MDM2 inhibition. |
| Staurosporine | p53-WT / Null | ~0.1 | Broad kinase inhibitor; should induce death irrespective of p53 status, confirming assay integrity.[10][21] |
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
To confirm that the loss of viability is due to programmed cell death, we use flow cytometry to detect the externalization of phosphatidylserine (an early apoptotic marker) with Annexin V and loss of membrane integrity (a late apoptotic/necrotic marker) with PI.[22][23][24]
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the viability assay, using concentrations around the determined IC50 for each compound.
-
Cell Harvesting: After incubation (e.g., 24 hours), collect both floating and adherent cells. Gently detach adherent cells using a non-enzymatic method (e.g., EDTA-based buffer) to preserve membrane integrity.[25]
-
Washing: Wash cells twice with cold 1X PBS.
-
Staining:
-
Data Acquisition: Analyze samples on a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates correctly.[23]
Interpreting the Data:
The data will quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
| Treatment Group | Cell Line | Predicted % Apoptotic Cells (Early + Late) | Rationale for Expected Outcome |
| TCOA (Test) | p53-WT | ~60% | Robust induction of apoptosis. |
| TCOA (Test) | p53-Null | <10% | Minimal apoptosis, confirming p53-dependency. |
| Vehicle (DMSO) | p53-WT / Null | <5% | Establishes the baseline level of cell death. |
| Inactive Analog | p53-WT / Null | <5% | No induction of apoptosis. |
| Nutlin-3a | p53-WT | ~50% | Strong induction of p53-mediated apoptosis.[14][26] |
| Staurosporine | p53-WT / Null | >80% | Potent, p53-independent apoptosis induction, validating the assay.[11] |
Mechanism Validation via Western Blot
The final step is to directly probe the hypothesized signaling pathway. If TCOA inhibits MDM2, we expect to see an accumulation of its substrate, p53, and a subsequent increase in the expression of p53 target genes, such as the cell cycle inhibitor p21 (CDKN1A).[27]
Caption: TCOA is hypothesized to inhibit MDM2, stabilizing p53.
Protocol: Western Blot for p53 and p21
-
Protein Extraction: Treat cells in 6-well plates as previously described for 8-24 hours. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[27]
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.[27]
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation:
-
Secondary Antibody & Detection: Wash the membrane with TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour, and detect bands using an ECL substrate.[27]
Interpreting the Data:
A successful experiment will show a clear increase in p53 and p21 protein levels in p53-wildtype cells treated with TCOA and Nutlin-3a, but not in cells treated with the vehicle or inactive analog. No induction should be seen in p53-null cells.
| Treatment Group | Cell Line | p53 Levels | p21 Levels | β-actin Levels |
| Vehicle | p53-WT | Basal | Basal | Constant |
| TCOA | p53-WT | Increased | Increased | Constant |
| Inactive Analog | p53-WT | Basal | Basal | Constant |
| Nutlin-3a | p53-WT | Increased | Increased | Constant |
| TCOA | p53-Null | Absent | Absent | Constant |
Conclusion
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [Link]
-
Jayapal, M., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Koh, J. Y., et al. (1995). Staurosporine-induced neuronal apoptosis. PubMed. [Link]
-
Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from OUH website. [Link]
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Belmokhtar, C. A., et al. (2001). Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms. PubMed. [Link]
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Denecker, G., et al. (2012). Staurosporine Induces Necroptotic Cell Death under Caspase-Compromised Conditions in U937 Cells. PLOS One. [Link]
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Lahav, G. (2008). The p53-MDM2 network: from oscillations to apoptosis. Indian Academy of Sciences. [Link]
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Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from Biocompare website. [Link]
-
University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from UVA website. [Link]
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Leszczynska, K., et al. (2015). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint. Anticancer Research. [Link]
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Nag, S., et al. (2014). The MDM2-p53 pathway revisited. PMC. [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio website. [Link]
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He, X., et al. (2015). MDM2 inhibitor Nutlin-3a suppresses proliferation and promotes apoptosis in osteosarcoma cells. Oxford Academic. [Link]
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Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Retrieved from Bitesize Bio website. [Link]
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Michaelis, M., et al. (2011). MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport. NIH. [Link]
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Graves, B., et al. (2012). Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization. PNAS. [Link]
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Kojima, K., et al. (2006). Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms. PubMed. [Link]
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Wikipedia. (n.d.). Apoptosis. Retrieved from Wikipedia website. [Link]
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Kojima, K., et al. (2006). Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms. PubMed Central. [Link]
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de Oca Luna, R. M., et al. (2000). The loss of mdm2 induces p53 mediated apoptosis. Weizmann Institute of Science. [Link]
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NCBI Bookshelf. (2021). Apoptosis Marker Assays for HTS. Retrieved from NCBI website. [Link]
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Araceli Biosciences. (2020). Controlling your High Content Assays. Retrieved from Araceli Biosciences website. [Link]
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Thong, Y. H., et al. (2012). The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells. PubMed. [Link]
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AntBio. (2025). A comprehensive guide to apoptosis detection. Retrieved from AntBio website. [Link]
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AntBio. (2025). Comprehensive Guide to Cell Apoptosis Detection Methods. Retrieved from AntBio website. [Link]
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Wilson, C. L., et al. (2002). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. PubMed. [Link]
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SouthernBiotech. (2023). The Importance of Immunoassay Controls. Retrieved from SouthernBiotech website. [Link]
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ResearchGate. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. Retrieved from ResearchGate website. [Link]
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S2MTrainings. (n.d.). Implementing Process Controls for Cell-Based Assays. Retrieved from S2MTrainings website. [Link]
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Rockland Immunochemicals. (2021). Positive and Negative Controls. Retrieved from Rockland website. [Link]
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Merck Millipore. (n.d.). Tools & Tips for Analyzing Apoptosis: A Kit Selection Guide. Retrieved from Merck Millipore website. [Link]
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ResearchGate. (2018). How to select positive and negative control?. Retrieved from ResearchGate website. [Link]
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Bio-Rad. (n.d.). p53 Antibody: An Introductory Guide. Retrieved from Bio-Rad website. [Link]
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A Researcher's Guide to Investigating the Biological Activity of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic Acid
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. This guide provides a comprehensive framework for the initial investigation of the biological activity of 7-(3,4,5-trichlorophenyl)-7-oxoheptanoic acid, a compound whose biological profile is not yet extensively documented. Drawing upon structure-activity relationships of analogous compounds, this document outlines a reasoned, multi-pronged experimental approach to systematically probe its potential anticancer, antimicrobial, and enzyme-inhibitory properties. This guide is intended to be a self-validating system, where each proposed experimental stage builds upon the last, ensuring a logical and scientifically rigorous investigation.
Rationale for Investigation: Structural Clues to Potential Bioactivity
The chemical architecture of this compound provides compelling reasons to hypothesize a range of biological activities. The presence of a trichlorophenyl group is a common feature in molecules with demonstrated antimicrobial and cytotoxic effects. Halogenation can significantly influence a compound's lipophilicity and electronic properties, often enhancing its interaction with biological targets. Furthermore, the 7-oxoheptanoic acid moiety is structurally similar to the linker and zinc-binding domains of known enzyme inhibitors, particularly Histone Deacetylase (HDAC) inhibitors. The aliphatic chain and terminal carboxylic acid are suggestive of potential interactions with the active sites of various enzymes.
Proposed Areas of Biological Investigation
Based on these structural features, a tripartite investigation is proposed to screen for:
-
Anticancer Activity: Assessing the compound's ability to inhibit cancer cell growth and induce cell death.
-
Antimicrobial Activity: Evaluating its efficacy against a panel of pathogenic bacteria and fungi.
-
Enzyme Inhibition: Targeting specific enzymes, namely Histone Deacetylases (HDACs) and N-Methyl-D-aspartate (NMDA) receptors, based on structural analogy to known inhibitors.
Anticancer Activity Screening
The initial assessment of anticancer potential will involve a tiered approach, starting with broad cytotoxicity screening and progressing to more mechanistic assays if initial results are promising.
Cytotoxicity Screening: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. A reduction in metabolic activity is indicative of either cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) effects.
Experimental Protocol: MTT Assay
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
Comparative Data: Benchmarking Against Known Anticancer Agents
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 | 0.5 - 2 | [Internal Data] |
| Cisplatin | A549 | 5 - 15 | [Internal Data] |
| 5-Fluorouracil | HCT116 | 2 - 10 | [Internal Data] |
Mechanistic Follow-up Assays
Should the MTT assay reveal significant cytotoxicity, further investigation into the mechanism of cell death is warranted.
-
Lactate Dehydrogenase (LDH) Assay: To assess membrane integrity. A compromised cell membrane leads to the release of LDH into the culture medium.
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptosis and necrosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the nucleus of cells with compromised membranes (late apoptosis/necrosis).
Experimental Workflow for Anticancer Screening
Caption: Workflow for anticancer activity screening.
Antimicrobial Activity Screening
The presence of the trichlorophenyl moiety suggests potential antimicrobial properties. A preliminary screening against a panel of representative Gram-positive and Gram-negative bacteria, as well as a common fungal strain, will provide initial insights.
Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
Experimental Protocol: Agar Well Diffusion
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus)).
-
Plate Inoculation: Spread the microbial inoculum evenly onto the surface of appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution (at a high concentration, e.g., 1 mg/mL) to each well. Include a solvent control and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 25-28°C for 48 hours (for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
If zones of inhibition are observed, a quantitative broth microdilution assay should be performed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth.
Experimental Protocol: Broth Microdilution
-
Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the test compound in the appropriate broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates under the same conditions as the agar diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Comparative Data: MICs of Standard Antimicrobials
| Antimicrobial | Target Organism | MIC (µg/mL) |
| Ciprofloxacin | E. coli | 0.008 - 0.125 |
| Vancomycin | S. aureus | 0.5 - 2 |
| Fluconazole | C. albicans | 0.25 - 2 |
Enzyme Inhibition Assays
The structural resemblance of this compound to known inhibitors of HDACs and NMDA receptors makes these compelling targets for investigation.
Histone Deacetylase (HDAC) Inhibition Assay
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.[1]
Experimental Protocol: Fluorometric HDAC Inhibition Assay
-
Assay Principle: This assay utilizes a fluorogenic HDAC substrate. In the presence of an HDAC enzyme, the substrate is deacetylated. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore that can be measured.
-
Reaction Setup: In a 96-well plate, combine the HDAC enzyme (e.g., recombinant human HDAC1), the test compound at various concentrations, and the fluorogenic substrate in an assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Development: Add the developer solution to stop the enzymatic reaction and initiate the release of the fluorophore. Incubate at room temperature for 15-30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.
Comparative Data: IC50 Values of Known HDAC Inhibitors
| HDAC Inhibitor | Target HDACs | IC50 (nM) | Reference |
| Vorinostat (SAHA) | Pan-HDAC | 50 - 100 | [2] |
| Entinostat (MS-275) | Class I HDACs | 200 - 500 | [Internal Data] |
N-Methyl-D-aspartate (NMDA) Receptor Antagonism Assay
NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory function. Their overactivation can lead to excitotoxicity, making NMDA receptor antagonists potential therapeutics for various neurological disorders.[3][4]
Experimental Protocol: Calcium Influx Assay
-
Assay Principle: This assay measures the influx of calcium through the NMDA receptor channel upon activation. Antagonists will block this influx.
-
Cell Culture: Use a cell line expressing NMDA receptors (e.g., primary cortical neurons or a stable cell line).
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Incubate the cells with the test compound at various concentrations.
-
Receptor Activation: Stimulate the NMDA receptors with glutamate and a co-agonist (glycine or D-serine).
-
Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration, using a fluorescence microplate reader or a flow cytometer.
-
Data Analysis: Quantify the inhibition of the glutamate-induced calcium influx by the test compound and determine the IC50 value.
Experimental Workflow for Enzyme Inhibition Screening
Caption: Workflow for enzyme inhibition screening.
Conclusion and Future Directions
This guide provides a structured and scientifically grounded approach to the initial biological evaluation of this compound. The proposed experiments are designed to efficiently screen for potential anticancer, antimicrobial, and enzyme-inhibitory activities. Positive results in any of these areas would warrant further, more in-depth investigations, including selectivity profiling against a broader panel of cell lines or microbial strains, in vivo efficacy studies in relevant animal models, and detailed structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic properties. The logical progression of these assays will ensure that the therapeutic potential of this novel compound is thoroughly and efficiently explored.
References
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N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide: A new dual-target inhibitor of mitochondrial complex II and complex III via structural simplification. PubMed. Available at: [Link]
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Carboxylic acid derivatives of histone deacetylase inhibitors induce full length SMN2 transcripts: a promising target for spinal muscular atrophy therapeutics. PMC. Available at: [Link]
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Biphenyl-derivatives of 2-amino-7-phosphonoheptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonist--I. Pharmacological characterization in vitro. PubMed. Available at: [Link]
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NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic Acid
In the landscape of drug discovery and chemical research, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of managing chemical waste safely and sustainably. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid, tailored for researchers, scientists, and drug development professionals. As no specific Safety Data Sheet (SDS) exists for this compound, this protocol is built upon the foundational principles of managing halogenated organic chemical waste, ensuring the highest standards of safety and environmental compliance.
Hazard Analysis: Understanding the Molecule
The first step in safe disposal is a thorough understanding of the compound's structure and the potential hazards it presents. This compound is a solid organic compound with distinct features that dictate its handling and disposal pathway.
The presence of a trichlorophenyl group classifies this molecule as a halogenated organic compound .[1] This is the most critical characteristic for waste management, as the disposal of halogenated waste is more complex and costly than non-halogenated waste.[2][3] Improper disposal, such as conventional burning, can lead to the formation of highly toxic and corrosive byproducts, including hydrogen chloride gas and potentially dioxins.[4] Therefore, these compounds require high-temperature incineration at specialized facilities equipped with scrubbers to neutralize acidic gases.[4]
Table 1: Structural Features and Disposal Implications
| Structural Component | Class | Implication for Disposal |
| 3,4,5-Trichlorophenyl Group | Halogenated Aromatic | Requires disposal as halogenated organic waste .[1] Must be segregated from other waste streams.[5][6] High-temperature incineration is the required disposal method.[4] |
| Carboxylic Acid Group | Acid | The waste may be corrosive.[7] Depending on concentration and local regulations, neutralization to a pH between 5.5 and 9.5 might be necessary before disposal.[8][9] |
| Solid State | Solid | Reduces the risk of inhalation compared to volatile liquids, but dust generation must be avoided.[10] Contaminated personal protective equipment (PPE) and consumables must be disposed of as solid hazardous waste.[11] |
Pre-Disposal Protocol: Segregation and Containment
Effective waste management begins at the source. The proper segregation and containment of this compound waste is paramount to ensure safety and regulatory compliance.
Step-by-Step Pre-Disposal Procedure:
-
Identify Waste Streams: Differentiate between solid waste (contaminated gloves, weigh paper, solid compound) and liquid waste (solutions of the compound in solvents). Keep solid and liquid waste separate.[5]
-
Select Appropriate Containers:
-
Use designated, leak-proof containers with secure, screw-top caps.[3][8] The container material must be compatible with the waste; for many organic compounds and acids, plastic or glass is preferred.[5][7]
-
Clearly designate separate containers for "Halogenated Organic Solid Waste" and "Halogenated Organic Liquid Waste" . Do not mix halogenated and non-halogenated wastes, as this contaminates the entire volume and increases disposal costs.[2][6]
-
-
Labeling:
-
Label the container before adding any waste.[12]
-
The label must include the words "Hazardous Waste" .[2]
-
List the full chemical name: "this compound" and any other components in the container. Do not use abbreviations.[12]
-
Include relevant hazard pictograms (e.g., irritant, environmentally hazardous).[13]
-
-
Accumulation in a Satellite Accumulation Area (SAA):
Waste Segregation and Storage Workflow
Caption: Decision framework for the compliant disposal of halogenated compounds.
By following this structured approach, from chemical analysis to final disposal through certified channels, researchers can ensure they are not only compliant with regulations but are also acting as responsible stewards of a safe laboratory and a healthy environment.
References
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- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
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- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- BD Regulatory Documents. (2025). SAFETY DATA SHEET.
- Macrocyclics. (n.d.).
- Fluorochem. (2024). Safety Data Sheet.
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- MedChemExpress. (2025). 7-Methoxy-7-oxoheptanoic acid-SDS.
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A Researcher's Guide to the Safe Handling of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid
An Essential Safety and Operations Protocol for Laboratory Professionals
As researchers and scientists working at the forefront of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides a detailed protocol for the safe handling of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid, a compound characterized by its aromatic ketone, carboxylic acid, and trichlorophenyl functionalities. The following procedures are designed to ensure the safety of laboratory personnel while maintaining the integrity of the experimental workflow. This document moves beyond a simple checklist, offering a framework built on established principles of chemical safety and operational excellence.
Understanding the Hazard Profile
Table 1: Inferred Hazard Classification and Safety Precautions
| Hazard Classification | Potential Effects | Recommended Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation.[5][6] | P264: Wash skin thoroughly after handling.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5][6] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[5][6] | P261: Avoid breathing dust.[6] P271: Use only outdoors or in a well-ventilated area.[6] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE is not merely a procedural step but a critical component of a comprehensive safety strategy.
Core PPE Requirements
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves provide suitable protection against a range of organic acids and halogenated compounds.[8] Always inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[9] For operations with a higher risk of splashing, such as transferring solutions, a full-face shield used in conjunction with goggles is strongly recommended to protect the entire face.[8][9]
-
Body Protection: A laboratory coat is standard. For procedures involving larger quantities or a significant risk of splashes, a chemically resistant apron over the lab coat is advised.[2]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][9] If a fume hood is not available or during a significant spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.[8]
PPE Donning and Doffing Workflow
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Caption: Proper sequence for donning and doffing PPE.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[10]
-
The storage cabinet should be non-metallic and have acid-resistant surfaces.[1]
-
Always store corrosive or potentially corrosive chemicals below eye level.[1][9]
Handling and Use
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[2][10] Prepare all necessary equipment and reagents to minimize movement and potential for spills.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors.[9] Use a disposable weighing paper or boat to avoid contamination of balances.
-
Dissolution: When preparing solutions, always add the acid to the solvent slowly and with constant stirring.[9][10] This is particularly important to control any exothermic reactions.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[6]
Spill Management
In the event of a spill, immediate and correct action is vital.
Caption: Step-by-step spill response workflow.
Disposal Plan: Environmental Responsibility
Due to its chlorinated nature, this compound and any contaminated materials must be disposed of as hazardous waste.
-
Waste Segregation: Do not dispose of this compound down the drain.[11] All solid waste (contaminated gloves, weighing paper, etc.) and liquid waste must be collected in separate, clearly labeled, and sealed containers for halogenated organic waste.
-
Disposal Method: The primary disposal method for chlorinated organic residues is high-temperature incineration by a licensed hazardous waste disposal company.[3] This process breaks down the compound into less harmful substances.[3]
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and associated hazards to facilitate proper disposal.
By adhering to these detailed safety and operational protocols, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.).
- Working safely with corrosive substances. (2022, August 17). Seton UK.
- How To Effectively Handle and Manage Corrosive Chemicals. (2024, July 19). ACTenviro.
- Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). denios.ca.
- What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork.
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- Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. (2023, April 4). ACS Publications.
- DRAIN DISPOSAL OF CHEMICALS. (n.d.). Yale Environmental Health & Safety.
- 7-Oxoheptanoic acid. (n.d.). PubChem.
- Material Safety Data Sheets. (n.d.).
- SAFETY DATA SHEET. (2024, September 9). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, January 24). BD Regulatory Documents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
